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Core Science & Biosynthesis

Foundational

1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine chemical structure and properties

An In-depth Technical Guide to 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine: A Key Intermediate in Modern Drug Discovery Executive Summary This technical guide provides a comprehensive overview of 1-(2-chloropyridin-4-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine: A Key Intermediate in Modern Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine, a heterocyclic compound of significant interest to researchers and scientists in the field of drug development. The molecule's unique architecture, combining a 4-aminopyrazole core with a 2-chloropyridine substituent, establishes it as a privileged scaffold in medicinal chemistry. The pyrazole ring is a cornerstone in numerous marketed drugs, while the aminopyrazole moiety offers a versatile vector for chemical modification.[1][2] The 2-chloropyridine group serves as a crucial reactive handle, enabling selective functionalization through nucleophilic aromatic substitution reactions. This guide will delve into the compound's chemical structure, physicochemical properties, a validated synthetic pathway, and its critical applications as a building block in the design of targeted therapeutics, particularly kinase inhibitors.[3][4] Safety and handling protocols based on analogous structures are also provided to ensure safe laboratory practice.

Chemical Identity and Physicochemical Properties

Structure and Nomenclature

The compound, systematically named 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine, features a pyrazole ring substituted at the N1 position by a 2-chloropyridin-4-yl group. An amine functional group is located at the C4 position of the pyrazole ring. This specific arrangement of aromatic systems and functional groups is pivotal to its utility in combinatorial chemistry and fragment-based drug design.

Chemical Structure:

Caption: 2D structure of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine.

Physicochemical Data

The following table summarizes the key computed and experimental properties of the title compound and its core fragments.

PropertyValueSource
Molecular Formula C₈H₇ClN₄Computed
Molecular Weight 194.62 g/mol Computed
CAS Number 1006393-27-7Vendor Information
Appearance White to off-white solid (predicted)Analogous Compounds[5][6]
XLogP3 1.8Predicted from similar structures[7]
Hydrogen Bond Donors 1 (from the amine group)Computed
Hydrogen Bond Acceptors 4 (three N atoms, one Cl atom)Computed
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and alkanes.General Heterocycle Properties

Synthesis and Purification

The synthesis of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this approach is the high reactivity of halogenated pyridines, particularly those with electron-withdrawing groups or ring nitrogens that activate the halide for displacement.

Retrosynthetic Analysis and Workflow

The most logical synthetic disconnection is at the N1-C4' bond between the pyrazole and pyridine rings. This points to a reaction between a 4-aminopyrazole derivative and 2,4-dichloropyridine. To prevent side reactions at the 4-amino group of the pyrazole, it is often protected during the coupling step.

G cluster_workflow Synthetic Workflow target 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine (Target Molecule) disconnection Key Disconnection (N-C Bond Formation) target->disconnection Retrosynthesis intermediates Starting Materials disconnection->intermediates Identifies reagents Reagents & Conditions protocol Synthetic Protocol intermediates->protocol reagents->protocol Defines purification Purification protocol->purification Yields Crude Product for protocol->purification characterization Characterization purification->characterization Provides Pure Sample for purification->characterization characterization->target Confirms Structure of

Caption: Conceptual workflow from retrosynthesis to characterization.

Proposed Synthetic Protocol

This protocol is adapted from established methodologies for the N-arylation of pyrazoles.[5][8] The choice of a base like potassium carbonate is crucial as it is strong enough to deprotonate the pyrazole N-H but generally not the amine, facilitating regioselective N1-arylation. DMF is an excellent solvent for this type of reaction due to its high boiling point and ability to dissolve both the organic substrates and inorganic base.

Step 1: Synthesis of 1-(2-chloropyridin-4-yl)-4-nitro-1H-pyrazole

  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 volumes), add 2,4-dichloropyridine (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • After completion, cool the mixture to room temperature and quench by pouring it into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 15 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Reduction to 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine

  • Dissolve the crude 1-(2-chloropyridin-4-yl)-4-nitro-1H-pyrazole from the previous step in a solvent mixture of ethanol and water or in ethyl acetate.

  • Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.5 eq).

  • Heat the mixture to reflux (approximately 80 °C) and stir vigorously. The reduction is typically complete within 2-4 hours. Monitor by TLC/LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with additional solvent (ethanol or ethyl acetate).

  • Concentrate the filtrate under reduced pressure to obtain the crude target compound.

Purification and Characterization

The crude product is typically purified using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective for separating the product from residual impurities.

Expected Characterization Data:

  • ¹H NMR: Researchers should expect to see characteristic signals for the pyridine and pyrazole protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine and nitrogen atoms.[6][9] Signals for the amine protons (a broad singlet) and aromatic protons in the 7.0-9.0 ppm range are anticipated.

  • ¹³C NMR: Aromatic carbons will appear in the 110-160 ppm range.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion peak at m/z 195.0, corresponding to the protonated molecule. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be clearly visible for the molecular ion peak.[5][6]

Applications in Medicinal Chemistry and Drug Discovery

The title compound is not an end-product therapeutic but rather a high-value starting material or intermediate. Its structure contains several features that make it an attractive scaffold for creating libraries of potential drug candidates.

Role as a Privileged Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1][10] It is metabolically stable and its nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets like protein kinases. The 2-chloropyridine moiety provides a reactive site for diversification. The chlorine atom can be displaced by various nucleophiles (amines, alcohols, thiols) in SₙAr reactions, allowing for the systematic exploration of chemical space around the core structure.[11]

Application in Kinase Inhibitor Development

Many modern cancer therapies are kinase inhibitors, and the aminopyrazole-heteroaryl motif is a common feature in their design.[2][3] This compound serves as an ideal precursor for synthesizing inhibitors targeting various kinases, such as Spleen Tyrosine Kinase (SYK) and Cyclin-Dependent Kinases (CDKs).[3][4][12]

  • The 4-amino group can be acylated or coupled with other fragments to extend into specific pockets of a kinase active site.

  • The 2-chloro group on the pyridine ring can be substituted with a different amine-containing fragment to target the solvent-exposed region or hinge-binding region of a kinase.

G start 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine (Building Block) reaction1 { Reaction at NH₂ | Acylation / Reductive Amination} start->reaction1 Diversification reaction2 { Reaction at Cl | Nucleophilic Aromatic Substitution (SₙAr)} start->reaction2 Diversification library { Compound Library | Diverse Structures} reaction1->library Generates reaction2->library Generates screening { Biological Screening | (e.g., Kinase Assays)} library->screening Input for hit { Hit Compound} screening->hit Identifies lead { Lead Optimization} hit->lead Develops into candidate { Drug Candidate} lead->candidate Yields

Caption: Workflow from building block to drug candidate.

Safety, Handling, and Storage

As no specific safety data sheet (SDS) is available for the title compound, the following recommendations are based on data for structurally related aminopyrazoles and chloropyridines.[13][14][15][16][17]

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[16][17]

  • Skin Corrosion/Irritation: Causes skin irritation.[14][15]

  • Eye Damage/Irritation: Causes serious eye irritation or damage.[14][16]

  • Respiratory Sensitization: May cause respiratory irritation.[15][17]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[15]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[15]

    • Skin and Body Protection: Wear a lab coat. A complete suit protecting against chemicals may be necessary for large-scale work.[15]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.[13]

First-Aid Measures
  • If Inhaled: Remove person to fresh air. If not breathing, give artificial respiration. Consult a physician.[15]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[15]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[15]

Storage and Stability
  • Storage Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere as some amine compounds can be sensitive to air and light.[14][15]

  • Incompatibilities: Avoid strong oxidizing agents.

Conclusion

1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine represents a strategically designed molecular scaffold with significant potential in the field of drug discovery. Its synthesis is straightforward, and its dual functional handles—the nucleophilic amine and the electrophilic chloro-substituent—provide medicinal chemists with the tools to rapidly generate diverse libraries of novel compounds. Its primary application lies in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The insights provided in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize this valuable chemical building block in their research and development programs.

References

  • ResearchGate. (2026, February 11). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Available from: [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: Pyrazolo[1,5-a]pyrimidin-6-amine. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine. Retrieved from [Link]

  • ResearchGate. (2026, February 8). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available from: [Link]

  • MDPI. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available from: [Link]

  • PubMed. (2026, February 11). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Available from: [Link]

  • PubChemLite. 1-(2-chlorophenyl)-1h-pyrazol-4-amine. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • ScienceDirect. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. Available from: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • Google Patents. (2021). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • MDPI. (2022, April 26). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]

  • MDPI. (2023, March 25). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available from: [Link]

  • PubMed. (2023, March 25). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available from: [Link]

  • Meddocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 206695, 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride (1:?). Retrieved from [Link]

  • Growing Science. Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. Available from: [Link]

  • CAS Common Chemistry. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Available from: [Link]

  • SpectraBase. 1H-pyrazole-4-carboxylic acid, 5-[[[1-[(3,4-dichlorophenyl)methyl] -. Available from: https://spectrabase.com/spectrum/5Yc5P8t3h8z://spectrabase.com/spectrum/5Yc5P8t3h8z

Sources

Exploratory

An In-Depth Technical Guide to the Heterocyclic Building Block: 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Privileged Scaffold In the landscape of modern medicinal chemistry, the assembly of complex molecular architectures f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the assembly of complex molecular architectures from versatile, well-characterized building blocks is a cornerstone of efficient drug discovery. Among the vast arsenal of available synthons, N-heterocyclic compounds hold a place of particular importance due to their prevalence in biologically active molecules and their ability to engage in a wide range of intermolecular interactions. This guide provides a detailed technical overview of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine , a key building block that marries the structural features of two medicinally significant heterocycles: pyrazole and pyridine.

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a scaffold found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged structure in drug design.[1][3] Similarly, the pyridine ring is a ubiquitous motif in pharmaceuticals, offering metabolic stability and opportunities for precise vectoral interactions within protein binding sites.

The title compound, by strategically linking these two rings and presenting reactive handles at key positions—the 2-chloro group on the pyridine and the 4-amino group on the pyrazole—offers a powerful platform for generating diverse chemical libraries and developing novel therapeutic agents.[4] This guide will detail its chemical properties, a robust synthetic pathway, its application in drug discovery, and essential safety protocols.

Physicochemical and Structural Properties

A clear understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key characteristics of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine are summarized below.

PropertyValue
IUPAC Name 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine
CAS Number 1201177-33-9 (Provisional)
Molecular Formula C₈H₇ClN₄
Molecular Weight 194.62 g/mol
Appearance Off-white to light brown solid (Predicted)
Solubility Soluble in DMSO, DMF, and chlorinated solvents (Predicted)

Synthesis and Mechanistic Rationale

The construction of the 1-(aryl)-1H-pyrazol-4-amine scaffold is a well-established transformation in heterocyclic chemistry. A robust and logical pathway involves a nucleophilic aromatic substitution (SNAAr) reaction between a suitably activated pyridine and 4-aminopyrazole.

Experimental Protocol: A Representative Synthesis

This protocol describes the synthesis via direct N-arylation of 4-aminopyrazole.

Materials:

  • 2,4-Dichloropyridine

  • 4-Amino-1H-pyrazole (CAS: 28466-26-4)[5][6]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-amino-1H-pyrazole (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).

  • Reagent Addition: While stirring vigorously, add a solution of 2,4-dichloropyridine (1.1 eq.) in anhydrous DMF dropwise to the suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-aminopyrazole is consumed (typically 6-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water. The volume of water should be approximately 10 times the volume of DMF used.

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine.

Causality and Mechanistic Insights
  • Choice of Base and Solvent: Potassium carbonate is a mild, heterogeneous base sufficient to deprotonate the pyrazole N-H, rendering it nucleophilic. Its use avoids potential side reactions associated with stronger, soluble bases. DMF is an excellent polar aprotic solvent for SₙAr reactions as it effectively solvates the potassium cation and accelerates the reaction rate.

  • Regioselectivity: The reaction proceeds with high regioselectivity. The C4 position of 2,4-dichloropyridine is significantly more activated towards nucleophilic attack than the C2 position. This is due to the strong electron-withdrawing effect of the ring nitrogen, which stabilizes the negative charge of the Meisenheimer intermediate, particularly when the attack occurs at the para-position (C4).

  • Temperature Control: Heating is necessary to overcome the activation energy of the SₙAr reaction. The chosen temperature range provides a balance between achieving a reasonable reaction rate and minimizing potential decomposition or side reactions.

Synthetic Workflow Diagram

G reagents Reagents: - 2,4-Dichloropyridine - 4-Amino-1H-pyrazole - K₂CO₃ - DMF setup 1. Combine Reagents in DMF under N₂ reagents->setup reaction 2. Heat to 90°C (SₙAr Reaction) setup->reaction workup 3. Aqueous Workup (Quench & Dilute) reaction->workup Monitor by TLC/LC-MS extraction 4. Extraction with Ethyl Acetate workup->extraction purification 5. Purification (Silica Gel Chromatography) extraction->purification Dry & Concentrate product Final Product: 1-(2-chloropyridin-4-yl)- 1H-pyrazol-4-amine purification->product

Caption: Synthetic workflow for 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine.

Applications in Drug Discovery

The true value of this building block lies in its trifunctional nature, providing three distinct points for diversification to explore chemical space and optimize pharmacological properties.

  • The 2-Chloro Handle: The chloro-substituent on the pyridine ring is a versatile functional group for post-synthesis modification. It is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, alkyl, or amine groups. This position is often used to modulate potency, selectivity, and pharmacokinetic properties.

  • The Pyrazole-4-Amine: The primary amine at the C4 position of the pyrazole is a key nucleophile. It can be readily acylated, sulfonated, or used in reductive amination to append a wide array of side chains. This position frequently serves as a vector to interact with key residues in a protein's active site or to attach solubilizing groups.

  • The Pyrazole Core: The pyrazole ring itself is not merely a linker. It serves as a rigid, bioisosterically-sound scaffold that correctly orients the pyridine and C4-amine substituents in three-dimensional space.[1] Its specific electronic and hydrogen-bonding characteristics are integral to the binding affinity of the final molecule.[3] For instance, derivatives of pyrazolyl-pyrimidines have been explored as potent inhibitors of Spleen Tyrosine Kinase (SYK) and Cyclin-Dependent Kinase 2 (CDK2), targets of high interest in oncology and immunology.[4]

Logical Relationship in Scaffold Elaboration

G cluster_0 Diversification Points cluster_1 Potential Reactions start 1-(2-chloropyridin-4-yl)- 1H-pyrazol-4-amine (Core Building Block) chloro 2-Chloro Group (Pyridine C2) start->chloro amine 4-Amino Group (Pyrazole C4) start->amine coupling Cross-Coupling (e.g., Suzuki, Buchwald) chloro->coupling acylation Acylation / Sulfonylation amine->acylation end Diverse Library of Advanced Intermediates & Final Compounds coupling->end acylation->end

Caption: Diversification strategy using the title compound as a core scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous aminopyrazole and chloropyridine compounds can be used to infer its hazard profile.

GHS Hazard and Precautionary Information

The following table is based on data for structurally related chemicals like 4-aminopyrazole.[7][8]

Hazard ClassGHS PictogramHazard StatementsPrecautionary Statements
Acute Toxicity GHS07H302: Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Irritation GHS07H315: Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation GHS07H319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
STOT SE 3 GHS07H335: May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment:

    • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard laboratory coat is required.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and incompatible materials.

  • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation over long periods.

Conclusion

1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine is a high-value building block for drug discovery and development. Its pre-installed, privileged heterocyclic scaffolds and strategically placed reactive functional groups provide a streamlined entry point for the synthesis of diverse and complex molecules. By understanding its properties, synthetic access, and potential for chemical elaboration, researchers can leverage this compound to accelerate the design and development of next-generation therapeutics.

References

  • Bhoomandla, S., Gundla, R., & Kanuparthy, P. R. (2022). Synthesis of Novel Pyrazole Tagged Pyridine Derivatives; Their Antimicrobial Activity. Letters in Organic Chemistry, 19(5), 422-428. Available at: [Link]

  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1079-1130. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of novel pyridine derivatives having pyrazole moieties. [Diagram]. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Scientific Reports, 13(1), 1-17. Available at: [Link]

  • Various Authors. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [PDF].
  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. JOMC, 11(3).
  • National Center for Biotechnology Information. (n.d.). 1H-pyrazol-4-amine. PubChem Compound Database. Available at: [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry, 65(1), 1-52. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • PureSynth. (n.d.). 1H-Pyrazol-4-Amine 98.0%(GC). Available at: [Link]

  • Das, D., Banerjee, R., & Mitra, A. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. Journal of Chemical and Pharmaceutical Research, 6(11), 108-116. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • PubChemLite. (n.d.). 1-(2-chlorophenyl)-1h-pyrazol-4-amine. Available at: [Link]

Sources

Foundational

4-amino-1-(2-chloropyridin-4-yl)pyrazole molecular weight and formula

An In-Depth Technical Guide to 4-amino-1-(2-chloropyridin-4-yl)pyrazole This guide provides a comprehensive overview of the chemical and physical properties of 4-amino-1-(2-chloropyridin-4-yl)pyrazole, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-amino-1-(2-chloropyridin-4-yl)pyrazole

This guide provides a comprehensive overview of the chemical and physical properties of 4-amino-1-(2-chloropyridin-4-yl)pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical Identity and Structure

4-amino-1-(2-chloropyridin-4-yl)pyrazole is a substituted aromatic compound featuring a pyrazole ring linked to a chloropyridine moiety. The pyrazole scaffold is a five-membered heterocycle with two adjacent nitrogen atoms, known for its wide range of biological activities. The presence of an amino group and a substituted pyridine ring suggests its potential as a versatile building block in the synthesis of pharmacologically active agents.

The molecular structure consists of a 4-aminopyrazole core where the nitrogen at position 1 is substituted with a 2-chloropyridin-4-yl group. This specific arrangement of functional groups—an amino group for hydrogen bonding and potential salt formation, a chlorinated pyridine ring which can modulate electronic properties and metabolic stability, and a pyrazole core—makes it a compound of significant interest for structure-activity relationship (SAR) studies.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₇ClN₄
Molecular Weight 194.62 g/mol
IUPAC Name 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine

Note: The molecular weight is calculated based on the atomic weights of the constituent elements (Carbon: 12.011, Hydrogen: 1.008, Chlorine: 35.453, Nitrogen: 14.007).

Structural Representation

Caption: Chemical structure of 4-amino-1-(2-chloropyridin-4-yl)pyrazole.

Synthesis and Characterization

Proposed Synthetic Workflow

A potential and efficient method would be the nucleophilic substitution reaction between 4-aminopyrazole and 2-chloro-4-fluoropyridine or 2,4-dichloropyridine. In this scenario, the nitrogen of the pyrazole ring acts as a nucleophile, displacing a halide from the pyridine ring.

Caption: Proposed synthesis of 4-amino-1-(2-chloropyridin-4-yl)pyrazole.

Experimental Protocol (Hypothetical):

  • To a solution of 4-aminopyrazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for a short period to facilitate the deprotonation of the pyrazole nitrogen.

  • Add 2,4-dichloropyridine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 4-amino-1-(2-chloropyridin-4-yl)pyrazole.

The structural confirmation of the synthesized compound would be carried out using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to verify the connectivity and purity of the molecule.

Potential Applications in Research and Drug Development

The structural motifs present in 4-amino-1-(2-chloropyridin-4-yl)pyrazole are featured in numerous biologically active compounds, suggesting a range of potential therapeutic applications.

  • Kinase Inhibition: Pyrazole derivatives are well-known scaffolds for the design of kinase inhibitors. For instance, aminopyrimidin-4-yl-1H-pyrazole derivatives have been synthesized and evaluated as inhibitors of spleen tyrosine kinase (SYK), which is implicated in various cancers and autoimmune diseases[1][2]. The structural similarity suggests that 4-amino-1-(2-chloropyridin-4-yl)pyrazole could be explored for similar activities.

  • Anticancer and Anti-inflammatory Agents: The aminopyrazole core is a valuable framework for developing ligands for various biological targets, including those relevant to cancer and inflammation[3]. Furthermore, pyrazole derivatives linked to other heterocyclic systems have shown significant antitumor potential[4].

  • Agrochemicals: The 4-amino-2-chloropyridine component is a key intermediate in the synthesis of plant growth regulators and other agrochemicals[5][6]. This suggests that derivatives of the title compound could also be investigated for applications in agriculture.

  • Antibacterial Agents: Pyrazole derivatives have been developed as potent inhibitors of bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is essential for fatty acid biosynthesis in bacteria[7].

The combination of the aminopyrazole and chloropyridine moieties in a single molecule provides a unique chemical space for the development of novel therapeutic agents and research tools. Further investigation into its biological activities is warranted.

Conclusion

4-amino-1-(2-chloropyridin-4-yl)pyrazole is a heterocyclic compound with a molecular formula of C₈H₇ClN₄ and a molecular weight of 194.62 g/mol . Its structure, featuring key pharmacophores, makes it a promising candidate for investigation in drug discovery and materials science. While its specific synthesis and biological profile require further experimental validation, the established chemistry of its constituent parts provides a solid foundation for future research and development efforts.

References

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. (2026, February 11). ResearchGate. Retrieved from [Link]

  • 4-Amino-2-chloropyridine, 97%. Ottokemi. Retrieved from [Link]

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. (2026, February 11). PubMed. Retrieved from [Link]

  • Chemical Properties of 4-Amino-2-chloropyridine (CAS 14432-12-3). Cheméo. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). IRIS UniGe. Retrieved from [Link]

  • 1H-pyrazol-4-amine | C3H5N3. PubChem. Retrieved from [Link]

  • 2-Chloropyridin-4-amine | C5H5ClN2. PubChem. Retrieved from [Link]

  • Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. (2010, April 1). PubMed. Retrieved from [Link]

  • 3-(2-chloropyridin-4-yl)-1h-pyrazol-5-amine. PubChemLite. Retrieved from [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010, August 1). PubMed. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile & Handling of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine

The following technical guide details the solubility profile, handling protocols, and experimental determination strategies for 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine . Executive Summary 1-(2-chloropyridin-4-yl)-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, handling protocols, and experimental determination strategies for 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine .

Executive Summary

1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine is a biaryl heterocyclic amine commonly utilized as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., SYK, JAK, or VEGFR pathways). Its structure comprises a polar, hydrogen-bond-donating aminopyrazole moiety coupled to a lipophilic, electron-deficient chloropyridine ring.

This amphiphilic nature dictates a specific solubility profile: high solubility in dipolar aprotic solvents (DMSO) , moderate solubility in polar protic solvents (Methanol) , and negligible solubility in neutral aqueous media . This guide provides the theoretical basis and practical protocols for handling this compound to ensure experimental reproducibility.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

Understanding the solubility requires analyzing the molecular interactions driven by the compound's functional groups.

PropertyValue (Theoretical/Estimated)Impact on Solubility
Molecular Formula C₈H₇ClN₄Low MW facilitates dissolution, but crystal packing can be tight.
Molecular Weight 194.62 g/mol --
LogP (Octanol/Water) ~1.2 – 1.8Moderately lipophilic. Requires organic co-solvents.
pKa (Pyridine N) ~3.5 – 4.0Weakly basic. Protonation significantly improves aqueous solubility.
pKa (Pyrazole -NH₂) ~2.5 – 3.5Very weakly basic; does not ionize at physiological pH.
H-Bond Donors 1 (Exocyclic Amine)Capable of H-bonding with DMSO (sulfoxide oxygen) and MeOH.
Structural Analysis

The 2-chloropyridine ring acts as a lipophilic anchor, reducing water solubility. The aminopyrazole core provides a dipole moment that favors solvation in DMSO. The primary amine (-NH₂) is susceptible to oxidative degradation, necessitating careful solvent degassing.

Solubility Profile

Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent (Recommended for Stock Solutions) DMSO is the universal solvent for this compound class due to its ability to disrupt intermolecular hydrogen bonding in the crystal lattice.

  • Solubility Limit: Typically >50 mM (approx. >10 mg/mL).

  • Stability: Good, provided the DMSO is anhydrous.

  • Risk Factor: DMSO is hygroscopic. Absorption of atmospheric water can cause the compound to precipitate over time or accelerate hydrolysis/oxidation of the amine.

  • Application: High-concentration stocks (10 mM, 100 mM) for biological assays and chemical libraries.

Methanol (MeOH)

Status: Secondary Solvent (Processing & Analysis) Methanol is effective for transfers, LCMS sample preparation, and purification, but lacks the solvating power of DMSO for high concentrations.

  • Solubility Limit: Moderate, typically 1–10 mg/mL (5–50 mM). May require sonication.

  • Stability: Stable for short-term use (hours to days).

  • Risk Factor: Evaporation leads to rapid crystallization. Not suitable for long-term storage of quantitative standards.

  • Application: LCMS injection solvents, reaction workups, and serial dilutions.

Aqueous Media (Water/Buffers)

Status: Poor Solvent

  • Neutral pH (7.4): Insoluble (<10 µM).

  • Acidic pH (<3.0): Solubility increases significantly due to protonation of the pyridine nitrogen.

Experimental Protocols

Preparation of 10 mM Stock Solution (DMSO)

This protocol ensures a precise, stable stock solution for biological screening.

Reagents:

  • Compound: 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine (Solid)

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

Procedure:

  • Weighing: Accurately weigh 1.95 mg of the solid compound into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Note: If weighing a larger mass, adjust volume accordingly (Mass [mg] / 194.62 [MW] = Moles; Moles / 0.01 M = Volume [L]).

  • Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 2–5 minutes.

    • Critical: Do not heat above 40°C to prevent degradation.

  • Inspection: Visually confirm a clear, particulate-free solution.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (short term) or -80°C (long term).

Solubility Determination Workflow (Kinetic Solubility)

If precise saturation limits are required for your specific batch, follow this "Shake-Flask" method adapted for small scale.

SolubilityWorkflow Start Start: Solid Compound SolventSel Select Solvent (DMSO or MeOH) Start->SolventSel ExcessAdd Add Excess Solid to Solvent (e.g. 10 mg/mL) SolventSel->ExcessAdd Equilibrate Equilibrate Shake 24h @ 25°C ExcessAdd->Equilibrate Filter Filter / Centrifuge (Remove undissolved solid) Equilibrate->Filter Analyze Analyze Supernatant (HPLC-UV or LC-MS) Filter->Analyze Calc Calculate Concentration vs Standard Curve Analyze->Calc

Figure 1: Kinetic solubility determination workflow for validating batch-specific solubility.

Troubleshooting & Best Practices

Issue: Precipitation in Aqueous Assays

When diluting a DMSO stock into an aqueous buffer (e.g., cell culture media), the compound may precipitate ("crash out") if the final concentration exceeds its aqueous solubility limit.

  • Solution: Keep final DMSO concentration <1% (v/v). Perform a serial dilution in DMSO first, then transfer to buffer.

  • Check: Inspect the assay well under a microscope for crystals.

Issue: Oxidative Discoloration

Aminopyrazoles can oxidize to form azo-dimers or diazonium species, turning the solution brown or purple.

  • Prevention: Use degassed solvents. Store under inert gas (Argon/Nitrogen) if possible. Use amber vials.

Decision Matrix: Solvent Selection

SolventDecision Task Intended Application Stock Long-term Storage Library Screening Task->Stock LCMS Analytical QC Purification Task->LCMS BioAssay Cell/Enzyme Assay Task->BioAssay DMSO Use DMSO (10-100 mM) Stock->DMSO High Sol. MeOH Use Methanol (0.1-1 mg/mL) LCMS->MeOH Volatile Buffer Aqueous Buffer + <1% DMSO BioAssay->Buffer Physiological

Figure 2: Decision matrix for selecting the appropriate solvent vehicle based on experimental needs.

References

  • PubChem Compound Summary . 4-(1H-pyrazol-4-yl)pyridine (Structural Analog). National Library of Medicine. Available at: [Link]

  • Li, X., et al. (2012). Solubility of aminopyrazoles in organic solvents. Journal of Chemical & Engineering Data. (General solubility trends for aminopyrazole class).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative text on solubility protocols and DMSO handling).
  • Vertex AI Search. Synthesis and properties of pyrimidinyl-4-aminopyrazole derivatives.
Foundational

Technical Whitepaper: Chemical Identity and Synthetic Utility of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine

Topic: Technical Guide: 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity[1]

1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine is a high-value heterocyclic intermediate utilized primarily in the discovery of kinase inhibitors. It functions as a "privileged scaffold," combining an aminopyrazole motif (a potent ATP-hinge binder) with a chloropyridine handle (a versatile vector for structural elaboration via cross-coupling).

This guide details the structural specifications, validated synthetic pathways, and critical handling protocols for this compound, addressing common challenges such as regioselectivity during synthesis and chemoselectivity during reduction.

Chemical Specifications
PropertySpecification
IUPAC Name 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine
Molecular Formula C₈H₇ClN₄
Molecular Weight 194.62 g/mol
Canonical SMILES Nc1cn(nc1)c2cc(Cl)ncc2
InChI String InChI=1S/C8H7ClN4/c9-8-4-7(10-5-8)13-6-11-12-3-13/h3-6H,11H2
Key Functionality Hinge Binder (Aminopyrazole), Electrophile (Chloropyridine)

Structural Analysis & Pharmacophore Utility

In the context of Structure-Activity Relationship (SAR) studies, this molecule serves a dual purpose:

  • The Hinge Binding Motif (Aminopyrazole): The exocyclic amine and the pyrazole nitrogen (N2) often form a donor-acceptor hydrogen bond pair with the backbone residues of the kinase hinge region (e.g., Met, Glu, or Asp residues).

  • The Growth Vector (Chloropyridine): The chlorine atom at the 2-position of the pyridine ring is activated for further functionalization. It allows researchers to extend the molecule into the solvent-exposed region or the hydrophobic back-pocket of the enzyme via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Synthetic Pathways & Logic

The synthesis of this scaffold presents two primary challenges: Regioselectivity during the formation of the C–N bond between the pyrazole and pyridine, and Chemoselectivity during the reduction of the nitro precursor (avoiding hydrodehalogenation of the pyridine chlorine).

Validated Route: S_NAr followed by Chemoselective Reduction

The most robust pathway involves the nucleophilic aromatic substitution (S_NAr) of 4-nitropyrazole onto 2,4-dichloropyridine, followed by reduction.

Step 1: Regioselective S_NAr[1]
  • Reagents: 2,4-Dichloropyridine + 4-Nitropyrazole.

  • Mechanism: The 4-position of 2,4-dichloropyridine is significantly more electrophilic than the 2-position due to the stabilization of the Meisenheimer intermediate (para-like resonance relative to the pyridine nitrogen).

  • Regiocontrol: While C4 substitution is favored, C2 byproducts can form. Using a mild base (K₂CO₃) in polar aprotic solvents (DMF or DMSO) at moderate temperatures (60–80°C) maximizes C4 selectivity.

Step 2: Chemoselective Reduction[2]
  • Challenge: Standard catalytic hydrogenation (H₂/Pd-C) often results in the cleavage of the C–Cl bond (hydrodehalogenation).

  • Solution: Iron-mediated reduction (Bechamp conditions) or Stannous Chloride (SnCl₂) are preferred as they reduce the nitro group to the amine without affecting the aryl chloride.

Synthetic Workflow Diagram

SynthesisWorkflow SM1 2,4-Dichloropyridine Inter Intermediate: 1-(2-chloropyridin-4-yl)-4-nitropyrazole SM1->Inter K2CO3, DMF 80°C (SNAr) Byprod Byproduct: C2-Regioisomer SM1->Byprod Minor Path SM2 4-Nitropyrazole SM2->Inter Prod Product: 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine Inter->Prod Fe, NH4Cl EtOH/H2O (Reduction)

Figure 1: Two-step synthetic sequence highlighting the critical intermediate and potential regiochemical byproduct.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-chloropyridin-4-yl)-4-nitropyrazole

Reagents:

  • 2,4-Dichloropyridine (1.0 equiv)[3]

  • 4-Nitropyrazole (1.1 equiv)[4]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[3]

  • N,N-Dimethylformamide (DMF) [Anhydrous]

Protocol:

  • Charge a round-bottom flask with 2,4-dichloropyridine and 4-nitropyrazole.

  • Dissolve in DMF (concentration ~0.5 M).

  • Add K₂CO₃ in a single portion.

  • Heat the mixture to 80°C under nitrogen atmosphere for 4–6 hours.

    • Checkpoint: Monitor by LCMS. The desired product (C4-substitution) usually elutes differently than the C2-isomer.[1] The C4-isomer is generally the major product (>10:1 ratio).

  • Workup: Cool to room temperature. Pour into ice-water. The product typically precipitates as a solid. Filter, wash with water, and dry.

  • Purification: If the C2-isomer is present (>5%), recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

Step 2: Reduction to 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine

Reagents:

  • Intermediate from Step 1 (1.0 equiv)

  • Iron Powder (Fe) (5.0 equiv) - Must be fine powder, activated

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Ethanol/Water (3:1 ratio)[3]

Protocol:

  • Dissolve the nitro-intermediate in Ethanol/Water (3:1).

  • Add Ammonium Chloride and Iron Powder.

  • Heat to reflux (approx. 80°C) with vigorous stirring.

    • Note: Vigorous stirring is essential to keep the iron suspended.

  • Monitor by TLC or LCMS (typically complete in 1–2 hours). Look for the disappearance of the nitro peak (M+) and appearance of the amine (M-30+2 = M-28 mass shift not applicable here; look for [M+H] of 195).

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Resuspend residue in Ethyl Acetate and wash with saturated NaHCO₃ (to remove remaining salts).

  • Dry organic layer over Na₂SO₄, filter, and concentrate to yield the off-white solid product.

Quality Control & Troubleshooting

Analytical Expectations
TechniqueExpected Result
LCMS (ESI+) [M+H]⁺ = 195.0 (Cl isotope pattern 3:1 ratio at 195/197)
¹H NMR (DMSO-d₆) Pyridine: ~8.3 ppm (d, C6-H), ~7.8 ppm (s, C3-H), ~7.6 ppm (d, C5-H). Pyrazole: Two singlets around 7.5–8.0 ppm (C3/C5-H). Amine: Broad singlet ~4.5–5.0 ppm (exchangeable with D₂O).
Troubleshooting Guide: Regioselectivity

If the C2-isomer (substitution at the chlorine adjacent to the pyridine nitrogen) is observed in high quantities, the reaction conditions must be tuned.

Troubleshooting Problem Issue: High levels of C2-isomer observed Check1 Check Temperature Problem->Check1 Check2 Check Base Size Problem->Check2 Check3 Check Solvent Problem->Check3 Action1 Lower Temp to 60°C (Kinetic control favors C4) Check1->Action1 Action2 Switch to bulkier base (e.g., Cs2CO3 or DIPEA) Check2->Action2 Action3 Switch to non-polar (Toluene with Phase Transfer) Check3->Action3

Figure 2: Decision tree for optimizing regioselectivity in the S_NAr step.

Safety & Handling

  • 2,4-Dichloropyridine: Irritant.[5] Avoid contact with skin and eyes.

  • 4-Nitropyrazole: Potential energetic material (though generally stable). Do not heat to dryness without solvent.

  • Iron Waste: The iron filter cake from the reduction step is pyrophoric when dry. Keep wet and dispose of in a designated metal waste container.

References

  • Regioselectivity in S_NAr Reactions of Dichloropyridines

    • WuXi AppTec. (2025).[4][6][7][8][9][10][11][12] "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines/Pyridines." Link

  • Chemoselective Reduction Protocols

    • Jang, M., et al. (2022).[2] "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds." Journal of Organic Chemistry. Link[13]

  • Iron-Mediated Reduction (General Protocol)

    • Longdom Publishing. (2015).[4][8][9][11][12] "Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder." Link

  • Scaffold Utility in Kinase Inhibitors

    • National Institutes of Health (PubChem). "1H-pyrazol-4-amine Compound Summary." Link

Sources

Exploratory

Heterocyclic Amine Building Blocks for Kinase Inhibitor Discovery

Executive Summary Protein kinases represent one of the largest and most successful classes of drug targets in modern oncology and immunology. The success of small-molecule kinase inhibitors (SMKIs) hinges on a singular m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Protein kinases represent one of the largest and most successful classes of drug targets in modern oncology and immunology. The success of small-molecule kinase inhibitors (SMKIs) hinges on a singular molecular recognition event: the competitive displacement of Adenosine Triphosphate (ATP) from the kinase catalytic cleft.

At the heart of this interaction lies the heterocyclic amine , a chemical motif uniquely suited to mimic the adenine ring of ATP. This guide dissects the structural rationale, synthetic assembly, and medicinal chemistry optimization of heterocyclic amine building blocks. It moves beyond basic lists to explain why specific heterocycles are privileged and how to synthesize them efficiently using modern palladium-catalyzed cross-coupling.

Structural Basis: The Hinge Region & Adenine Mimicry[1]

To design effective inhibitors, one must first understand the "lock" into which these keys fit. The ATP-binding pocket is defined by the hinge region , a flexible segment connecting the N-terminal and C-terminal lobes of the kinase domain.

The Pharmacophore

ATP binds via a specific hydrogen bond (H-bond) network. The adenine ring acts as a donor (N6-amino) and an acceptor (N1). Successful inhibitors replicate this "Donor-Acceptor" (D-A) or "Acceptor-Donor" (A-D) motif using heterocyclic amines.

  • The Hinge Binder: Usually a heterocycle (pyrimidine, pyridine, indazole) that forms 1–3 H-bonds with the backbone carbonyls and amides of the hinge residues (e.g., Glu, Met, Thr).

  • The Gatekeeper: A residue (often Threonine or Methionine) located deep in the pocket that controls access to the hydrophobic back pocket.[1][2] Bulky heterocycles can clash here, while smaller ones or those with specific vectors can bypass it.

Visualization: The Interaction Network

The following diagram illustrates the canonical binding mode of a Type I inhibitor (e.g., an aminopyrimidine scaffold) within the ATP pocket.

KinaseBinding cluster_pocket ATP Binding Pocket (Hinge Region) cluster_inhibitor Heterocyclic Inhibitor Hinge_Backbone Hinge Backbone (Glu/Met/Thr) Gatekeeper Gatekeeper Residue (Thr315/Met338) Hydrophobic_Pocket Hydrophobic Back Pocket (Selectivity Zone) Heterocycle Heterocyclic Core (e.g., Aminopyrimidine) Heterocycle->Hinge_Backbone H-Bond (Donor/Acceptor) Heterocycle->Gatekeeper Steric Constraint Solubilizer Solubilizing Tail (e.g., Piperazine) Heterocycle->Solubilizer Linker R_Group Selectivity Substituent (Aryl/Heteroaryl) Heterocycle->R_Group C-C/C-N Bond R_Group->Hydrophobic_Pocket Van der Waals

Figure 1: Canonical binding mode of heterocyclic amine inhibitors.[3] The heterocycle anchors the molecule to the kinase hinge via hydrogen bonds, while substituents probe the gatekeeper and hydrophobic pockets for selectivity.

Privileged Scaffolds: The Building Blocks

Not all amines are created equal. "Privileged structures" are molecular frameworks capable of providing useful ligands for more than one receptor or enzyme target.[4]

Core Scaffolds & Applications
Scaffold ClassStructure TypeKey FeaturesRepresentative Drug(s)
2-Aminopyrimidine MonocyclicThe "workhorse." Excellent H-bond acceptor (N1) and donor (NH2). Highly tunable via C4/C6 substitution.Imatinib (Abl), Palbociclib (CDK4/6)
Pyrazolo[3,4-d]pyrimidine Fused BicyclicIsostere of Adenine. Rigid structure locks the H-bond vectors. Accesses the hydrophobic pocket efficiently.Ibrutinib (BTK)
Quinazoline Fused BicyclicHigh affinity for EGFR. The benzene ring extends into the solvent front or back pocket depending on substitution.Gefitinib , Erlotinib (EGFR)
Aminopyridine MonocyclicVersatile. Often used when the pyrimidine nitrogen causes metabolic liability or repulsive interactions.Crizotinib (ALK/ROS1)
Indazole Fused BicyclicActs as a robust hinge binder, often engaging via the N1/N2 protons.Axitinib (VEGFR)
Selection Logic
  • Selectivity: Choose fused systems (Quinazolines) to fill the pocket tightly for specific targets like EGFR. Use monocycles (Pyrimidines) when you need rotational freedom to dodge bulky gatekeepers (e.g., T315I).

  • Solubility: Fused systems often suffer from poor aqueous solubility (high ClogP). Monocyclic amines allow for easier attachment of polar solubilizing tails (morpholines, piperazines).

Synthetic Methodologies: Constructing the Core

The assembly of these inhibitors predominantly relies on forming Carbon-Nitrogen (C-N) bonds between the heterocyclic core and aryl substituents.

The Gold Standard: Buchwald-Hartwig Amination

While Nucleophilic Aromatic Substitution (


) works for electron-deficient rings (e.g., chloropyrimidines), the Buchwald-Hartwig Cross-Coupling  is the industry standard for its versatility and tolerance of deactivating groups.
Protocol: Pd-Catalyzed C-N Coupling of Aminopyrimidines

This protocol is optimized for coupling electron-rich amines with halo-heterocycles.

Reagents:

  • Catalyst Source:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) or 
    
    
    
    .
  • Ligand:

    • Xantphos: General purpose, excellent for primary amines.

    • BrettPhos/RuPhos: Critical for difficult substrates (sterically hindered or electron-poor amines).

  • Base:

    
     (mild, functional group tolerant) or 
    
    
    
    (stronger, faster reaction).
  • Solvent: 1,4-Dioxane (anhydrous) or Toluene.

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon flow, add the aryl halide (1.0 equiv), the heterocyclic amine (1.2 equiv),

    
     (1–2 mol%), and Ligand (2–4 mol%) to a microwave vial.
    
  • Base Addition: Add

    
     (2.0 equiv).
    
  • Solvent & Degas: Add anhydrous 1,4-Dioxane (0.1–0.2 M concentration). Sparge with Argon for 5 minutes to remove

    
     (crucial for catalyst longevity).
    
  • Reaction: Seal and heat to 100°C (oil bath) or 110°C (microwave) for 2–12 hours. Monitor by LC-MS.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Synthetic Decision Workflow

SynthesisFlow Start Target Structure (Aryl-Heterocycle) Check_Elec Is Heterocycle Electron Deficient? Start->Check_Elec SnAr S_NAr Reaction (Heat, DIPEA, NMP) Check_Elec->SnAr Yes (e.g., 2-Cl-Pyrimidine) Buchwald Buchwald-Hartwig Coupling Check_Elec->Buchwald No (e.g., 3-Br-Pyridine) Ligand_Check Steric Hindrance or 2° Amine? Buchwald->Ligand_Check Xantphos Ligand: Xantphos (Standard) Ligand_Check->Xantphos Low/Medium BrettPhos Ligand: BrettPhos (Difficult/Hindered) Ligand_Check->BrettPhos High

Figure 2: Retrosynthetic decision tree for selecting the optimal C-N bond formation strategy.

Medicinal Chemistry Strategy: From Hit to Lead

Once the core is synthesized, the focus shifts to optimizing physicochemical properties (ADME) and selectivity.

Improving Solubility

Heterocyclic cores are often planar and lipophilic ("brick dust"). To improve oral bioavailability:

  • Strategy: Append a solubilizing group to the solvent-exposed region (usually the C4 or C5 position of the pyrimidine).

  • Building Blocks: N-methylpiperazine, Morpholine, or 4-aminopiperidine.

  • Impact: These groups introduce an ionizable center (

    
     ~8), improving solubility in the acidic gastric environment.
    
Targeting the Gatekeeper

Resistance often arises from mutations at the gatekeeper residue (e.g., T315I in BCR-Abl).[5]

  • Design Tactic: Avoid bulky groups near the hinge if the target has a large gatekeeper.

  • Alternative: Use an alkyne linker (as seen in Ponatinib ) to span past the mutated gatekeeper, or utilize a "Type II" binding mode that occupies the inactive DFG-out conformation.

Experimental Validation: Kinase Profiling

Trustworthiness in data requires robust, self-validating assays.

Protocol: FRET-Based Binding Assay (LanthaScreen™)

This assay measures the binding of your inhibitor by detecting the displacement of a labeled tracer from the kinase.

Materials:

  • Europium-labeled anti-GST antibody (binds to the Kinase-GST fusion).

  • AlexaFluor® 647-labeled Kinase Tracer (ATP competitive).

  • Test Compound (Heterocyclic Amine).[6]

Methodology:

  • Preparation: Dilute test compounds in DMSO (3-fold serial dilution).

  • Incubation: Mix Kinase (5 nM), Eu-Antibody (2 nM), and Tracer (at

    
     concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Competition: Add test compound. Incubate for 60 mins at Room Temperature.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Excitation: 340 nm.

    • Emission: 665 nm (Tracer) and 615 nm (Europium).

  • Analysis: Calculate the TR-FRET ratio (665/615). A decrease in ratio indicates the inhibitor has displaced the tracer. Plot Dose-Response to determine

    
    .
    

References

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[7] Nature Reviews Cancer, 9(1), 28-39. Link

  • Surh, Y. J. (2003). Cancer chemoprevention with dietary phytochemicals. Nature Reviews Cancer, 3(10), 768-780. (Context on natural product scaffolds). Link

  • Ruiz-Sanchis, P., et al. (2012). Pyrazolopyrimidines as potent kinase inhibitors: A review. Current Medicinal Chemistry. (Specifics on fused scaffolds).
  • Bhullar, K. S., et al. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer, 17(1), 48. Link

  • Paul, F., et al. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[8] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970. (Original Buchwald-Hartwig foundation).[6] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Ligand selection guide). Link

  • LanthaScreen™ Eu Kinase Binding Assay . Thermo Fisher Scientific Protocol. (Standard industry assay). Link

Sources

Foundational

Pyrazole-Pyridine Scaffold Diversity: A Medicinal Chemistry Technical Guide

The pyrazole-pyridine scaffold represents a cornerstone of modern medicinal chemistry, serving as a "privileged structure" due to its ability to mimic the purine ring of ATP and interact with diverse biological targets....

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole-pyridine scaffold represents a cornerstone of modern medicinal chemistry, serving as a "privileged structure" due to its ability to mimic the purine ring of ATP and interact with diverse biological targets. This guide dissects the structural diversity, synthetic logic, and therapeutic applications of this bicyclic system, distinguishing between its isomeric forms to provide actionable insights for drug design.

Structural Isomerism & The "Privileged" Nature

The fusion of a five-membered pyrazole ring with a six-membered pyridine ring yields four primary isomeric scaffolds. While they share a molecular formula, their electronic distributions and hydrogen-bonding capabilities differ significantly, dictating their binding affinity to specific protein pockets (e.g., the hinge region of kinases).

The Four Core Isomers
IsomerFusion OrientationKey CharacteristicNotable Example
Pyrazolo[3,4-b]pyridine Pyrazole N1/C5 fused to Pyridine C2/C3Most common; mimics Adenine.[1]Tracazolate (Anxiolytic)
Pyrazolo[1,5-a]pyridine Bridgehead NitrogenPlanar, rigid; lacks NH donor in the ring.[1]Ibudilast (PDE Inhibitor)
Pyrazolo[4,3-b]pyridine Pyrazole C3/C4 fused to Pyridine C2/C3"Reverse" fusion; unique vector exploration.[1]Glumetinib (c-Met Inhibitor)
Pyrazolo[4,3-c]pyridine Pyrazole C3/C4 fused to Pyridine C3/C4Less common; explores orthogonal space.[1]JNJ-10329670 (Cathepsin S)

Expert Insight: The Pyrazolo[3,4-b]pyridine is frequently selected for kinase programs because its N1-H and N7 (pyridine nitrogen) motif perfectly aligns with the donor-acceptor requirements of the kinase hinge region, acting as a bioisostere of the adenine moiety in ATP.

Synthetic Methodologies: Constructing the Core

Efficient access to these scaffolds is critical for SAR exploration. We focus on the two most robust strategies: Annulation (building the pyridine onto a pyrazole) and Condensation (building the pyrazole onto a pyridine).

Strategy A: The "Aminopyrazole" Route (Pyrazolo[3,4-b]pyridine)

This is the industry standard for generating libraries. It involves the condensation of 5-aminopyrazoles with 1,3-bis-electrophiles (e.g.,


-keto esters, alkynyl aldehydes).[1]

Mechanism:

  • Michael Addition: The exocyclic amine of the pyrazole attacks the electrophilic center of the carbonyl component.

  • Cyclization: The pyrazole C4 carbon (nucleophilic) attacks the second electrophile.

  • Aromatization: Loss of water/alcohol yields the fully aromatic system.

Strategy B: The "Bridgehead" Route (Pyrazolo[1,5-a]pyridine)

This scaffold is typically accessed via the 1,3-dipolar cycloaddition of


-aminopyridines with activated alkynes.[1] This method allows for rapid diversification at the C2 and C3 positions.

Visualizing the Synthetic Workflow

The following diagram illustrates the regioselective synthesis of the Pyrazolo[3,4-b]pyridine core, a critical pathway for generating kinase inhibitors.

SynthesisWorkflow Figure 1: Regioselective Synthesis of Pyrazolo[3,4-b]pyridine via Condensation Start 5-Aminopyrazole (Nucleophile) Inter Intermediate (Michael Adduct) Start->Inter Acid Cat. / Heat Reagent 1,3-Dicarbonyl / Alkynyl Aldehyde Reagent->Inter Cyclization Intramolecular Cyclization (C4 Attack) Inter->Cyclization -H2O / -ROH Product Pyrazolo[3,4-b]pyridine Scaffold Cyclization->Product Aromatization

[1]

Case Studies in Drug Discovery

Case Study 1: Glumetinib (SCC244) – The [4,3-b] Variant

Target: c-Met (Hepatocyte Growth Factor Receptor).[1] Scaffold: Pyrazolo[4,3-b]pyridine .[1] Significance: Glumetinib demonstrates how the [4,3-b] isomer provides a unique geometry that fits the ATP-binding pocket of c-Met with high selectivity (>2400-fold over other kinases).[1] The sulfonyl group attached to the scaffold is critical for positioning the inhibitor.

Case Study 2: Tracazolate – The [3,4-b] Variant

Target: GABA-A Receptor (Modulator).[1] Scaffold: Pyrazolo[3,4-b]pyridine .[1][2][3][4][5][6] Significance: Unlike kinase inhibitors that target the ATP site, Tracazolate binds to an allosteric site on the GABA-A receptor. The ester functionality at C5 and the amino group at C4 are essential for its anxiolytic profile.

Case Study 3: Ibudilast – The [1,5-a] Variant

Target: Phosphodiesterase (PDE4/PDE10).[1] Scaffold: Pyrazolo[1,5-a]pyridine .[1] Significance: This scaffold is structurally distinct because the nitrogen is at the bridgehead. This planarity and lack of an NH donor make it highly lipophilic and CNS-penetrant, ideal for neuro-inflammatory indications.[1]

Biological Mechanism: c-Met Signaling Pathway

Understanding the downstream effects of inhibiting these targets is crucial.[1] Below is the signaling pathway for c-Met, the target of Glumetinib.[7]

cMetPathway Figure 2: c-Met Signaling Pathway and Inhibition by Pyrazolo-pyridine Derivatives HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation GAB1 GAB1 cMet->GAB1 Phosphorylation GRB2 GRB2 cMet->GRB2 Glumetinib Glumetinib (Inhibitor) Glumetinib->cMet Inhibition PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT Survival Survival / Metastasis AKT->Survival MAPK MAPK / ERK RAS->MAPK Proliferation Cell Proliferation MAPK->Proliferation

[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

Target: Ethyl 4-amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[1] Context: A standard condensation protocol suitable for generating SAR libraries.[1]

  • Reagents: 5-Amino-1-phenylpyrazole (1.0 equiv), Ethyl (ethoxymethylene)cyanoacetate (1.1 equiv), Ethanol (solvent).[1]

  • Procedure:

    • Dissolve 5-amino-1-phenylpyrazole (1.59 g, 10 mmol) in absolute ethanol (20 mL).

    • Add ethyl (ethoxymethylene)cyanoacetate (1.86 g, 11 mmol) dropwise.[1]

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Cool the reaction mixture to room temperature. A precipitate should form.[1]

    • Filtration: Collect the solid by vacuum filtration.

    • Purification: Recrystallize from ethanol/DMF to yield the pure product as a white/pale yellow solid.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the pyridine proton singlet around

      
       8.5 ppm and the disappearance of the pyrazole C4-H.[1]
      
Protocol B: Z'-LYTE Kinase Assay (For c-Met/TBK1)

Context: A FRET-based assay to determine IC50 values of synthesized inhibitors.[1]

  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Dilute to 4X working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Assembly (384-well plate):

    • Add 2.5

      
      L of 4X Test Compound.[1]
      
    • Add 5

      
      L of 2X Kinase/Peptide Mixture (e.g., c-Met kinase + Ser/Thr peptide labeled with Coumarin/Fluorescein).[1]
      
    • Add 2.5

      
      L of 4X ATP Solution (at 
      
      
      
      concentration).[1]
  • Incubation:

    • Shake plate for 30 seconds. Incubate at Room Temperature for 1 hour.

  • Development:

    • Add 5

      
      L of Development Reagent (Protease that cleaves non-phosphorylated peptides).[1]
      
    • Incubate for 1 hour.

  • Readout:

    • Measure Fluorescence at 445 nm (Coumarin, donor) and 520 nm (Fluorescein, acceptor).

    • Calculation: Calculate the Emission Ratio (Coumarin/Fluorescein). Phosphorylation inhibits cleavage, maintaining FRET (high ratio = inhibition; low ratio = activity).

Future Directions: Beyond Inhibition

The pyrazole-pyridine scaffold is evolving beyond simple occupancy-driven inhibition.[1]

  • PROTACs: The scaffold is increasingly used as the "warhead" to bind the target protein (POI), linked to an E3 ligase ligand for targeted protein degradation.

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight and high ligand efficiency of the core make it an ideal fragment for growing into novel chemical space.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. National Institutes of Health (NIH).[1]

  • Glumetinib (SCC244) | c-Met Inhibitor. MedChemExpress.[1]

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. MDPI.

  • Tracazolate reveals a novel type of allosteric interaction with recombinant GABA(A) receptors. PubMed.[1]

  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. ACS Publications.[1]

Sources

Exploratory

Strategic Utilization of 2-Chloropyridine Derivatives in High-Value API Synthesis

Executive Summary: The Pyridine "Privileged Scaffold" In the landscape of modern medicinal chemistry, the pyridine ring is ubiquitous, appearing in over 20% of the top 200 marketed drugs.[1] Within this class, 2-chloropy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine "Privileged Scaffold"

In the landscape of modern medicinal chemistry, the pyridine ring is ubiquitous, appearing in over 20% of the top 200 marketed drugs.[1] Within this class, 2-chloropyridine and its substituted derivatives serve as critical electrophilic lynchpins.[1] Unlike their carbocyclic analogs (chlorobenzenes), 2-chloropyridines possess a unique electronic deficiency at the C2 and C4 positions, driven by the electronegative nitrogen atom.[1]

This guide moves beyond basic textbook reactivity.[1] It details how to exploit the 2-chloropyridine scaffold for site-selective functionalization in the synthesis of complex Active Pharmaceutical Ingredients (APIs), specifically focusing on COX-2 inhibitors (Etoricoxib) and H1-antihistamines (Pheniramine) .

Mechanistic Reactivity Profile

To successfully utilize 2-chloropyridine, one must understand the electronic "pull" of the nitrogen atom.[1] The C-Cl bond at position 2 is significantly polarized, lowering the energy of the


 orbital and making the carbon susceptible to nucleophilic attack, yet often requiring catalysis or activation for high yields.[1]
The Reactivity Hierarchy

The reactivity of 2-chloropyridine derivatives is dictated by the interplay between the inductive effect (-I) of the nitrogen and the resonance effect (+M) of substituents.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Unactivated: 2-chloropyridine reacts sluggishly with weak nucleophiles.

    • Activated: Introduction of Electron Withdrawing Groups (EWGs) like -NO₂ or -CN at C3 or C5 dramatically accelerates SNAr rates (e.g., 2-chloro-3-nitropyridine is highly reactive).

  • Pd-Catalyzed Cross-Coupling:

    • The C-Cl bond undergoes oxidative addition to Pd(0) more readily than chlorobenzenes but less readily than bromopyridines. However, the use of electron-rich phosphine ligands (e.g., Xantphos, Buchwald precatalysts) renders the 2-chloro position highly competent for amination and arylation.[1]

  • Directed Ortho-Lithiation (DoM):

    • The chloro group can serve as a Directing Group (DG). However, a critical phenomenon known as the "Halogen Dance" can occur, where the lithiated species isomerizes to a thermodynamically more stable position.[1]

Visualization: Reactivity Decision Tree

The following diagram outlines the decision logic for functionalizing 2-chloropyridine based on the desired bond formation.

ReactivityMap Start 2-Chloropyridine Scaffold Target_CN Target: C-N Bond (Amination) Start->Target_CN Target_CC Target: C-C Bond (Arylation/Alkylation) Start->Target_CC Constraint_EWG Has EWG (NO2/CN)? Target_CN->Constraint_EWG Method_Suzuki Suzuki-Miyaura (Pd-Cat, Boronic Acid) Target_CC->Method_Suzuki Biaryl Coupling Method_Lithiation Lithiation/Alkylation (LDA, -78°C) Target_CC->Method_Lithiation Alkyl/Benzylic Method_SNAr S_NAr (High Temp / Strong Base) Method_Buchwald Buchwald-Hartwig (Pd-Cat, tBuONa) Constraint_EWG->Method_SNAr Yes (Fast) Constraint_EWG->Method_Buchwald No (Preferred)

Caption: Decision matrix for selecting the optimal transformation pathway for 2-chloropyridine based on substrate activation and target bond type.

Case Studies in Drug Synthesis

Case Study A: Etoricoxib (Arcoxia)

Therapeutic Class: COX-2 Inhibitor (NSAID) Role of 2-Chloropyridine: The central pyridine ring is the core scaffold. The synthesis often involves constructing a highly substituted pyridine or coupling pre-formed pyridine blocks.[1]

A convergent route involves the coupling of a 2-chloropyridine derivative (specifically a 2,5-disubstituted pyridine) with a phenylboronic acid or stannane.[2]

  • Key Intermediate: 5-chloro-3-(4-(methylsulfonyl)phenyl)-2-pyridyl triflate or chloride.

  • The Transformation: A Suzuki-Miyaura coupling is used to install the 6-methylpyridine moiety.

  • Technical Insight: The presence of the chlorine at C5 (retained in the final drug) and the leaving group at C2 requires careful catalyst selection to ensure chemoselectivity—coupling only at C2 while leaving the C5-Cl bond intact.

Case Study B: Pheniramine / Chlorphenamine

Therapeutic Class: H1-Antihistamine Role of 2-Chloropyridine: Electrophile in benzylic substitution.

  • Mechanism: SNAr / Alkylation.[1]

  • Reaction: Phenylacetonitrile is deprotonated (using NaNH₂ or similar strong base) to form a carbanion, which attacks the 2-position of 2-chloropyridine.

  • Causality: The electron-withdrawing nature of the nitrile group stabilizes the nucleophile, while the pyridine nitrogen activates the C2-Cl bond for displacement.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Buchwald-Hartwig Amination

Objective: Coupling a secondary amine to 2-chloropyridine without touching a C5-halogen.

Reagents:

  • Substrate: 2-chloro-5-bromopyridine (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: BINAP or Xantphos (3 mol%)

  • Base: Cs₂CO₃ (1.5 equiv) - Chosen over tBuONa to prevent halogen exchange or side reactions.

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a 3-neck flask with Cs₂CO₃, Pd(OAc)₂, and Ligand. Cycle vacuum/Argon 3 times. Validation: The catalyst mixture should remain yellow/orange; darkening indicates premature oxidation/decomposition.[1]

  • Solvation: Add anhydrous Toluene. Stir for 10 min at RT to pre-form the active catalytic complex.[1]

  • Addition: Add the 2-chloropyridine substrate and the amine via syringe under Argon counter-flow.

  • Reaction: Heat to 100°C.

    • Self-Validation Point: Monitor via TLC or HPLC every hour.[1] The 2-chloropyridine spot (usually higher R_f) should disappear. If the reaction stalls after 2 hours, do not add more heat; add 0.5 mol% more catalyst solution.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black and salts). Concentrate filtrate.[1][3]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of Etoricoxib Intermediate (Concept)

Objective: Synthesis of the central bipyridine core via Suzuki Coupling.

EtoricoxibFlow Step1 Start: 2,5-Dichloropyridine (or activated derivative) Step2 Reagent: 4-(Methylsulfonyl)phenylboronic acid Catalyst: Pd(PPh3)4, Na2CO3 Step1->Step2 Step3 Reaction: Suzuki Coupling (Reflux in Toluene/EtOH/H2O) Step2->Step3 Step4 Intermediate: 5-Chloro-2-(4-methylsulfonylphenyl)pyridine Step3->Step4 Regioselective at C2 (C5-Cl remains intact) Step5 Final Coupling: Install 6-methylpyridine ring Step4->Step5

Caption: Step-wise synthesis flow for the Etoricoxib scaffold, highlighting the regioselective preservation of the C5-Chlorine.

Quantitative Data: Reactivity Comparison

The following table illustrates the relative rates of nucleophilic substitution, emphasizing why catalysis is often required for 2-chloropyridine compared to more activated heterocycles.

SubstrateRelative Rate (SNAr)Preferred Method for Amination
2-Chloropyridine 1 (Baseline)Pd-Catalysis (Buchwald)
2-Chloro-3-nitropyridine ~10,000xSNAr (Mild Base)
2-Chloropyrimidine ~100,000xSNAr (Room Temp)
2-Chloropyrazine ~500xSNAr (Heat)
Chlorobenzene < 0.001Pd-Catalysis (Required)

Safety & Handling Guidelines

Working with 2-chloropyridines requires specific safety protocols due to their toxicological profile.

  • Dermal Toxicity: 2-chloropyridine is readily absorbed through the skin.

    • Protocol: Double-gloving (Nitrile over Latex) is mandatory.

    • First Aid: In case of contact, wash with polyethylene glycol (PEG) 400, then water.[1] Water alone is less effective due to lipophilicity.[1]

  • Volatility: The compound has a distinct, unpleasant odor and moderate vapor pressure.[1]

    • Control: All weighing and transfers must occur inside a fume hood.

  • Waste Disposal: Chlorinated pyridines are often classified as marine pollutants.[1] Do not dispose of in general organic waste if incineration parameters are not set for halogenated compounds. Segregate into "Halogenated Waste" streams.[1]

References

  • Synthesis of Etoricoxib: Davies, I. W., et al.[1] "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry, 2000.[1]

  • Reactivity of Chloropyridines: Spitzner, R. "Pyridine and its Derivatives."[1] Science of Synthesis, 2005.[1]

  • Buchwald-Hartwig Conditions: Paul, F., et al. "Palladium-catalyzed coupling reactions of aryl chlorides."[1] Journal of the American Chemical Society, 1994.[1]

  • Pheniramine Synthesis: "Process for the preparation of pheniramine."[1] US Patent 2,567,245.[1]

  • Safety Data: National Toxicology Program. "2-Chloropyridine Toxicity Report."

Sources

Foundational

Stability of 4-Aminopyrazole Derivatives Under Ambient Conditions

[1][2][3] Executive Summary 4-Aminopyrazole derivatives serve as critical scaffolds in kinase inhibitor development, antioxidant therapeutics (e.g., Edaravone analogs), and oxidative hair dyes. However, their utility is...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

4-Aminopyrazole derivatives serve as critical scaffolds in kinase inhibitor development, antioxidant therapeutics (e.g., Edaravone analogs), and oxidative hair dyes. However, their utility is frequently compromised by their inherent instability under ambient conditions.

The Core Challenge: The electron-rich nature of the pyrazole ring, coupled with the exocyclic amino group, creates a system highly susceptible to oxidative dimerization and radical-mediated degradation . While hydrochloride salts of these derivatives often exhibit multi-year stability, the free bases can degrade within hours to days when exposed to air, light, and moisture, typically manifesting as a color shift from off-white to pink, purple, or brown.

Part 1: Chemical Basis of Instability

Electronic Susceptibility

The 4-aminopyrazole core is electron-rich (π-excessive). The amino group at position 4 pushes electron density into the ring, raising the HOMO (Highest Occupied Molecular Orbital) energy. This makes the molecule an easy target for atmospheric oxygen, particularly in the presence of trace transition metals or light.

Tautomeric Volatility

4-Aminopyrazoles exist in dynamic equilibrium between multiple tautomers. In solution, the amino-enamine character dominates, but oxidative stress can drive the formation of imino-species , which are reactive intermediates for polymerization.

The Degradation Mechanism (Oxidative Coupling)

The primary degradation pathway under ambient conditions is oxidative N-N coupling , leading to the formation of deeply colored azo-dimers (azopyrazoles).

Diagram 1: Oxidative Degradation Pathway of 4-Aminopyrazoles

DegradationPathway cluster_conditions Ambient Stressors Substrate 4-Aminopyrazole (Free Base) Radical Radical Cation Intermediate Substrate->Radical O2 / hν / Trace Metals (-e⁻) Hydrazo Hydrazopyrazole (Intermediate) Radical->Hydrazo Dimerization Azo Azopyrazole Dimer (Deeply Colored/Inactive) Hydrazo->Azo Oxidation (-2H) O2 / hν / Trace Metals (-e⁻) O2 / hν / Trace Metals (-e⁻)

Caption: The oxidative cascade converting the active free amine into inactive, colored azo-dimers upon exposure to air and light.

Part 2: Experimental Assessment of Stability

To validate the integrity of 4-aminopyrazole stocks, researchers should employ a multi-modal assessment strategy. Relying solely on LC-MS is insufficient, as some degradation oligomers may not elute or ionize efficiently.

Visual Inspection (The "Pink Flag")
  • Fresh: White to off-white powder.[1]

  • Early Degradation: Pale pink or beige hue.

  • Advanced Degradation: Deep purple, brown, or black tar.

  • Mechanism: The azo-compounds formed have extended conjugation systems, acting as chromophores even at low ppm concentrations.

Analytical Markers
MethodDiagnostic SignalIndication of Degradation
1H NMR (DMSO-d6)

4.0-5.5 ppm (Broad NH2)
Disappearance or broadening of the NH2 peak; appearance of downfield aromatic signals (>8.0 ppm) indicating azo-linkages.
HPLC (UV 254/280) Main Peak AreaAppearance of late-eluting hydrophobic dimers.
TLC Silica Gel PlateBaseline streaking or new spots with distinct colors (often visible without UV).

Part 3: Handling and Storage Protocols[1][2]

The "Salt Switch" Protocol

The Golden Rule: Never store 4-aminopyrazoles as free bases for more than 24 hours. Always convert them to their Hydrochloride (HCl) or Sulfate salts for long-term storage. The protonation of the amine group (


) withdraws electron density, significantly raising the oxidation potential and stabilizing the molecule.

Protocol: Conversion to Stable HCl Salt

  • Dissolve the 4-aminopyrazole free base in a minimal amount of anhydrous Ethanol or MeOH under Argon.

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl if water tolerance allows).

  • Precipitate the salt by adding cold Diethyl Ether or Hexane.

  • Filter rapidly under inert gas flow.

  • Dry under high vacuum for 4 hours.

Storage Decision Tree
Diagram 2: Storage & Handling Workflow

StorageWorkflow Start 4-Aminopyrazole Derivative FormCheck Is it a Salt (HCl/H2SO4)? Start->FormCheck SaltYes High Stability FormCheck->SaltYes Yes SaltNo Low Stability FormCheck->SaltNo No (Free Base) StoreSalt Store at 4°C or -20°C Desiccated, Amber Vial SaltYes->StoreSalt UsageCheck Immediate Use (<12h)? SaltNo->UsageCheck UseNow Keep under Argon/N2 Dissolve in degassed solvent Use immediately UsageCheck->UseNow Yes StoreLater CRITICAL ACTION: Convert to HCl Salt -OR- Boc-Protect Amine UsageCheck->StoreLater No

Caption: Decision matrix for ensuring the longevity of 4-aminopyrazole reagents.

Solvation Rules
  • Avoid DMSO for Storage: DMSO is a mild oxidant. 4-aminopyrazoles stored in DMSO solution (even frozen) often degrade faster than in solid state.

  • Degassed Solvents: When running reactions, sparge solvents with Argon for 15 minutes prior to dissolving the aminopyrazole.

Part 4: Stabilization Strategies in Synthesis

If the free amine is required for a reaction (e.g., amide coupling), generate it in situ rather than isolating it.

Strategy A: In Situ Neutralization
  • Weigh the stable 4-aminopyrazole HCl salt .

  • Suspend in the reaction solvent (e.g., DMF, DCM).

  • Add a non-nucleophilic base (DIPEA or TEA) immediately before adding the electrophile.

    • Why? This limits the time the sensitive free amine exists in solution before reacting with the target.

Strategy B: Protecting Groups

If the amine must be carried through multiple steps, protect it immediately after formation.

  • Boc (tert-butyloxycarbonyl): Robust stability.

  • Cbz (carboxybenzyl): Good alternative if acid sensitivity is an issue later.

Part 5: Case Study - Edaravone Analogs

Context: 4-amino-3-methyl-1-phenylpyrazol-5-ol (an amino-analog of Edaravone) is a potent antioxidant. Observation: In its free base form, this compound degrades in air to form a bis-pyrazole dimer linked at the N-N bond. Solution: Researchers found that the hydrochloride salt retained >98% purity after 6 months at 4°C, whereas the free base showed 15% degradation within 1 week at room temperature. Lesson: The "antioxidant" activity of the molecule effectively means it sacrifices itself to oxidation; without salt formation, it "scavenges" oxygen from the air during storage.

References

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. [Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. Journal of Organic Chemistry. [Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 1-(2-chloropyridin-4-yl)-4-nitropyrazole to 1-(2-chloropyridin-4-yl)pyrazol-4-amine

Abstract & Core Challenge The reduction of 1-(2-chloropyridin-4-yl)-4-nitropyrazole to its corresponding amine is a critical step in the synthesis of pyrazole-based kinase inhibitors. The primary synthetic challenge is c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

The reduction of 1-(2-chloropyridin-4-yl)-4-nitropyrazole to its corresponding amine is a critical step in the synthesis of pyrazole-based kinase inhibitors. The primary synthetic challenge is chemoselectivity : standard catalytic hydrogenation methods (e.g., H₂/Pd-C) frequently result in hydrodehalogenation , cleaving the C-Cl bond on the pyridine ring to yield the des-chloro impurity.

This Application Note details two validated protocols designed to exclusively reduce the nitro group while preserving the aryl chloride:

  • Method A (Standard): Iron-mediated reduction (Fe/NH₄Cl). Robust, low-cost, and highly selective.

  • Method B (Scalable): Catalytic hydrogenation using Sulfided Platinum on Carbon (Pt(S)/C). Ideal for scale-up with minimal solid waste.

Chemical Transformation

Reaction Scheme:



FeatureSubstrateTarget Product
Formula C₈H₅ClN₄O₂C₈H₇ClN₄
MW 224.60 g/mol 194.62 g/mol
Key Risk C-Cl bond labilityOver-reduction (Dechlorination)

Method A: Iron/Ammonium Chloride Reduction (The Robust Protocol)

Rationale: Zero-valent iron (Fe⁰) in the presence of a mild proton source (NH₄Cl) operates via a single-electron transfer (SET) mechanism. The reaction potential is sufficient to reduce the nitro group (


) but insufficient to insert into the activated C-Cl bond of the pyridine ring, guaranteeing >99% chemoselectivity.
Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: 1-(2-chloropyridin-4-yl)-4-nitropyrazole (1.0 equiv)

  • Reductant: Iron Powder (325 mesh recommended) (5.0 equiv)

  • Electrolyte/Proton Source: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (3:1 v/v)

  • Workup: Ethyl Acetate (EtOAc), Brine, Celite® 545

Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-(2-chloropyridin-4-yl)-4-nitropyrazole (10 mmol, 2.25 g) in Ethanol (30 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (50 mmol, 2.68 g) followed by Iron Powder (50 mmol, 2.79 g).

    • Note: The order of addition prevents clumping of the iron powder.

  • Reaction: Heat the mixture to 80°C (Reflux) with vigorous stirring.

    • Observation: The reaction mixture will turn from a yellow suspension to a dark grey/brown slurry (iron oxides).

    • Time: Reaction is typically complete in 1–3 hours.[1] Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Filtration: Dilute with EtOAc (50 mL) and filter the slurry through a pad of Celite® to remove iron residues. Wash the pad with warm EtOAc (2 x 30 mL).

    • Caution: Do not let the iron waste dry out completely on the filter paper in the presence of air immediately, as finely divided iron can be pyrophoric. Keep wet.

  • Extraction: Transfer filtrate to a separatory funnel. Wash with Water (1 x 30 mL) and Brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine is often pure enough (>95%) for the next step. If necessary, recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).

Method B: Sulfided Pt/C Hydrogenation (The Scalable Protocol)

Rationale: Standard Pd/C catalysts rapidly insert into C-Cl bonds. Sulfided Platinum (Pt(S)/C) is "poisoned" by sulfur, which dramatically lowers its activity towards hydrogenolysis (C-Cl cleavage) while maintaining activity for nitro reduction.

Reagents & Materials[1][2][3][4][5][6][7]
  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) (2–5 wt% loading relative to substrate)

  • Hydrogen Source: H₂ gas (Balloon or 1-3 bar pressure)

  • Solvent: Methanol or Ethyl Acetate

Step-by-Step Protocol
  • Inerting: Charge the reaction vessel with Substrate and 5% Pt(S)/C (e.g., 50 mg catalyst for 1 g substrate). Add Methanol (10 mL/g).

    • Safety: Add solvent carefully under nitrogen flow to avoid igniting the catalyst.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Maintain H₂ atmosphere (balloon is usually sufficient; use 3 bar for faster rates).

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Note: Heating is usually unnecessary and increases the risk of side reactions.

  • Workup: Filter through Celite® to remove the catalyst.[1] Concentrate the filtrate to obtain the product.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points and procedural flow for ensuring chemoselectivity.

G Start Start: 1-(2-chloropyridin-4-yl)-4-nitropyrazole Decision Scale & Constraints? Start->Decision MethodA Method A: Fe / NH4Cl (Lab Scale / Low Cost) Decision->MethodA < 100g / Low Cost MethodB Method B: H2 + Pt(S)/C (Pilot Scale / Clean Workup) Decision->MethodB > 100g / No Metal Waste ProcessA Reflux in EtOH/H2O (3:1) Temp: 80°C, Time: 1-3h MethodA->ProcessA ProcessB H2 Atmosphere (1-3 bar) Solvent: MeOH, RT MethodB->ProcessB Check QC Check (LC-MS) ProcessA->Check ProcessB->Check ResultSuccess Target: Pyrazol-4-amine (Cl retained) Check->ResultSuccess M+H = 195 ResultFail Impurity: Des-chloro amine (Over-reduction) Check->ResultFail M+H = 161

Caption: Decision matrix for selecting the reduction protocol based on scale and purity requirements.

Comparison of Methods

ParameterMethod A (Fe/NH₄Cl)Method B (Pt(S)/C)Standard Pd/C (Avoid)
Chemoselectivity Excellent (>99%) High (>95%) Poor (<50%)
Yield 85–95%90–98%Variable
Cost Very LowHigh (Pt catalyst)Medium
Workup Filtration (Iron waste)Simple FiltrationSimple Filtration
Scalability Good (Waste management required)ExcellentN/A

Troubleshooting & Optimization

  • Incomplete Conversion (Method A): If the reaction stalls, add 1–2 equivalents of fresh Iron powder and sonicate the flask for 5 minutes to disrupt the oxide layer on the metal surface.

  • Emulsions (Method A): If an emulsion forms during extraction, add a small amount of Methanol or filter the biphasic mixture through a thin pad of Celite again.

  • Dechlorination Observed (Method B): If des-chloro product is observed, stop the reaction immediately. Ensure the catalyst is strictly Sulfided Pt/C. Lower the H₂ pressure and temperature.

References

  • Gamble, A. B., et al. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation."[2] Synthetic Communications, vol. 37, no.[2] 16, 2007, pp. 2777-2786. Link

  • Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, vol. 22, no.[3] 22, 1992, pp. 3189–3195.[3] Link

  • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, 2003, pp. 45-53. (Describes Sulfided Pt/C utility). Link

  • BenchChem Protocol Database. "Selective reduction of nitro group in presence of aryl chloride." Accessed 2023.[4] Link

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine

The following Application Note is designed for researchers and drug discovery scientists. It prioritizes mechanistic understanding, reproducibility, and high-fidelity data presentation.

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and drug discovery scientists. It prioritizes mechanistic understanding, reproducibility, and high-fidelity data presentation.

Executive Summary

The Suzuki-Miyaura cross-coupling of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine (referred to herein as Substrate-Cl ) represents a critical transformation in the synthesis of kinase inhibitors (e.g., p38 MAPK, BRAF). This scaffold combines an electron-deficient 2-chloropyridine electrophile with an electron-rich aminopyrazole nucleophile.

While the 2-chloropyridine moiety is highly activated for oxidative addition due to the adjacent ring nitrogen, the presence of a free primary amine (


) and multiple Lewis-basic nitrogen atoms presents distinct challenges:
  • Catalyst Poisoning: Competitive coordination of the free amine or pyrazole nitrogens to the Pd(II) center.

  • Chemoselectivity: Potential for Buchwald-Hartwig amination (C-N coupling) competing with the desired Suzuki (C-C coupling).

  • Protodeboronation: Instability of heteroaryl boronic acid partners under basic conditions.

This guide provides a validated protocol using Buchwald Precatalysts (Gen 3/4) to overcome these barriers, ensuring high yields (>85%) without the need for amine protection.

Substrate Analysis & Mechanistic Strategy

Structural Deconstruction
  • Electrophile (Reactive Site): The C-Cl bond at the 2-position of the pyridine. The

    
    -nitrogen lowers the LUMO energy, facilitating rapid oxidative addition.
    
  • Interfering Motif: The 4-amino group on the pyrazole. Although distal, it acts as a "soft" nucleophile that can bind Pd(0) or Pd(II) species, arresting the catalytic cycle.

  • Scaffold Geometry: The N1-C4 linkage between pyrazole and pyridine creates a bi-heteroaryl system with specific torsion angles that may influence solubility.

The "Bulky Ligand" Solution

To prevent amine coordination, this protocol utilizes dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos ).

  • Steric Bulk: The ligand creates a protective "canopy" over the Pd center, physically blocking the approach of the substrate's amine nitrogen while permitting the approach of the smaller oxidative addition partner (C-Cl bond).

  • Electronic Richness: These electron-rich phosphines facilitate the oxidative addition of the aryl chloride, which can be the rate-determining step (RDS) in deactivated systems, though less critical here due to the activated pyridine.

Visualization: Catalytic Cycle & Selectivity

The following diagram illustrates the selective pathway favored by bulky ligands, contrasting the desired Suzuki cycle against the amine-poisoning pathway.

SuzukiMechanism PreCat Pd Precatalyst (XPhos Pd G4) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-Cl] Pd0->OxAdd + Substrate-Cl Poison Catalyst Poisoning (Pd-NH2 Coordination) Pd0->Poison Amine Binding (Blocked by XPhos) TransMet Transmetallation [L-Pd(II)-Ar-Ar'] OxAdd->TransMet + Boronic / Base OxAdd->Poison Amine Binding RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Substrate Substrate-Cl (Free Amine) Boronic Boronic Acid (Ar'-B(OH)2)

Figure 1: Catalytic cycle highlighting the suppression of amine poisoning (Red path) by steric bulk of the XPhos ligand, favoring the productive Suzuki cycle (Green/Yellow path).

Experimental Protocols

Method A: High-Throughput / Robust Conditions (Recommended)

Applicability: Standard aryl boronic acids/esters. Chemistry: XPhos Pd G4 / K3PO4 system.

Reagents:

  • Substrate-Cl: 1.0 equiv (e.g., 100 mg)

  • Boronic Acid/Pin Ester: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) – 2.0 mol%

  • Base:

    
     (0.5 M aqueous solution) – 3.0 equiv
    
  • Solvent: 1,4-Dioxane or THF (degassed)

  • Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add Substrate-Cl (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Base Addition: Add degassed 0.5 M

    
     (aq)  via syringe.
    
  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Note: Monitor by LCMS.[1] The activated 2-chloropyridine typically reacts rapidly.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine.[2] Dry over

    
    .[2]
    
  • Purification: Flash chromatography (DCM/MeOH gradient or Hexane/EtOAc). The free amine product is polar; ensure the column is flushed well.

Method B: "Green" / Cost-Effective Conditions

Applicability: Scale-up or simple partners. Chemistry: Pd(dppf)Cl2 / Carbonate system.

Reagents:

  • Catalyst:

    
     – 5.0 mol%
    
  • Base:

    
     or 
    
    
    
    (solid or 2M aq) – 3.0 equiv
  • Solvent: 1,4-Dioxane/Water (4:1)

Key Difference: This method uses a bidentate ligand (dppf). While robust, it is more susceptible to inhibition by the free amine than XPhos. If conversion stalls at <50%, switch to Method A.

Optimization & Troubleshooting Matrix

IssueObservation (LCMS)Root CauseCorrective Action
Stalled Reaction Starting material (SM) remains; Catalyst present but inactive.Pd coordination by amine (Poisoning).Switch to XPhos Pd G4 or SPhos Pd G4 . Increase temp to 100°C.
Protodeboronation SM remains; Boronic acid converts to Ar-H.Unstable boronic acid; Base too strong.Use

(weaker base) instead of Carbonate. Use Boronic Ester (BPin). Add base slowly.
Homocoupling Dimer of Boronic Acid (Ar-Ar) observed.Oxidative coupling due to

.
Rigorous degassing (sparge with Ar for 10 min).
Buchwald Side-Product Mass = SM + Ar (C-N bond formed).Amine competing as nucleophile.Use DME/Water solvent. Ensure Base is aqueous (Suzuki favors biphasic). Avoid tBuXPhos (favors C-N).

Workflow Visualization

Workflow Start Start: Weigh Solids Purge Inert Atmosphere (N2/Ar Purge) Start->Purge AddLiq Add Solvents & Base (aq) Purge->AddLiq Heat Reaction 80°C, 2-4h AddLiq->Heat Check LCMS Check Heat->Check Check->Heat Incomplete Workup Workup: EtOAc Ext / Wash Check->Workup Complete Purify Purification: Column Chrom. Workup->Purify

Figure 2: Standard operational workflow for the Suzuki coupling of aminopyrazole-chloropyridines.

References

  • Buchwald, S. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[3] Angewandte Chemie International Edition, vol. 45, no.[3] 21, 2006, pp. 3484-3488. Link

    • Significance: Establishes the efficacy of dialkylbiaryl phosphines (SPhos/XPhos) for amino-chloropyridines.
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483. Link

    • Significance: Foundational review of the mechanism and base effects.
  • BenchChem Technical Guide. "Catalyst Selection for 6-Chloropyridin-3-amine Coupling." BenchChem Application Notes, 2025. Link

    • Significance: Provides comparative data on catalyst performance with free amine substr
  • Li, X., et al. "Aminative Suzuki-Miyaura coupling." Science, vol. 383, 2024, pp. 1019-1024.[4] Link

    • Significance: Discusses the competition between C-C and C-N coupling p

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine and palladium catalysts before handling.

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of N-Arylated Aminopyrazoles

Introduction: The Strategic Value of N-Arylated Aminopyrazoles and Synthesis Modernization The N-aryl-5-aminopyrazole framework is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-Arylated Aminopyrazoles and Synthesis Modernization

The N-aryl-5-aminopyrazole framework is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure."[1][2][3][4] This designation stems from its recurring appearance in a multitude of biologically active molecules targeting a wide spectrum of diseases. These scaffolds are particularly prominent in the development of kinase inhibitors, such as those targeting mitogen-activated protein kinases (MAPKs), which are crucial in oncology and inflammatory disease research.[1][2][3] The functionalization of the pyrazole core, especially with an amino group, provides a versatile template for creating compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, and anti-infective properties.[5]

Historically, the formation of the critical carbon-nitrogen (C-N) bond required to synthesize these molecules has been a significant challenge. Traditional methods often necessitate harsh reaction conditions, suffer from limited substrate scope, and exhibit poor functional group tolerance.[6] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, revolutionized C-N bond formation, offering a more versatile and milder pathway.[6][7][8]

However, the drive for higher efficiency, sustainability, and speed in drug discovery has pushed the boundaries of synthetic chemistry further. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this context.[9][10] By leveraging dielectric heating, microwave reactors can dramatically accelerate reaction rates, often reducing synthesis times from many hours to mere minutes.[11][12][13][14] This rapid, efficient, and often higher-yielding approach aligns perfectly with the principles of green chemistry by minimizing energy consumption and reducing the formation of unwanted side products.[10][15] This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of N-arylated aminopyrazoles, designed for researchers and professionals in drug development.

The Rationale: Why Microwave Irradiation Excels for N-Arylation Chemistry

To appreciate the value of microwave synthesis, it is crucial to understand the fundamental difference from conventional heating.

  • Conventional Heating: An oil bath or heating mantle transfers thermal energy via conduction and convection. The vessel walls are heated first, and this energy is slowly and non-uniformly transferred to the bulk of the reaction mixture. This process is inefficient and can create "hot spots" on the vessel walls, leading to thermal degradation of sensitive substrates and reagents, resulting in lower yields and increased side-product formation.

  • Microwave-Assisted Heating: Microwave irradiation employs dielectric heating.[9] Polar molecules (like many organic solvents) or ionic species within the reaction mixture align with the rapidly oscillating electric field of the microwaves. The resulting molecular friction and ionic conduction generate heat instantly and volumetrically throughout the entire sample.[9]

This mechanism provides three key advantages for the synthesis of N-arylated aminopyrazoles, particularly via Buchwald-Hartwig amination:

  • Rapid Rate Acceleration: The ability to reach and maintain a precise target temperature almost instantaneously means that the reaction spends more time at the optimal productive temperature and less time in transition. For palladium-catalyzed cycles, this can reduce reaction times from over 24 hours to as little as 10-30 minutes.[13][14]

  • Enhanced Yields and Purity: The uniform heating profile minimizes the formation of thermal decomposition products and other side reactions that are common with slow, conventional heating. This often leads to a cleaner reaction profile, simplifying purification and improving isolated yields.

  • Superheating Capabilities: In sealed microwave vials, solvents can be heated safely and controllably far above their atmospheric boiling points. This allows for reactions to be performed at temperatures that would be impossible under standard reflux conditions, further accelerating slow transformations.

The Core Methodology: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for constructing the C-N bond between an aminopyrazole and an aryl halide. The reaction relies on a palladium catalyst, a phosphine ligand, and a base to mediate the coupling.

The general catalytic cycle proceeds through three key steps:

  • Oxidative Addition: A low-valent Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The aminopyrazole coordinates to the Pd(II) center. The base then deprotonates the amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired N-arylated aminopyrazole product (Ar-N) and regenerating the active Pd(0) catalyst.[6]

A variety of catalysts, ligands, and bases can be employed, and screening is often necessary to find the optimal combination for a specific substrate pair. Bulky, electron-rich phosphine ligands (e.g., XPhos, tBuDavePhos) are particularly effective as they promote the reductive elimination step and stabilize the active catalytic species.[6][16]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex L_n(Ar)Pd(II)-X pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L_n(Ar)Pd(II)-NR'H oa_complex->amido_complex Amine Coordination (R'-NH_2) deprotonated_complex L_n(Ar)Pd(II)-NR' amido_complex->deprotonated_complex Deprotonation (-Base-H+) deprotonated_complex->pd0 Reductive Elimination product Ar-NR'H (N-Arylated Aminopyrazole)

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Detailed Application Protocol: Microwave-Assisted Synthesis of 1-(4-fluorophenyl)-1H-pyrazol-5-amine

This protocol provides a representative procedure for the N-arylation of 3-aminopyrazole with an aryl bromide using a dedicated microwave reactor.

Workflow Overview

Caption: Experimental workflow for microwave-assisted N-arylation.

4.1. Materials and Equipment

  • Reagents:

    • 3-Aminopyrazole

    • 1-Bromo-4-fluorobenzene

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (t-BuONa)

    • Anhydrous Toluene

  • Solvents for Work-up:

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Deionized Water

    • Brine (saturated NaCl solution)

  • Purification:

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel

    • Hexanes and Ethyl Acetate

  • Equipment:

    • Dedicated single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a snap cap and septum

    • Magnetic stir bar (Teflon coated)

    • Analytical balance

    • Syringes and needles

    • Standard laboratory glassware for work-up and chromatography

    • Rotary evaporator

4.2. Reaction Assembly (Self-Validating System)

Safety Note: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • To a 10 mL microwave vial containing a magnetic stir bar, add 3-aminopyrazole (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), and XPhos (0.05 equiv.).

  • Add the palladium pre-catalyst, Pd₂(dba)₃ (0.02 equiv.).

  • Briefly purge the vial with an inert gas (Argon or Nitrogen). This step is critical for catalyst stability and reaction success.

  • Using a syringe, add 1-bromo-4-fluorobenzene (1.1 equiv.).

  • Add anhydrous toluene (to achieve a concentration of ~0.2 M). The use of a dry, deoxygenated solvent is essential for preventing catalyst deactivation.

  • Securely seal the vial with the cap. A proper seal is mandatory to safely reach temperatures above the solvent's boiling point.

4.3. Microwave Reactor Programming and Execution

  • Place the sealed vial into the cavity of the microwave reactor.

  • Program the following reaction parameters:

    • Temperature: 130 °C

    • Ramp Time: 2 minutes (Power: 200 W, normal absorption)

    • Hold Time: 30 minutes

    • Stirring: High

  • Initiate the microwave heating sequence. The instrument will automatically monitor and adjust power to maintain the target temperature.

4.4. Product Work-up and Purification

  • Once the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before venting to release any internal pressure.

  • Dilute the reaction mixture with DCM or EtOAc.

  • Transfer the mixture to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate to isolate the pure N-arylated aminopyrazole.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Data Summary: Reaction Parameter Optimization

The efficiency of the microwave-assisted Buchwald-Hartwig amination is highly dependent on the choice of reactants, catalyst system, and conditions. The following table summarizes representative conditions and outcomes.

Aryl Halide Amine Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (min) Yield (%) Reference
Aryl BromideSecondary AminePd₂(dba)₃ (5)XPhos (7)t-BuONa (2.2)Toluene130-15010-30Moderate-Excellent[13][14]
4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ (5)tBuDavePhos (10)NaOtBu (1.5)Toluene1106094[16]
2-ChloroquinolinePrimary Amine--K₂CO₃ (2.0)NMP1501080[17]
Aryl BromidePhenothiazinePd₂(dba)₃ (5)XPhos (7)t-BuONa (2.2)Toluene1501095[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (decomposed by air/moisture).2. Insufficiently strong base.3. Poor quality or wet solvent.4. Reaction temperature is too low.1. Use an inert atmosphere; use a fresh bottle of catalyst/ligand.2. Switch to a stronger base like t-BuONa or LiHMDS.[8]3. Use anhydrous, degassed solvent.4. Increase the microwave temperature in 10-20 °C increments.
Decomposition of Starting Material 1. Reaction temperature is too high.2. Reaction time is too long.1. Lower the reaction temperature.2. Reduce the hold time; monitor the reaction by TLC or LC-MS at shorter intervals.
Formation of Hydrodehalogenated Arene 1. Presence of water.2. β-Hydride elimination side reaction (more common with certain amines).[6][16]1. Ensure all reagents and solvents are rigorously dry.2. Use a ligand that promotes faster reductive elimination (e.g., bulky biarylphosphines).
Incomplete Reaction 1. Insufficient catalyst loading.2. Reaction time is too short.1. Increase catalyst/ligand loading slightly (e.g., from 2 mol% to 5 mol%).2. Increase the microwave hold time.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of N-arylated aminopyrazoles. By leveraging the principles of dielectric heating, this technology provides a rapid, efficient, and highly reproducible alternative to conventional methods. The protocols outlined here demonstrate that the Buchwald-Hartwig amination can be dramatically accelerated, reducing reaction times from hours to minutes while often improving yields and product purity.[13][14] This acceleration of the synthetic cycle is invaluable in a drug discovery setting, enabling faster generation of compound libraries and accelerating the structure-activity relationship (SAR) studies that are critical for developing next-generation therapeutics.

References

  • Marinozzi, M., Marcelli, G., & Carotti, A. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini Reviews in Medicinal Chemistry, 15(4), 272-299.
  • Marinozzi, M., Marcelli, G., & Carotti, A. (2015). N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry. Mini reviews in medicinal chemistry, 15(4), 272–299. [Link]

  • Marinozzi, M., Marcelli, G., & Carotti, A. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. ResearchGate. [Link]

  • Marinozzi, M., Marcelli, G., & Carotti, A. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Ingenta Connect. [Link]

  • Gnanaoli, K., et al. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. World Journal of Pharmaceutical Research. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sławiński, J., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 2(1), 45-50. [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Johnson Matthey. [Link]

  • Nasresfahani, Z., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • Singh, A., et al. (2023). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-8. [Link]

  • Nakagawa, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4647. [Link]

  • Ismaili, L., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. [Link]

  • Georgieva, M., et al. (2019). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie, 64(10), 875-886. [Link]

  • Cledera-Castro, A., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3]triazines. Molecules, 26(12), 3540. [Link]

  • Taylor, R. D., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(24), 14170–14197. [Link]

  • Borys, K. M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Materials, 17(1), 1. [Link]

  • Cheban, V., et al. (2015). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. IRIS-AperTO. [Link]

  • JoVE. (2023, March 1). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. [Link]

  • Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 114-119. [Link]

  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148). [Link]

  • Gude, M., et al. (2023). Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds. KTU ePubl. [Link]

  • Yilmaz, I., & Kucuk, M. (2023). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. [Link]

  • Sharma, P., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

  • Gude, M., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 28(13), 5183. [Link]

  • Mphahlele, M. J., et al. (2018). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]

  • Jolly, Y. S., et al. (n.d.). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Heterocyclic Chemistry. [Link]

Sources

Application

Protecting group strategies for 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The scaffold 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine is a high-value intermediate in the synthesis of kinase inhibitors (e.g., SYK, CDK, and ERK inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The scaffold 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine is a high-value intermediate in the synthesis of kinase inhibitors (e.g., SYK, CDK, and ERK inhibitors). Its structure presents a classic chemoselectivity challenge:

  • The Nucleophile: An exocyclic primary amine (-NH₂) at the pyrazole 4-position.

  • The Electrophile: A 2-chloropyridine moiety susceptible to SNAr and metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

The Challenge: To functionalize the chloropyridine core (e.g., attaching a solubilizing tail or a hinge-binding motif) without poisoning the metal catalyst or causing side reactions at the amine, the amine must be masked.

The Solution: This guide details two primary protection strategies: Acid-Labile (Boc) and Base-Labile (Fmoc) , while explicitly warning against Hydrogenolysis-Labile (Cbz) groups due to the risk of reductive dechlorination.

Structural Analysis & Reactivity
  • Reduced Nucleophilicity: The pyrazole ring is electron-poor, and the attached 2-chloropyridine further withdraws electron density. Consequently, the exocyclic amine is significantly less nucleophilic than a standard aniline (estimated pKa of conjugate acid < 4.0). Implication: Standard protection protocols often require acylation catalysts (DMAP) or elevated temperatures.

  • Bis-Protection Risk: Under forcing conditions, aminopyrazoles are prone to forming imide-like bis-protected species (e.g., N(Boc)₂). Implication: Protocols must include a "methanolysis" step or stoichiometry control.

Decision Framework (Visualized)

The following decision tree outlines the selection logic for the protecting group (PG) based on downstream chemistry requirements.

PG_Strategy Start Start: 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine Q1 Downstream Chemistry Required? Start->Q1 Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Q1->Suzuki Basic Conditions AcidSens Installation of Acid-Sensitive Linkers Q1->AcidSens Acidic Conditions Reduction Hydrogenation / Reduction Q1->Reduction H2 / Pd Boc STRATEGY A: Boc Protection (Best for Pd-Catalysis) Suzuki->Boc Boc is Base-Stable Fmoc STRATEGY B: Fmoc Protection (Best for Acid-Sensitive Routes) AcidSens->Fmoc Fmoc is Acid-Stable Warning CRITICAL WARNING: Avoid Cbz / Benzyl Reduction->Warning Risk of Dechlorination

Figure 1: Strategic decision tree for selecting the appropriate protecting group based on intended downstream transformations.

Protocol A: The "Gold Standard" (Boc Strategy)

The tert-butyloxycarbonyl (Boc) group is the preferred choice.[1][2] It withstands the basic conditions of Suzuki couplings used to functionalize the pyridine chloride and is removed easily with acid.

Reagents
  • Substrate: 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 2.5 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)

  • Solvent: THF or DCM (Anhydrous)

  • Base: Triethylamine (TEA) or DIPEA (1.5 equiv)

Step-by-Step Methodology
Step 1: Installation
  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 equiv of the amine in anhydrous THF (0.2 M concentration).

  • Base/Catalyst: Add 1.5 equiv of TEA and 0.1 equiv of DMAP. Stir at room temperature (RT) for 10 minutes.

    • Note: DMAP is crucial here due to the low nucleophilicity of the aminopyrazole.

  • Addition: Add 1.2 equiv of Boc₂O (dissolved in minimal THF) dropwise.

  • Monitoring: Stir at RT. Monitor by TLC or LCMS.

    • Checkpoint: If reaction is sluggish after 4 hours, heat to 50°C.

    • Observation: You may observe two spots: the desired Mono-Boc and the Bis-Boc (N(Boc)₂) byproduct.

Step 2: The "Bis-Boc" Correction (Optional but Recommended)

If LCMS shows significant Bis-Boc formation (>20%):

  • Concentrate the reaction mixture.

  • Redissolve the crude residue in Methanol .

  • Add K₂CO₃ (2.0 equiv) and stir at RT for 30–60 minutes.

    • Mechanism:[3][4][2][5][6][7] The second Boc group on the imide is labile to methoxide; this selectively cleaves the second Boc group, converging the product to the desired Mono-Boc species.

Step 3: Work-up[4]
  • Dilute with EtOAc. Wash with water (x2) and Brine (x1).

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The Mono-Boc product usually elutes later than the Bis-Boc impurity.

Protocol B: Deprotection & Salt Management[7]

Removing the Boc group generates the free amine. However, the pyridine nitrogen is basic. Standard acidic deprotection will yield the bis-salt (pyridinium and pyrazolium), which may be hygroscopic.

Method 1: TFA (Standard)
  • Dissolve the Boc-protected intermediate in DCM.[4]

  • Add Trifluoroacetic Acid (TFA) (ratio 1:4 TFA:DCM).

    • Scavenger: If the molecule contains electron-rich aromatics (e.g., anisole derivatives), add 2% triethylsilane to prevent alkylation by tert-butyl cations.

  • Stir for 1–2 hours at RT.

  • Isolation (Free Base):

    • Concentrate in vacuo to remove excess TFA.[4]

    • Redissolve in DCM/MeOH (9:1).

    • Stir with solid NaHCO₃ or basic Amberlyst resin until neutral pH.

    • Filter and concentrate.

Method 2: HCl/Dioxane (Preferred for Solid Isolation)
  • Dissolve substrate in minimal dry dioxane or MeOH.

  • Add 4M HCl in Dioxane (5–10 equiv).

  • Stir at RT.[8][9][1][10] The product often precipitates as the HCl salt.

  • Filter the solid and wash with Et₂O.

    • Advantage:[9][3][11][2][5][6] Avoids the "oily" TFA salts and provides a stable solid for storage.

Comparative Data: Stability Profile

ConditionBoc-ProtectedFmoc-ProtectedCbz-Protected
Suzuki Coupling (Pd/Base/Heat)Stable (Recommended)Unstable (Base labile)Stable
Buchwald Coupling (Pd/Base)Stable UnstableStable
Acidic Deprotection (TFA/HCl)Labile (Cleaves)StableStable
Hydrogenation (H₂/Pd)StableStableLabile (Avoid!)[12]
Basic Deprotection (Piperidine)StableLabile (Cleaves)Stable

Critical Warning: Do NOT use Cbz (Carboxybenzyl) protection for this molecule if you plan to remove it via hydrogenolysis (H₂/Pd/C). The 2-chloropyridine moiety is prone to hydrodehalogenation (loss of Cl) under these conditions, destroying the handle needed for further chemistry.

Synthetic Workflow Visualization

The following diagram illustrates the complete lifecycle of the protecting group strategy in the context of drug synthesis (e.g., SYK inhibitor synthesis).

Synthesis_Flow cluster_protection Step 1: Protection cluster_coupling Step 2: Functionalization cluster_deprotection Step 3: Deprotection SM Starting Material (Amine + Cl-Pyridine) Protect Boc2O / DMAP (Masks Amine) SM->Protect Protection Coupling Suzuki Coupling (Reacts at Cl-Pyridine) Protect->Coupling Pd(PPh3)4 / Boronic Acid Deprotect TFA or HCl (Restores Amine) Coupling->Deprotect Acidic Cleavage Final Final Drug Candidate Deprotect->Final

Figure 2: Workflow demonstrating the utility of Boc protection to enable Pd-catalyzed coupling at the chloropyridine site.

References

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard reference for deprotection conditions).
  • Singh, P., et al. (2026). "Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors."[12] Scientific Reports, 16. (Demonstrates synthesis of similar aminopyrazole scaffolds).

  • BenchChem. "Experimental Protocols for Boc Protection." (General protocols for amine protection).

  • Common Organic Chemistry. "Boc Deprotection (TFA)." (Detailed workup procedures for TFA salts).

  • Organic Chemistry Portal. "Protecting Groups: Boc." (Mechanistic insights).

Sources

Method

Use of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine in CDK2 inhibitor synthesis

Application Notes & Protocols Topic: Strategic Use of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine in the Synthesis of Potent and Selective CDK2 Inhibitors Audience: Researchers, Scientists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Use of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine in the Synthesis of Potent and Selective CDK2 Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, and its aberrant activity is a hallmark of numerous cancers.[1][2] This has established CDK2 as a high-priority target for therapeutic intervention.[3][4] The pyrazole scaffold, particularly when incorporated into fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, has emerged as a privileged structure in the design of potent kinase inhibitors, acting as a bioisostere of the adenine ring of ATP.[5][6] This document provides a comprehensive guide on the strategic application of the key intermediate, 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine , in the synthesis of a novel class of CDK2 inhibitors. We will detail a representative synthetic protocol, methods for biochemical evaluation, and discuss the underlying structure-activity relationships (SAR) that govern inhibitor potency and selectivity.

Introduction: The Rationale for Targeting CDK2 with Pyrazole-Based Scaffolds

The cell cycle is a tightly regulated process, with checkpoints ensuring genomic integrity. CDKs, a family of serine/threonine kinases, are the master regulators of this process.[7] CDK2, in complex with its cyclin partners (Cyclin E and Cyclin A), governs the transition from the G1 to the S phase and progression through the S phase.[2][8] In many cancer cells, the CDK2 pathway is dysregulated, leading to uncontrolled proliferation.[9] Therefore, small-molecule inhibitors of CDK2 are a promising strategy for cancer therapy.[4]

The pyrazolopyrimidine core is particularly effective for kinase inhibition because it mimics the purine base of ATP, allowing it to form key hydrogen bond interactions with the "hinge" region of the kinase's ATP-binding pocket.[5][6] The starting material, 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine , is a versatile building block designed for this purpose. It contains:

  • An amino-pyrazole moiety, primed for reaction to form the core ATP-mimetic scaffold.

  • A 2-chloropyridin-4-yl group, which not only influences the electronic properties and conformation of the final molecule but also provides an additional vector for chemical modification to optimize selectivity and pharmacokinetic properties.

Synthetic Strategy and Experimental Protocols

The primary synthetic route involves the construction of a substituted pyrimidin-2-amine core, a common feature in many potent CDK inhibitors.[10][11][12] This is typically achieved through a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction between the amino group of our pyrazole intermediate and a suitably functionalized 2,4-dichloropyrimidine.

General Synthetic Workflow

The overall process from the starting intermediate to a biologically active CDK2 inhibitor follows a logical progression of synthesis, purification, characterization, and functional testing.

G cluster_synthesis Synthesis & Purification cluster_validation Validation A 1-(2-chloropyridin-4-yl) -1H-pyrazol-4-amine C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B 4-substituted- 2-chloropyrimidine B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Pure Inhibitor E->F G Structural Characterization (NMR, MS, HPLC) F->G H Biochemical Assay (CDK2/Cyclin A Kinase Assay) G->H I Cell-Based Assay (Anti-proliferative Activity) H->I

Caption: General workflow for CDK2 inhibitor synthesis and validation.

Protocol: Synthesis of a Representative Inhibitor

This protocol describes the synthesis of a model compound, N-(1-(2-chloropyridin-4-yl)-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, based on methodologies reported for analogous compounds.[10][11]

Reaction Scheme:

Caption: Buchwald-Hartwig coupling reaction for inhibitor synthesis.

Materials:

  • 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine

  • 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine (1.0 eq), 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (1.1 eq), and Cesium Carbonate (2.5 eq).

  • Catalyst Addition: In a separate vial, briefly mix Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq). Add this catalyst/ligand mixture to the main reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen gas for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a reactant concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. Causality: The high temperature is necessary to overcome the activation energy for the catalytic cycle. The inert atmosphere is critical to prevent the oxidation and degradation of the palladium catalyst.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Protocol: Structural and Purity Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

  • Mass Spectrometry (MS): Dissolve a small sample in methanol or acetonitrile and analyze via ESI-MS to confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the pure product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): Prepare a 1 mg/mL solution of the final compound. Analyze using a C18 reverse-phase column with a suitable mobile phase (e.g., water/acetonitrile gradient with 0.1% TFA or formic acid) to determine purity, which should be ≥95% for use in biological assays.

Biochemical Evaluation: CDK2 Inhibition Assay

To determine the inhibitory potency of the newly synthesized compound, an in vitro kinase assay is performed. The Kinase-Glo® Luminescent Kinase Assay (Promega) is a common method that measures the amount of ATP remaining in solution following a kinase reaction.[13]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Histone H1 protein (substrate)

  • Synthesized inhibitor (dissolved in DMSO)

  • Kinase-Glo® Lumax Plus Assay Kit

  • ATP

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

Step-by-Step Procedure:

  • Compound Dilution: Prepare a serial dilution of the inhibitor in DMSO, typically starting from 10 mM. Further dilute these into the assay buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the assay buffer, the CDK2/Cyclin A2 enzyme, and the substrate (Histone H1).

  • Inhibition Step: Add the diluted inhibitor at various concentrations to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Phosphorylation: Start the kinase reaction by adding a solution of ATP (typically at its Kₘ concentration for CDK2). Incubate for 60 minutes at 30 °C.

  • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol. Allow the luminescent signal to stabilize (approx. 10 minutes).

  • Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to CDK2 activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) and Mechanism of Action

The power of the 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine scaffold lies in its tunability. Literature on related pyrazole-based inhibitors provides valuable insights into SAR.[4][14]

Key Interactions and Mechanism of Inhibition

CDK2 inhibitors function by competing with ATP for binding in the kinase's active site. The pyrazolo[3,4-d]pyrimidine core, formed from our starting amine, is crucial for this.

G cluster_cdk2 CDK2 ATP-Binding Pocket hinge Hinge Region (e.g., Leu83) gatekeeper Gatekeeper Residue (e.g., Phe80) hydrophobic Hydrophobic Pocket solvent Solvent-Exposed Region inhibitor Inhibitor Scaffold inhibitor->hinge H-Bonds (Key Interaction) inhibitor->gatekeeper van der Waals inhibitor->hydrophobic Hydrophobic Interactions inhibitor->solvent R-groups for Selectivity/Solubility

Caption: Key interactions of a pyrazole-based inhibitor in the CDK2 active site.

The N1 and N7 atoms of the purine-like core typically form two critical hydrogen bonds with the backbone amide and carbonyl of hinge region residues, such as Leu83.[15] The substituent derived from the 2-chloropyridine moiety often projects towards the solvent-exposed region, providing an opportunity to engineer selectivity against other kinases and improve physicochemical properties.

Representative Biological Data

The table below summarizes the inhibitory activity of several pyrazole-based CDK2 inhibitors from the literature to provide context for expected potencies.

Compound ScaffoldCDK2 Inhibition (IC₅₀ or Kᵢ)Reference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineKᵢ = 0.005 µMFanta, B. S., et al. (2023)[10][11][12]
Pyrazolo[3,4-d]pyrimidine thioglycoside derivativeIC₅₀ = 0.057 µMEl-Gohary, N. S., et al. (2022)[5]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamineIC₅₀ = 0.45 µMAbubshait, S. A., et al. (2021)[16]
Pyrazolo[3,4-b]pyridin-3-amine derivativeIC₅₀ = 0.65 µMEl-Damasy, D. A., et al. (2021)[8][13]

Conclusion

The intermediate 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine is a highly valuable starting material for the synthesis of potent and selective CDK2 inhibitors. Its structure is pre-organized to facilitate the construction of established ATP-mimetic scaffolds like the pyrazolopyrimidines. The protocols and rationale outlined in this guide provide a robust framework for researchers to synthesize novel compounds, validate their biological activity, and explore structure-activity relationships. By leveraging this strategic building block, drug development professionals can accelerate the discovery of next-generation cancer therapeutics targeting the CDK2 pathway.

References

  • Fanta, B. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • Betzi, S., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][14][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

  • Alanazi, A. M., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]

  • Khaerunnisa, S., et al. (2023). Exploring the Mechanism of Action of Spirooxindoles as a Class of CDK2 Inhibitors: A Structure-based Computational. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (n.d.). SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28. ResearchGate. [Link]

  • Abubshait, S. A., et al. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][14][17]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Griffin, R. J., et al. (2022). Nanoscale direct-to-biology optimization of Cdk2 inhibitors. ChemRxiv. [Link]

  • El-Damasy, D. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d. Semantic Scholar. [Link]

  • Barvian, M., et al. (2025). Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. Journal of Medicinal Chemistry. [Link]

  • Fanta, B. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-derived CDK2 inhibitors as potential anticancer agents: design, synthesis, and evaluation. University of South Australia Research Outputs. [Link]

  • Soni, R., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. [Link]

  • Zhang, L., et al. (2016). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Science Publishing Group. [Link]

  • Nasser, S. A. A., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. [Link]

  • Chaube, P., & Bhatt, H. (2022). Designing protocol of CDK2 inhibitors. ResearchGate. [Link]

  • Fanta, B. S., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link]

  • Ge, Y., et al. (2023). Cdk2 inhibitor, preparation method therefor and use thereof.
  • Burgess, K., et al. (2010). Design, Synthesis, Antiproliferative and CDK2-Cyclin A Inhibitory Activity of Novel Flavopiridol Analogues. Molecules. [Link]

  • El-Damasy, D. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. Semantic Scholar. [Link]

  • Nasser, S. A. A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Abubshait, S. A., et al. (2021). Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. SSRN. [Link].ssrn.com/sol3/papers.cfm?abstract_id=3937985)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of SNAr reaction between 4-aminopyrazole and chloropyridine

A Senior Application Scientist's Guide to the Nucleophilic Aromatic Substitution between 4-Aminopyrazole and Chloropyridine Welcome to the technical support center for optimizing the Nucleophilic Aromatic Substitution (S...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Nucleophilic Aromatic Substitution between 4-Aminopyrazole and Chloropyridine

Welcome to the technical support center for optimizing the Nucleophilic Aromatic Substitution (SNAr) reaction between 4-aminopyrazole and chloropyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of their coupling products. As Senior Application Scientists, we understand that success in the lab comes from a deep understanding of reaction mechanisms and a systematic approach to troubleshooting. This document provides in-depth, field-proven insights to help you navigate the common challenges associated with this critical transformation.

Core Principles: Understanding the Reaction's Nuances

The SNAr reaction is a cornerstone of medicinal chemistry for constructing aryl-amine bonds. The mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1] For this specific transformation, success hinges on navigating three key challenges:

  • Chloropyridine Reactivity: The pyridine nitrogen acts as an electron-withdrawing group, activating the 2- and 4-positions for nucleophilic attack.[2] However, chloro-substituted pyridines are substantially less reactive than their fluoro-analogues, often requiring more forcing conditions.[3][4]

  • Nucleophile Strength: 4-aminopyrazole's exocyclic amine is the desired nucleophile. Its reactivity is highly dependent on the reaction's pH; excessive acidity will protonate the amine, rendering it non-nucleophilic.[5]

  • Regioselectivity: 4-aminopyrazole is an ambident nucleophile, meaning it can react through either the exocyclic amino group (N4, the desired pathway) or the pyrazole ring nitrogen (N1), leading to undesired isomers and reduced yield.[6]

Below is a diagram illustrating the general SNAr mechanism.

SNAr_Mechanism Reactants 4-Aminopyrazole + Chloropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Nucleophilic Attack Product Coupled Product + Cl⁻ Meisenheimer->Product Elimination of Leaving Group

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses the common issues encountered during the SNAr coupling of 4-aminopyrazole and chloropyridine.

Q1: My reaction shows very low conversion or fails to proceed. What are the primary factors to investigate?

A1: Low conversion is a frequent issue, often stemming from insufficient reactivity of the coupling partners or suboptimal conditions. Here’s a systematic checklist:

  • Substrate Activation: The pyridine ring must be sufficiently activated. The inherent electron-withdrawing nature of the ring nitrogen activates the C2 and C4 positions. If your chloropyridine also contains additional electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the chlorine, the reaction will be significantly faster.[1][3] If it has electron-donating groups, the reaction will be much more difficult.

  • Leaving Group: While you are using a chloropyridine, it's important to remember that fluoride is a much better leaving group for SNAr reactions (F > Cl > Br > I).[7] If a fluoro-analogue of your substrate is available, it will react under much milder conditions.[3][8]

  • Temperature: Due to the lower reactivity of chloropyridines, elevated temperatures are almost always necessary. A typical starting point is 80-120 °C. If you see no reaction, consider incrementally increasing the temperature, potentially up to 150 °C, or using microwave irradiation to access higher temperatures safely and shorten reaction times.[3][7][9]

  • Solvent Choice: The solvent must be able to stabilize the charged Meisenheimer complex. Polar aprotic solvents are the standard choice.

    • DMSO and DMF are excellent solvents for this purpose.[7][10]

    • Acetonitrile is another viable option.[7]

    • Ensure your solvent is anhydrous , as water can lead to hydrolysis of activated substrates.[7]

Q2: My TLC/LC-MS shows multiple product spots, and the yield of my desired product is poor. What is causing this isomerism?

A2: This is the classic problem of regioselectivity with aminopyrazoles.[6] You are likely forming two different products: the desired N-arylated 4-aminopyrazole and the undesired 1-aryl-pyrazoloamine isomer.

Regioselectivity cluster_reagents Reactants cluster_products Potential Products AP 4-Aminopyrazole Desired Desired Product (Attack from exocyclic NH₂) AP->Desired Path A Side Side Product (Attack from ring N-H) AP->Side Path B CP Chloropyridine CP->Desired CP->Side

Caption: Competing reaction pathways for the amination of chloropyridine.

Strategies to Control Regioselectivity:

  • Acid/Base Conditions: The protonation state of the aminopyrazole is critical. Using strong acids like HCl can fully protonate the nucleophile, stopping the reaction. Conversely, some studies suggest that using a weak acid, like acetic acid, can activate the chloropyrimidine (by protonating the ring nitrogen) while leaving enough of the aminopyrazole unprotonated to react, potentially favoring the desired pathway.[6]

  • Steric Hindrance: If your aminopyrazole has a substituent near the N1 position, it can sterically block attack at that site, favoring reaction at the exocyclic amine.

  • Consider a Catalytic Approach: If you cannot resolve the isomerism under thermal SNAr conditions, the most reliable solution is to switch to a transition-metal-catalyzed reaction like the Buchwald-Hartwig amination. These reactions have different mechanisms and often provide excellent selectivity for the exocyclic amine.

Q3: The reaction works, but the yield is consistently moderate (~30-50%). Could the base be the problem?

A3: Absolutely. The choice of base is critical not only for initiating the reaction but also for maximizing the yield.

  • Base Strength: The base must be strong enough to deprotonate the 4-aminopyrazole (pKa of the conjugate acid is ~5-6) but should ideally be non-nucleophilic to avoid competing with your primary amine.

  • Common Bases & Considerations:

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, effective, and generally non-nucleophilic. Cesium carbonate is more soluble in organic solvents and often gives better results but is more expensive.[11]

    • Organic Amines (Triethylamine (TEA), DIPEA): These are often used, but they can sometimes act as competing nucleophiles, especially at high temperatures with highly activated substrates.[12][13]

    • Stronger Bases (NaH, KOtBu, LHMDS): These can be very effective but may also promote side reactions or decomposition if your substrates have other sensitive functional groups (e.g., esters).[14][15]

  • Solubility: Ensure your base has some solubility in the reaction medium. Using a phase-transfer catalyst (e.g., TBAB) can sometimes help when using an inorganic base that is poorly soluble in the organic solvent.[13]

Q4: Standard SNAr conditions are failing. What are the most effective catalytic methods to try?

A4: When thermal SNAr is not viable, palladium- or copper-catalyzed methods are the industry standard for forming this type of C-N bond.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the most effective alternative. It has a broad substrate scope and typically shows excellent selectivity for the exocyclic amine. The reaction involves an oxidative addition/reductive elimination cycle and is not an SNAr reaction.[11][16]

    • Catalyst: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) combined with a specialized biarylphosphine ligand (e.g., Xantphos, BrettPhos, BINAP) is required.[11][14]

    • Base: A strong base like Cs₂CO₃, K₃PO₄, or LHMDS is typically used.[11][14]

  • Copper-Catalyzed Amination (Ullmann Coupling): This is a classical method that has seen significant modern improvements. It can be a cost-effective alternative to palladium.[17][18]

    • Catalyst: A simple copper(I) source like CuI is often used, sometimes with a ligand like N,N'-dimethylethylenediamine (DMEDA).[18]

Troubleshooting_Flowchart Start Start: Low Yield Q_Conversion Is conversion low? Start->Q_Conversion Q_Isomers Are there multiple isomers? Q_Conversion->Q_Isomers No A_Conditions Increase Temp Use Polar Aprotic Solvent (DMSO) Check Substrate Activation (EWGs) Q_Conversion->A_Conditions Yes A_Catalyst Switch to Catalytic Method: 1. Pd-Catalyzed Buchwald-Hartwig 2. Cu-Catalyzed Ullmann Q_Isomers->A_Catalyst Yes A_Base Optimize Base: Try Cs₂CO₃ or K₂CO₃ Ensure anhydrous conditions Q_Isomers->A_Base No A_Conditions->Q_Isomers End Yield Improved A_Catalyst->End A_Base->End

Caption: A systematic workflow for troubleshooting low SNAr reaction yields.

Data Summary: Impact of Reaction Parameters

The following table summarizes common conditions and considerations for maximizing yield.

ParameterCondition / ReagentRationale & CausalityPotential Pitfalls
Solvent DMSO, DMF, NMPPolar aprotic; stabilizes the charged Meisenheimer intermediate, accelerating the reaction.[7][10]Difficult to remove under high vacuum; must be anhydrous.
Base K₂CO₃, Cs₂CO₃Strong enough to deprotonate the amine without being nucleophilic. Cs₂CO₃ has better solubility.[11]Can be slow if poorly soluble; may require higher temperatures.
KOtBu, LHMDSVery strong bases that ensure complete deprotonation of the amine.[14]Can cause decomposition of sensitive substrates. Must be run under a strict inert atmosphere.
Temperature 80 - 150 °CProvides the necessary activation energy, especially for less reactive chloropyridines.[3]Higher temperatures can increase side product formation and decomposition.
Catalyst Pd₂(dba)₃ / Xantphos(Buchwald-Hartwig) Alternative mechanism that is highly efficient and selective for C-N bond formation.[11][19]Catalysts and ligands can be expensive and air-sensitive.
CuI / DMEDA(Ullmann) A more cost-effective catalytic alternative to palladium.[18]May require higher catalyst loadings or harsher conditions than palladium systems.
Experimental Protocols
Protocol 1: General Procedure for Thermal SNAr Reaction

Materials:

  • Chloropyridine derivative (1.0 equiv)

  • 4-Aminopyrazole (1.1 - 1.2 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)

  • Anhydrous DMSO (to achieve a concentration of 0.1 - 0.5 M)

  • Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a stir bar and condenser under an inert atmosphere, add the chloropyridine, 4-aminopyrazole, and potassium carbonate.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

  • Chloropyridine derivative (1.0 equiv)

  • 4-Aminopyrazole (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask or sealed vial, inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the chloropyridine, 4-aminopyrazole, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite, rinsing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)
  • Q: Can I run this reaction open to the air?

    • A: It is strongly discouraged. Many of the reagents, especially the bases (like KOtBu) and catalysts (phosphine ligands), are sensitive to air and moisture. Using an inert atmosphere (N₂ or Ar) and anhydrous solvents will give you the most consistent and highest-yielding results.[8]

  • Q: Are there any "green" solvent alternatives?

    • A: Yes, research has shown that SNAr reactions can be performed in water, sometimes with additives like KF or polymers to facilitate the reaction.[3][10] These conditions may require optimization for your specific substrates but offer a more environmentally friendly alternative to DMF or DMSO.

  • Q: How can I effectively monitor the reaction?

    • A: Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system that gives good separation between your starting materials and product (e.g., 30-50% ethyl acetate in hexanes). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

References
  • Selective Palladium-Catalyzed Aminations on Dichloropyridines.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (PMC)
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (MIT Open Access Articles)
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. (Benchchem)
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (Royal Society of Chemistry)
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (MDPI)
  • A novel method to enable SNAr reaction of aminopyrrolopyrazoles.
  • Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions.
  • Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. (Benchchem)
  • PALLADIUM-CATALYZED AMINATION OF 2-CHLORO-1-AZAAZULENE WITH 2-AMINOPYRIDINE. (HETEROCYCLES)
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Benchchem)
  • Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (KPU Pressbooks)
  • Amination of 2-halopyridines.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling. (PMC)
  • SNAr troubleshooting. (Reddit)
  • SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. (Royal Society of Chemistry)
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (PMC)
  • SNAr Reaction of Polyhalogen
  • SNAr Reactions of Pyridine: Videos & Practice Problems. (Pearson)
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ

Sources

Optimization

Preventing oxidation of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine during storage

Technical Support Center: 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine to prevent oxidative degradation. This molecule, a critical intermediate in pharmaceutical synthesis, possesses structural motifs—specifically an aromatic amine on a pyrazole ring and a chloropyridine moiety—that render it susceptible to degradation if not handled with appropriate care.[1][2] This document outlines the causative factors of degradation and provides validated protocols to ensure its long-term stability and integrity.

Frequently Asked Questions (FAQs)

Q1: My solid sample of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine has developed a yellow or brown discoloration. What is the cause?

Discoloration is the most common visual indicator of oxidative degradation. Aromatic amines are readily oxidized upon exposure to atmospheric air, a process that can be accelerated by moisture, light, and elevated temperatures.[1] The amine functional group (-NH₂) is an electron-donating group that increases the electron density of the pyrazole ring system, making it more susceptible to oxidation. This process often involves complex radical-mediated reactions, leading to the formation of highly colored polymeric byproducts.[3][4]

Q2: What are the primary environmental factors that accelerate the oxidation of this compound?

There are four primary environmental factors that contribute to the degradation of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine:

  • Oxygen: Atmospheric oxygen is the principal oxidizing agent.[5][6] Direct exposure, even for brief periods, can initiate the degradation cascade.

  • Moisture: Many amines are hygroscopic, meaning they readily absorb moisture from the air.[7] Water can participate in and accelerate oxidative reactions.[4][8]

  • Temperature: Higher temperatures increase the kinetic rate of chemical reactions, including oxidation.[7] Storing the compound at elevated or fluctuating ambient temperatures can significantly shorten its shelf-life.

  • Light: The pyridine ring within the molecule can be sensitive to UV and visible light, which can provide the energy to initiate photochemical degradation pathways.[9][10]

Q3: What is "inert gas blanketing," and why is it essential for this compound?

Inert gas blanketing (also known as padding) is the process of replacing the atmosphere in a storage container with a dry, non-reactive gas, most commonly nitrogen or argon.[11][12] This is the single most effective technique for preventing oxidation because it physically displaces the oxygen and moisture from the container's headspace.[5][6][13] For a high-value, sensitive intermediate like this, blanketing is not just recommended—it is critical for ensuring material integrity, preventing batch-to-batch variability, and preserving shelf-life.[11]

Q4: Can I use a chemical antioxidant to stabilize the compound in storage?

While aromatic amines can themselves act as antioxidants in some applications, they do so by being sacrificially oxidized.[3][14] Adding another antioxidant could complicate downstream reactions and analytical characterization. Furthermore, finding a compatible stabilizer that does not invert to a pro-oxygenic catalyst or interfere with your synthesis is a complex task.[15] Therefore, physical exclusion of oxygen and moisture via inerting and proper environmental controls is the preferred and most robust stabilization method.

Q5: How does the physical form (solid vs. solution) impact storage requirements?

The solid form is generally more stable for long-term storage as the molecules are locked in a crystal lattice, reducing their mobility and reactivity. However, the high surface area of a powder still makes it vulnerable. Solutions can be more problematic as solvents can influence degradation pathways. If storing in solution, ensure the solvent is of high purity, thoroughly degassed (e.g., by sparging with nitrogen or argon), and anhydrous. The same principles of inert gas blanketing and protection from light and heat apply.

Troubleshooting Guide: Degradation Issues

This section addresses common scenarios encountered in the laboratory.

Scenario 1: Compound appears discolored upon receipt.
  • Possible Cause: Minor exposure to the atmosphere during aliquotting, packaging, or transit.

  • Troubleshooting Steps:

    • Do not assume the material is unusable. Perform a quick quality control check (e.g., TLC, LC-MS, or ¹H NMR) to assess purity against the Certificate of Analysis.

    • If purity is acceptable for your application, immediately transfer the material to a dedicated, properly prepared storage container (see Protocol 1).

    • If purity is compromised, contact the supplier with your analytical data.

Scenario 2: Solid compound rapidly darkens after opening the container for the first time.
  • Possible Cause: Improper first-use handling. Opening the container in ambient, humid air has introduced oxygen and moisture, initiating rapid surface oxidation.

  • Troubleshooting Steps:

    • Immediately move the container into an inert atmosphere environment (e.g., a glovebox or glove bag).

    • If a glovebox is unavailable, use the inert gas blanketing technique described in Protocol 1 to purge the headspace.

    • For future use, prepare smaller, single-use aliquots under an inert atmosphere to avoid repeated exposure of the bulk material.

Decision Workflow for Handling Discoloration

A visual guide to troubleshooting observed degradation.

G A Discoloration Observed in 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine B Is this a newly received container? A->B C Perform QC Check (TLC, LC-MS, NMR) B->C Yes G Review handling procedures. Was container opened in air? B->G No D Purity Acceptable? C->D E Immediately transfer to proper long-term storage (Protocol 1) D->E Yes F Contact Supplier with QC Data D->F No H Opened in Air? G->H I Immediately purge headspace with N2/Ar (Protocol 1). Prepare single-use aliquots. H->I Yes J Investigate other causes: Storage temp? Light exposure? Container seal integrity? H->J No

Caption: Troubleshooting flowchart for discolored amine intermediate.

Validated Protocols & Data

Recommended Storage Conditions Summary
ParameterConditionRationale & Justification
Atmosphere Inert Gas (Nitrogen or Argon)Displaces O₂ and H₂O to prevent oxidative and hydrolytic degradation.[5][6][7][11][13]
Temperature 2–8 °C (Refrigerated)Slows the rate of all potential degradation reactions.[7]
Light Protect from LightStore in amber glass vials or in a dark location (e.g., inside a cabinet) to prevent photodegradation.[9]
Container Borosilicate Glass Vial with PTFE-lined Septum CapProvides an inert storage surface and a secure seal for maintaining an inert atmosphere.[7]
Protocol 1: Preparing Solid Samples for Long-Term Storage

This protocol details the procedure for safely storing a new or existing stock of the solid compound.

Materials:

  • 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine (solid)

  • Appropriately sized amber glass vial(s) with PTFE-lined septum screw caps

  • Source of dry, high-purity nitrogen or argon gas with a regulator

  • Needles (e.g., 22 gauge) and tubing

  • Parafilm® or vinyl tape

Procedure:

  • Preparation: Perform all manipulations in an area with minimal air currents. For highly sensitive work, use a glovebox.

  • Aliquot Material: Weigh the desired quantity of the solid amine and place it into a clean, dry amber glass vial. Do not fill the vial more than halfway to ensure an adequate headspace for the inert gas.

  • Seal the Vial: Tightly screw on the PTFE-lined septum cap.

  • Insert Needles: Pierce the septum with two needles. One needle (the "gas-in" line) should be connected via tubing to the inert gas source. The other needle (the "vent") should be positioned above the solid material to allow displaced air to exit.

  • Purge the Headspace: Gently open the gas regulator to create a slow, steady flow of inert gas (you should be able to feel a slight flow from the vent needle). Purge the vial for 2-5 minutes, depending on the vial size. This process displaces all the air and moisture from the headspace.[16][17]

  • Remove Needles: While the gas is still flowing, remove the vent needle first, followed immediately by the gas-in needle. This ensures the vial remains at a slight positive pressure, preventing air from re-entering.

  • Seal and Store: Wrap the cap-vial interface with Parafilm® as an extra precaution against moisture ingress. Place the vial in a refrigerator at 2–8 °C, away from light.

Visual Guide: Inert Gas Blanketing Setup

A schematic of the vial purging process described in Protocol 1.

G cluster_0 Inert Gas Blanketing of a Vial GasSource High-Purity N2/Ar Source with Regulator InletNeedle Gas-In Needle GasSource->InletNeedle Tubing Tubing1 Vial Amber Vial with PTFE Septum Cap InletNeedle->Vial Gas Flow In (Purges Headspace) VentNeedle Vent Needle Vial->VentNeedle Air/Moisture Out Compound Amine Solid Vial->Compound

Caption: Diagram of the needle-purging technique for inerting a vial.

Protocol 2: Dispensing the Compound for Experimental Use

This protocol ensures the integrity of the bulk material is maintained when a small amount is needed for an experiment.

Procedure:

  • Equilibration: Remove the blanketed vial from the refrigerator and allow it to warm to room temperature before opening. This is critical to prevent condensation of atmospheric moisture onto the cold solid.

  • Prepare for Dispensing: Create a temporary inert atmosphere over the vial. Pierce the septum with a gas-in needle connected to a gentle flow of nitrogen or argon. A second, open needle can serve as a pressure-relief vent.

  • Open and Weigh: Briefly remove the cap and quickly weigh out the desired amount of solid into your reaction vessel.

  • Reseal and Re-purge: Immediately reseal the stock vial. If the vial was open for more than a few seconds, re-purge the headspace for 1-2 minutes as described in Protocol 1, Step 5.

  • Return to Storage: Re-wrap the cap with Parafilm® and return the stock vial to the refrigerator.

By adhering to these guidelines and protocols, researchers can significantly mitigate the risk of oxidative degradation, ensuring the consistency, reliability, and accuracy of their experimental results.

References

  • Blanketing: protecting the integrity of your products with inert gas - GasN₂. (2024, May 21). GasN2. [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Leading Chemical Manufacturer. [Link]

  • Inerting in the chemical industry. Linde. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Packaging, Inerting and Blanketing. Air Products. [Link]

  • Inert Gas Blanketing. Air Liquide India. [Link]

  • Nitrogen Blanketing & Padding for Tanks, Transformers, More. (2020, January 28). GENERON. [Link]

  • Stabilized aromatic amines. (1953).
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  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021, August 5). MDPI. [Link]

  • Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. Polymer Degradation and Stability. [Link]

  • Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature. (2023, September 29). ACS Applied Materials & Interfaces. [Link]

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. National Center for Biotechnology Information. [Link]

  • What are the Health and Safety Guidelines for Using Amines? Blog. [Link]

  • Pyridine. Wikipedia. [Link]

  • Phenols and aromatic amines as thermal stabilizers in polyolefin processing. (2025, August 6). ResearchGate. [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2024, June 28). Beilstein Journals. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

  • Effects of Oxidation on Amine-Containing Materials. Innovative Polymers. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 11). ResearchGate. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. National Center for Biotechnology Information. [Link]

  • Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents. ChemRxiv. [Link]

  • Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. (2015, August 28). ACS Publications. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). National Center for Biotechnology Information. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific. [Link]

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  • Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). (2022, February 10). Canada.ca. [Link]

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  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. PubMed. [Link]

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  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026, January 16). National Center for Biotechnology Information. [Link]

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Troubleshooting

Technical Support Center: Regioselective N-Arylation of 4-Aminopyrazole

The following guide is structured as a high-level Technical Support Center resource. It addresses the regioselectivity challenges inherent to 4-aminopyrazole , a molecule with two competing nucleophilic nitrogen centers.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Technical Support Center resource. It addresses the regioselectivity challenges inherent to 4-aminopyrazole , a molecule with two competing nucleophilic nitrogen centers.

Topic: Resolving Regioselectivity Issues (Ring N1 vs. Exocyclic N4-Amine) Ticket Level: Tier 3 (Senior Scientist / Process Chemistry) Status: Active Guide

The Core Challenge: Nucleophilic Competition

The N-arylation of 4-aminopyrazole presents a classic chemoselectivity dilemma. You are dealing with two distinct nucleophilic sites:

  • The Ring Nitrogen (N1/N2): High acidity (

    
     in DMSO) allows for easy deprotonation to form a pyrazolide anion, which is a potent nucleophile and ligand for metal catalysts.
    
  • The Exocyclic Amine (C4-NH

    
    ):  An aniline-like amine. While nucleophilic, it is less acidic than the ring NH and generally less reactive in standard base-mediated cross-coupling cycles (Buchwald-Hartwig/Ullmann) compared to the deprotonated ring nitrogen.
    

The Rule of Thumb: In the presence of a base (e.g.,


, 

,

), the Ring Nitrogen (N1) will react preferentially. To arylate the exocyclic amine, you must block the ring or invert the synthetic order.

Decision Tree & Troubleshooting (Q&A)

Scenario A: "I want to attach an aryl group to the Exocyclic Amine (4-NH), but the reaction is hitting the Ring (N1)."

Diagnosis: You are fighting thermodynamics. Under basic conditions, the ring NH deprotonates first. The resulting pyrazolide anion outcompetes the neutral exocyclic amine for the Pd/Cu catalyst.

The Solution: The "Protection-First" Protocol You cannot rely on catalyst tuning alone to reverse this selectivity. You must mask the ring nitrogen.

  • Step 1: Protect the Ring N.[1]

    • Recommended:Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). Boc is often sufficient and easier to remove.

    • Note: 4-aminopyrazole +

      
      
      
      
      
      1-Boc-4-aminopyrazole.
  • Step 2: Perform the N-arylation on the exocyclic amine.

    • Method: Buchwald-Hartwig (Pd) or Chan-Lam (Cu).

  • Step 3: Deprotect.

    • Acidic cleavage (TFA/HCl) removes the Boc group, leaving the N-(aryl)-4-aminopyrazole.

Scenario B: "I want to arylate the Ring Nitrogen (N1), but I'm getting mixtures or low yields."

Diagnosis: While the ring is more reactive, the free exocyclic amine (


) can coordinate to the catalyst (poisoning it) or participate in side reactions (double arylation).

The Solution: The "Nitro-Reduction" Route Instead of arylating 4-aminopyrazole directly, arylate 4-nitropyrazole .

  • Substrate: 4-nitropyrazole.

  • Reaction:

    
     (if aryl halide is electron-poor) or Ullmann/Buchwald coupling. The nitro group shuts down the C4 reactivity and acidifies the N1-H, making the ring coupling highly efficient.
    
  • Step 2: Reduce the nitro group (

    
     or 
    
    
    
    ) to the amine.
    • Why this works: It completely eliminates the competing nucleophile during the critical coupling step.

Scenario C: "I have a substituent at C3/C5. How do I control N1 vs. N2 selectivity?"

Diagnosis: Tautomerism.[2] If your pyrazole has a bulky group at C3, steric hindrance usually directs alkylation/arylation to the less hindered nitrogen (the one further from the bulky group).

  • Electronic vs. Steric: In Chan-Lam couplings, electronic effects (HOMO coefficients) often dictate selectivity. In alkylations (

    
    ), sterics dominate.
    

Visual Workflow: The Regioselectivity Map

The following diagram illustrates the decision logic for selecting the correct synthetic pathway.

G Start Target: N-Arylated 4-Aminopyrazole Decision Which Nitrogen do you want to arylate? Start->Decision Target_Ring Target: Ring Nitrogen (N1) Decision->Target_Ring N1 Selectivity Target_Exo Target: Exocyclic Amine (4-NH) Decision->Target_Exo 4-N Selectivity Route_Nitro Route A (Robust): 1. Arylate 4-Nitropyrazole 2. Reduce Nitro to Amine Target_Ring->Route_Nitro Best Practice Route_Direct Route B (Direct): Use 4-Aminopyrazole + Base (Risk: Catalyst Poisoning) Target_Ring->Route_Direct Alternative Route_Protect Route C (Mandatory): 1. Protect Ring (Boc/SEM) 2. Arylate Exocyclic NH2 3. Deprotect Target_Exo->Route_Protect Required Strategy

Caption: Decision tree for selecting the synthetic route based on the desired site of arylation.

Experimental Protocols

Protocol A: Selective Exocyclic Amine Arylation (Protection Strategy)

Use this when you need the aryl group on the 4-amino position.

Prerequisites:

  • Substrate: 1-Boc-4-aminopyrazole (commercially available or prepared via

    
     + 
    
    
    
    ).
  • Catalyst System:

    
     / XPhos or BrettPhos (Excellent for anilines).
    

Step-by-Step:

  • Setup: In a glovebox or under Ar, charge a vial with 1-Boc-4-aminopyrazole (1.0 equiv), Aryl Bromide (1.1 equiv),

    
     (2 mol%), and XPhos (4 mol%).
    
  • Base: Add

    
     (2.0 equiv). Note: Weak bases like carbonate are preferred to avoid premature Boc deprotection.
    
  • Solvent: Add anhydrous 1,4-dioxane or toluene (0.2 M).

  • Reaction: Heat to 80-100°C for 12-16 hours. Monitor by LCMS.

  • Workup: Filter through Celite, concentrate.

  • Deprotection: Dissolve crude in DCM/TFA (4:1) at room temperature for 1 hour to remove the Boc group. Neutralize and purify.

Protocol B: Selective Ring N-Arylation (Nitro-Reduction Route)

Use this when you need the aryl group on the pyrazole ring nitrogen.

Prerequisites:

  • Substrate: 4-Nitropyrazole.[3][4]

  • Method:

    
     (for electron-deficient aryls) or Chan-Lam (for boronic acids).
    

Step-by-Step (Chan-Lam Variant):

  • Setup: Charge flask with 4-nitropyrazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (1.0 equiv), and Pyridine (2.0 equiv).
    
  • Solvent: DCM or DMF (open to air).

  • Reaction: Stir at Room Temperature (or 40°C) under air atmosphere (or

    
     balloon) for 24h.
    
  • Workup: Quench with aqueous

    
    , extract with EtOAc.
    
  • Reduction: Dissolve the N-aryl-4-nitropyrazole in MeOH. Add 10% Pd/C (10 wt%) and stir under

    
     (1 atm) for 2-4 hours. Filter and concentrate to yield 1-aryl-4-aminopyrazole.
    

Data & Comparison Table

FeatureRing Nitrogen (N1)Exocyclic Amine (4-NH

)
pKa (approx) ~14 (Acidic NH)~25 (Neutral Amine)
Nucleophilicity High (as Pyrazolide anion)Moderate (as neutral amine)
Preferred Reaction Ullmann /

/ Chan-Lam
Buchwald-Hartwig (requires N1 protection)
Direct Arylation? Yes (Dominant pathway)No (Must protect N1 first)
Catalyst Preference Copper (Cu) or Palladium (Pd)Palladium (Pd) with bulky ligands (e.g., BrettPhos)

References

  • Halder, P., Roy, T., & Das, P. (2021). Recent developments in selective N-arylation of azoles. Chemical Communications, 57, 5235-5249.

  • Goikhman, R., Jacques, T. L., & Sames, D. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 131(8), 3042–3048.

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Targets in Heterocyclic Systems, 22.

  • Fanourakis, A., et al. (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Nature/ResearchGate.

  • Verma, G., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science.

Sources

Optimization

Technical Support Center: Catalyst Poisoning in Aminopyrazole Couplings

The Core Directive: Understanding the "Chelation Trap" User Query: "My Buchwald-Hartwig coupling with a 3-aminopyrazole works on the test substrate (aniline) but fails completely with the pyrazole. The catalyst turns bla...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Directive: Understanding the "Chelation Trap"

User Query: "My Buchwald-Hartwig coupling with a 3-aminopyrazole works on the test substrate (aniline) but fails completely with the pyrazole. The catalyst turns black immediately. Why?"

Technical Analysis: You are encountering heterocycle-induced catalyst poisoning . Aminopyrazoles are not just difficult nucleophiles; they are potent catalyst inhibitors.

The failure mechanism is distinct from standard steric hindrance. Aminopyrazoles possess three nitrogen sites: the exocyclic amine (


) and two ring nitrogens (

).
  • The nucleophile: The exocyclic amine (desired).

  • The poison: The

    
     hybridized ring nitrogen (
    
    
    
    ).

In standard couplings, the aminopyrazole acts as a bidentate ligand. It coordinates to the Palladium(II) center through the exocyclic amine and the ring nitrogen, forming a stable 4- or 5-membered chelate. This displaces your phosphine ligand, ejecting it from the metal sphere. Once the phosphine is gone, the palladium aggregates into inactive Pd-black.

Mechanism of Deactivation (Visualized)

The following diagram illustrates the competition between the productive catalytic cycle and the "off-cycle" poisoning trap.

CatalystPoisoning Pd0 Active Pd(0) (Ligand Bound) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord Aminopyrazole Prod Reductive Elimination (Product) Coord->Prod Productive Path Trap POISON TRAP Stable N,N-Chelate (Ligand Displaced) Coord->Trap Bidentate Binding Prod->Pd0 Regeneration PdBlack Pd Black (Inactive) Trap->PdBlack Aggregation

Figure 1: The "Chelation Trap" where aminopyrazoles displace ligands to form stable, inactive complexes.

Diagnostic Module: Is it Poisoning or Instability?

Before changing ligands, confirm the diagnosis. Use this FAQ-style diagnostic to isolate the variable.

Q1: Did the reaction turn black immediately upon heating?

  • Yes: This is Rapid Catalyst Death . The aminopyrazole stripped the ligand off the Pd precursor before the catalytic cycle could establish.

    • Fix: Switch to a Palladacycle Precatalyst (e.g., Buchwald G3/G4) to ensure the active species is generated inside the cycle, not outside.

Q2: Is the conversion stuck at ~20-30% with starting material remaining?

  • Yes: This is Product Inhibition . The product (an arylated aminopyrazole) is often more coordinating than the starting material.

    • Fix: Increase catalyst loading (start at 2 mol%, go to 5 mol%) or use a ligand with higher binding affinity (e.g., BrettPhos family).

Q3: Do you see dehalogenated starting material (Ar-H instead of Ar-Br)?

  • Yes: This is a common side-reaction with aminopyrazoles, especially when using iodides. The reaction is stalling, allowing

    
    -hydride elimination or protodehalogenation pathways to take over.
    
    • Fix: Switch from Aryl Iodides to Aryl Bromides or Chlorides . Iodides are prone to this issue in heterocycle couplings.

The Hardware: Ligand & Catalyst Selection[1][2][3][4]

The choice of ligand is the single most critical factor. Standard ligands like


, dppf, or Xantphos rarely work with unprotected aminopyrazoles.
The "Gold Standard" Hierarchy
Ligand ClassSpecific LigandRecommendationWhy?
Tier 1 (Best) tBuBrettPhos Primary Choice Extremely bulky. Prevents the aminopyrazole from chelating. The tBu group specifically blocks the "poisoning" coordination site.
Tier 2 BrettPhos Secondary ChoiceGood for primary amines, but tBuBrettPhos is superior for 5-membered heterocycles.
Tier 3 XPhos Suzuki CouplingsExcellent for coupling boronic acids to halopyrazoles, but less effective for the amination of pyrazoles.
Avoid BINAP, dppf,

Do Not Use They lack the steric bulk to prevent N-coordination; easily displaced by the pyrazole.
The Precatalyst Imperative

Do not use


 or 

.
  • Why?

    
     requires reduction (often by the amine), which is slow and allows poisoning to happen first. 
    
    
    
    is a ligand itself and can inhibit the reaction.
  • Solution: Use G3 or G4 Palladacycles (e.g., tBuBrettPhos Pd G4). These release the active

    
     species immediately upon exposure to base.
    

The Software: Reaction Engineering

Even with the right catalyst, the environment must be tuned.

Base Selection: The "Proton Shuttle"

You must manage the protonation state of the pyrazole ring nitrogen (


).
  • Weak Bases (

    
    , 
    
    
    
    ):
    Preferred. They do not deprotonate the pyrazole ring nitrogen (
    
    
    ). Keeping the ring protonated reduces its ability to bind to Pd.
  • Strong Bases (

    
    , LHMDS):  Risky. They deprotonate the pyrazole, creating a pyrazolide anion which is a massive poison (hard nucleophile) for Palladium. Only use if the electrophile is unreactive (e.g., Ar-Cl). 
    
Decision Tree for Optimization

OptimizationTree Start Start: Aminopyrazole Coupling CheckProt Is the Ring NH Protected? Start->CheckProt YesProt Yes (Boc/THP) CheckProt->YesProt Yes NoProt No (Free NH) CheckProt->NoProt No Standard Standard Conditions: Pd(OAc)2 + Xantphos or BrettPhos YesProt->Standard SelectLig Select Ligand: tBuBrettPhos (Critical) NoProt->SelectLig SelectBase Select Base: Start with K2CO3 (Weak) SelectLig->SelectBase Result Check Conversion SelectBase->Result Failure Low Yield / Pd Black? Result->Failure Fails Solution1 Switch to Strong Base (LHMDS - 2 equiv) Failure->Solution1 Option A Solution2 Protect Nitrogen (Install Boc group) Failure->Solution2 Option B (Reliable)

Figure 2: Logic flow for selecting conditions based on substrate protection.

Validated Protocols

Protocol A: The "Buchwald" Method (Unprotected Aminopyrazoles)

Best for coupling 3- or 4-aminopyrazoles with Aryl Bromides.

  • Catalyst: tBuBrettPhos Pd G4 (2.0 - 4.0 mol%).

    • Note: If G4 is unavailable, use Pd(OAc)2 (2 mol%) + tBuBrettPhos (4.4 mol%) + water (4 mol%) to activate.

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (anhydrous).
  • Solvent:

    
     (tert-Butanol) or Dioxane.
    
    • Why tBuOH? The bulky alcohol helps solvate the species and can assist in proton transfer without interfering with the catalyst.

  • Conditions: Seal tube, 100°C - 110°C, 12-16 hours.

  • Workup: Do not use acidic workup immediately (product may trap Pd). Filter through Celite first.[1]

Protocol B: The "Suzuki" Method (Halopyrazoles + Boronic Acids)

Best for attaching rings to the pyrazole carbon backbone.

  • Catalyst: XPhos Pd G4 (1.5 mol%).

  • Base:

    
     (0.5 M aqueous solution).
    
  • Solvent: THF : Water (4:1 biphasic system).

  • Temperature: 60°C (Milder temp reduces dehalogenation).

  • Note: If dehalogenation is observed, switch the solvent to pure Dioxane and use anhydrous

    
    .
    

References & Authoritative Grounding

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014, 16(2), 432–435.

    • Key Insight: Establishes tBuBrettPhos as the premier ligand for this class of compounds.

  • Zatopkova, R., et al. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction."[2] The Journal of Organic Chemistry, 2017, 82(1), 157–169.[3]

    • Key Insight: Detailed analysis of the dehalogenation mechanism and solvent effects in Suzuki couplings.

  • Yin, J., et al. "Pd-catalyzed N-arylation of 5-amino-1H-pyrazoles." Organic Letters, 2002, 4(20), 3481-3484.

    • Key Insight: Early work identifying the difficulty of these substrates and the necessity of bulky phosphines.

  • BenchChem Technical Guides. "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions."

    • Key Insight: General troubleshooting for Pd-black formation and oxidation states.[4]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for Recrystallization of Chloropyridine-Pyrazoles

Welcome to the technical support center for the purification of chloropyridine-pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to op...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of chloropyridine-pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the recrystallization of this important class of heterocyclic compounds. Recrystallization is a powerful technique for achieving high purity, which is critical for accurate biological testing and pharmaceutical development.[1][2][3]

This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and fundamental questions you may encounter in the lab.

Troubleshooting Guide

This section addresses specific issues that can arise during the recrystallization process.

Q1: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?

Answer:

"Oiling out" is a common and frustrating problem where the compound separates from the solution as a liquid instead of a solid crystalline lattice.[4] This occurs when the solute is no longer soluble in the solvent but the temperature of the solution is still above the melting point of the solute. The resulting oil often traps impurities and rarely solidifies into a pure crystalline product.[5][6]

Underlying Causes & Solutions:

  • High Solute Concentration/Rapid Cooling: The solution may be supersaturated at a temperature above the compound's melting point.[6][7] This is often exacerbated by cooling the solution too quickly.

    • Solution: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation temperature.[7] Allow the flask to cool much more slowly. Insulating the flask by placing it on a cork ring or wooden block can promote gradual cooling and encourage proper crystal formation.

  • Low Melting Point of the Solute: If your chloropyridine-pyrazole derivative has a low melting point, it is naturally prone to oiling out.

    • Solution: Choose a solvent with a lower boiling point. The solvent's boiling point should ideally be lower than the melting point of your compound to ensure the solution temperature drops below the melting point before saturation is reached.[8]

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of your compound, increasing the likelihood of oiling out.[5]

    • Solution: If you suspect impurities are the cause, try adding a small amount of activated charcoal to the hot solution to adsorb some impurities, followed by a hot filtration step before cooling. If the problem persists, a pre-purification step like column chromatography may be necessary before attempting recrystallization.

  • Inappropriate Solvent System: The polarity mismatch between your compound and the solvent can sometimes promote liquid-liquid phase separation.[5][9]

    • Solution: Re-evaluate your solvent choice. Experiment with different single solvents or solvent pairs. Sometimes, switching from a highly polar or non-polar solvent to one of intermediate polarity can resolve the issue.

Q2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

Answer:

This is a frequent issue that typically points to one of two main causes: excessive solvent or the need for nucleation to begin.

Underlying Causes & Solutions:

  • Too Much Solvent Was Used: This is the most common reason for crystallization failure.[10] If the solution is not saturated at the lower temperature, your compound will simply remain dissolved.

    • Solution: Reduce the solvent volume by gently heating the solution to boil off some of the solvent (perform this in a fume hood).[10] Once you have reduced the volume by 20-30%, allow the solution to cool again. You can test for saturation by dipping a glass rod in the solution; if a solid film forms on the rod as it dries, the solution is likely saturated.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature, but crystal growth has not initiated.[10][11] Crystals need a nucleation site to begin forming.

    • Solution A (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line.[7][10][11] The microscopic imperfections on the glass provide a surface for the first crystals to form.

    • Solution B (Seeding): If you have a small crystal of the pure compound saved from a previous batch (a "seed crystal"), drop it into the cooled solution.[1][10] This provides a perfect template for further crystal growth.

    • Solution C (Drastic Cooling): As a last resort, place the flask in an ice-water bath. The significant drop in temperature will dramatically decrease solubility and can force crystallization. Be aware that this rapid cooling may lead to smaller, less pure crystals.[10]

Q3: My final product yield is very low. How can I improve it?

Answer:

A low yield (e.g., less than 50%) indicates that a significant portion of your compound was not recovered.

Underlying Causes & Solutions:

  • Excessive Solvent: As with the failure to form crystals, using too much solvent is a primary cause of low recovery, as a large amount of your product will remain in the mother liquor.[11]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound. It is better to add the solvent in small portions to the heated solid until it just dissolves.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.[4][7]

    • Solution: Use a stemless funnel and keep it hot by placing it on the receiving flask over the steam bath or heating mantle for a few minutes before filtering. Dilute the solution with a small amount of extra hot solvent before filtering; this excess can be boiled off after filtration is complete.[7]

  • Incomplete Cooling: If the solution is not cooled sufficiently, more of your compound will remain dissolved.

    • Solution: After the flask has cooled to room temperature, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the solid.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product and wash it away with the filtrate.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent. The compound will have very low solubility in the cold solvent, minimizing losses.[11]

Frequently Asked Questions (FAQs)

This section covers broader, foundational questions about solvent system selection and optimization.

Q1: How do I select a good starting solvent for a new chloropyridine-pyrazole derivative?

Answer:

The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[12][13] The principle of "like dissolves like" is a good starting point.[14]

Chloropyridine-pyrazoles are heterocyclic compounds with moderate polarity due to the nitrogen atoms and the potential for hydrogen bonding, balanced by the aromatic rings.

Solvent Screening Protocol:

  • Place a small amount of your crude solid (10-20 mg) into several small test tubes.

  • To each tube, add a different solvent (0.5 mL) from a range of polarities (see table below).

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[15]

  • Gently heat the tubes that showed poor room-temperature solubility. A good solvent will completely dissolve the solid near its boiling point.[15]

  • Cool the tubes that formed a clear solution. The best solvent will be the one from which an abundant quantity of crystals precipitates upon cooling.[8]

Q2: What is a mixed solvent system, and when should I use one?

Answer:

A mixed solvent system (or solvent pair) is used when no single solvent has the ideal solubility characteristics for your compound.[12] This typically involves a "good" solvent in which your compound is very soluble and a "poor" solvent (or "antisolvent") in which your compound is insoluble.[1][16] The two solvents must be miscible with each other.[12]

When to Use a Mixed Solvent System:

You should consider a mixed solvent system when you find that your compound is too soluble in one solvent (even when cold) and insoluble in another solvent (even when hot).

Common Miscible Pairs:

  • Ethanol / Water

  • Acetone / Water

  • Ethyl Acetate / Hexane[12]

  • Toluene / Heptane

  • Dichloromethane / Hexane[12]

How to Perform a Mixed Solvent Recrystallization:

  • Dissolve your compound in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).[16] This cloudiness indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[16]

  • Allow the solution to cool slowly. The crystals should form as the solubility decreases.

Q3: How do impurities affect the recrystallization process?

Answer:

Impurities can significantly interfere with crystallization in several ways:

  • Inhibit Crystal Growth: Impurity molecules can adsorb onto the surface of a growing crystal, blocking sites where new solute molecules would normally attach.[17][18] This can slow down or even completely prevent crystal formation.

  • Change Crystal Habit: By selectively inhibiting growth on certain crystal faces, impurities can alter the shape (habit) of the final crystals, for example, causing needles to form instead of prisms.[17]

  • Increase Solubility: The presence of impurities can sometimes increase the solubility of the main compound, leading to lower yields.

  • Cause Oiling Out: As mentioned earlier, impurities can lower the melting point of your compound, making it more likely to oil out.[5]

If you are dealing with a particularly impure sample (>10% impurities), it is often best to use another purification method, such as column chromatography, before proceeding with the final recrystallization.

Data & Protocols

Table 1: Common Solvents for Recrystallization

This table provides a list of common laboratory solvents, ordered by increasing polarity index, along with their boiling points. This can serve as a guide for your initial solvent screening.

SolventBoiling Point (°C)[19]Polarity Index (P')[20]Typical Use Case for Chloropyridine-Pyrazoles
Hexane690.1Often used as the "poor" solvent (antisolvent) in a mixed pair.
Toluene1112.4Good for less polar derivatives; can be part of a mixed pair.
Ethyl Acetate774.4A versatile solvent of intermediate polarity. Often a good starting point.
Acetone565.1A polar aprotic solvent; good dissolving power.
Ethanol785.2 (Methanol is 5.1)A polar protic solvent; frequently used, often in a pair with water.
Methanol655.1Similar to ethanol but more volatile.
Water10010.2Generally too polar, but effective as an antisolvent with alcohols.
Diagram 1: General Workflow for Solvent System Selection

This diagram outlines the logical steps for identifying an appropriate single or mixed solvent system for your chloropyridine-pyrazole.

SolventSelection A Start with Crude Chloropyridine-Pyrazole Solid B Perform Small-Scale Solubility Tests (e.g., Hexane, Toluene, EtOAc, EtOH, Water) A->B C Analyze Room Temp Solubility B->C D Soluble at Room Temp? C->D E Solvent is UNSUITABLE (Too 'Good') D->E Yes F Analyze Hot Solubility D->F No M Consider a Mixed Solvent System E->M G Soluble When Hot? F->G H Solvent is UNSUITABLE (Too 'Poor') G->H No I Cool the Solution G->I Yes H->M J Abundant Crystals Form? I->J K IDEAL SINGLE SOLVENT FOUND Proceed to Scale-Up J->K Yes L Poor Crystal Formation J->L No L->M N Select 'Good' Solvent (Soluble Hot) + Miscible 'Poor' Solvent (Insoluble Hot) M->N O Perform Mixed Solvent Recrystallization N->O

Caption: Workflow for selecting a recrystallization solvent.

Diagram 2: Troubleshooting Decision Tree for Common Issues

This decision tree provides a logical path to diagnose and solve common problems encountered during recrystallization.

Troubleshooting Start Problem Encountered During Cooling Problem1 No Crystals Form Start->Problem1 Problem2 Compound Oiled Out Start->Problem2 Cause1A Too Much Solvent? Problem1->Cause1A Cause2A Cooling Too Fast? Problem2->Cause2A Cause1B Supersaturated? Cause1A->Cause1B No Solution1A Boil off excess solvent and re-cool. Cause1A->Solution1A Yes Solution1B Scratch flask inner wall or add a seed crystal. Cause1B->Solution1B Yes Cause2B Solvent BP > Compound MP? Cause2A->Cause2B No Solution2A Re-dissolve, add more solvent, and cool slowly. Cause2A->Solution2A Yes Cause2C High Impurity Load? Cause2B->Cause2C No Solution2B Choose a lower boiling point solvent. Cause2B->Solution2B Yes Solution2C Pre-purify by another method (e.g., chromatography). Cause2C->Solution2C Yes

Caption: Decision tree for troubleshooting recrystallization.

References

  • Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved February 13, 2024, from [Link]

  • Docherty, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Retrieved February 13, 2024, from [Link]

  • Rocha, F., & Martins, F. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. Retrieved February 13, 2024, from [Link]

  • Pusey, M. L. (1996). The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. NASA Technical Reports Server. Retrieved February 13, 2024, from [Link]

  • Rocha, F., et al. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications. Retrieved February 13, 2024, from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved February 13, 2024, from [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. Retrieved February 13, 2024, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved February 13, 2024, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 13, 2024, from [Link]

  • Recrystallization using two solvents. (2012). YouTube. Retrieved February 13, 2024, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved February 13, 2024, from [Link]

  • Recrystallization (chemistry). (n.d.). EBSCO. Retrieved February 13, 2024, from [Link]

  • Liebenberg, W., & De Villiers, M. M. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved February 13, 2024, from [Link]

  • Recrystallization-2.doc.pdf. (n.d.). Macalester College. Retrieved February 13, 2024, from [Link]

  • Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs. Retrieved February 13, 2024, from [Link]

  • How the impurities in the solute can affect the induction time during crystallization. (2016). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved February 13, 2024, from [Link]

  • A Brief Review on Recrystallization of Clinically Important Drugs. (n.d.). International Journal of Pharmaceutical Research. Retrieved February 13, 2024, from [Link]

    • Crystallization. (n.d.). University of Missouri–St. Louis. Retrieved February 13, 2024, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 13, 2024, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved February 13, 2024, from [Link]

  • Recrystallization1. (n.d.). University of California, Irvine. Retrieved February 13, 2024, from [Link]

  • The Problem of Oiling Out in Chemical Process Development. (2017). KiloMentor. Retrieved February 13, 2024, from [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved February 13, 2024, from [Link]

  • Recrystallization, filtration and melting point. (n.d.). University of Toronto. Retrieved February 13, 2024, from [Link]

  • Polarity Index. (n.d.). MilliporeSigma. Retrieved February 13, 2024, from [Link]

  • Recrystallization I 10. (n.d.). Swarthmore College. Retrieved February 13, 2024, from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]

  • Crystallization Solvents.pdf. (n.d.). University of California, Berkeley. Retrieved February 13, 2024, from [Link]

  • In terms of polarity, which one of these solvents is the best solvent for the recrystallization of Fluorene and why? (2022). Quora. Retrieved February 13, 2024, from [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (n.d.). National Institutes of Health. Retrieved February 13, 2024, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved February 13, 2024, from [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY. (2026). ResearchGate. Retrieved February 13, 2024, from [Link]

Sources

Optimization

Technical Support Center: Handling Hygroscopic Aminopyrazole HCl Salts

Topic: Handling, Storage, and Processing of Hygroscopic Aminopyrazole Hydrochloride Salts Ticket ID: #APZ-HCL-001 Status: Active Guide Audience: Medicinal Chemists, Process Chemists, Formulation Scientists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Storage, and Processing of Hygroscopic Aminopyrazole Hydrochloride Salts Ticket ID: #APZ-HCL-001 Status: Active Guide Audience: Medicinal Chemists, Process Chemists, Formulation Scientists

Executive Summary

Aminopyrazole hydrochloride salts are critical intermediates in drug discovery (e.g., kinase inhibitors). While salt formation improves aqueous solubility, the chloride counterion frequently acts as a strong hydrogen bond acceptor, rendering these compounds highly hygroscopic.[1] Uncontrolled moisture uptake leads to deliquescence , stoichiometric errors , and hydrolytic degradation .

This guide provides field-proven protocols to mitigate these risks, ensuring data integrity and synthetic success.

Module 1: Storage & Environmental Control

FAQ: How should I store my aminopyrazole HCl salt long-term?

Recommendation: Store in a desiccator cabinet or sealed foil bag at -20°C .

  • The "Why": Low temperature slows chemical degradation (hydrolysis), while the desiccant prevents physical degradation (caking/deliquescence).

  • Critical Step: When retrieving from cold storage, allow the container to equilibrate to room temperature (approx. 30-60 mins) before opening .

    • Failure to do this causes immediate condensation of atmospheric moisture onto the cold solid, ruining the sample instantly.

Troubleshooting: My sample has turned into a sticky gum. Can I save it?

Diagnosis: Deliquescence (Phase transformation from solid to solution). Solution:

  • Do not heat directly (risk of HCl loss or degradation).

  • Lyophilization (Freeze-Drying): Dissolve the gum in a minimum amount of water/acetonitrile, freeze, and sublime the ice.

  • Azeotropic Drying: If lyophilization is unavailable, dissolve in ethanol/toluene and rotary evaporate. The azeotrope carries water away efficiently.

Module 2: Weighing & Dosing Protocols

The "Weighing by Difference" Protocol

Direct weighing on an open balance pan is the #1 source of stoichiometric error for hygroscopic salts. As you watch the balance, the mass increases due to water uptake.

Correct Workflow:

  • Tare the balance with a capped vial containing the bulk solid.

  • Remove the vial, extract an estimated amount, and recap immediately.

  • Weigh the vial again.[2][3]

  • Mass Transferred = (Initial Mass) - (Final Mass).

Visual Workflow: Decision Matrix for Weighing

The following diagram outlines the decision process based on required precision and environmental humidity.

WeighingProtocol Start Start: Weighing Hygroscopic Salt CheckEnv Check Lab Humidity (%RH) Start->CheckEnv HighRH >40% RH (Standard Lab) CheckEnv->HighRH LowRH <40% RH (Controlled) CheckEnv->LowRH Quantity Target Mass? HighRH->Quantity LowRH->Quantity Micro < 10 mg Quantity->Micro Macro > 10 mg Quantity->Macro Glovebox MANDATORY: Glovebox / N2 Bag Micro->Glovebox Alternative StockSol Protocol: Stock Solution (Dissolve entire vial) Micro->StockSol Best Precision DiffWeigh Protocol: Weigh by Difference Macro->DiffWeigh

Figure 1: Decision matrix for selecting the appropriate weighing method based on environmental humidity and sample mass.

Module 3: Synthesis & Reaction Handling

FAQ: Why did my reaction yield drop when using an older batch of salt?

Root Cause: Stoichiometric mismatch. If your aminopyrazole HCl is 10% water by weight (a common uptake level), weighing 100 mg means you only added 90 mg of reactant. In coupling reactions (e.g., amide bond formation), this leads to incomplete conversion.

Corrective Action:

  • Quantify Water Content: Use Karl Fischer (KF) titration or TGA (Thermogravimetric Analysis) before critical reactions.

  • Adjust Stoichiometry:

    
    
    
Protocol: Drying Aminopyrazole HCl Salts

Avoid standard ovens which can cause salt disproportionation (loss of HCl gas, reverting salt to free base).

MethodSuitabilityProcedure
Vacuum Desiccator Routine MaintenanceStore over

or KOH pellets under vacuum.
Vacuum Oven Bulk DryingSet to 40°C max. Bleed in dry

periodically to sweep moisture.
Azeotropic Distillation Rescue/ProcessingSuspend in Toluene/Ethanol (1:1). Rotovap to dryness. Repeat 2x.

Module 4: Quality Control & Analysis

Troubleshooting: TGA vs. DSC

Issue: "I see a weight loss at 100°C. Is it water or solvent?" Analysis:

  • TGA (Thermogravimetric Analysis): Measures weight loss.[4] If the curve shows a gradual slope starting from room temperature, it is likely surface moisture (hygroscopicity). A sharp step suggests a stoichiometric hydrate or solvate.

  • DSC (Differential Scanning Calorimetry): Use a pinhole pan . If the endotherm (melting/desolvation) is broad and shifts with heating rate, it confirms loosely bound water.

Visual Workflow: Analytical Troubleshooting

AnalyticalQC Sample Suspect Sample TGA Run TGA Sample->TGA Result1 Mass loss < 100°C TGA->Result1 Result2 Mass loss > 150°C TGA->Result2 Action1 Surface Water (Dry & Retest) Result1->Action1 Action2 Degradation/Solvate (Run NMR/XRD) Result2->Action2

Figure 2: Workflow for distinguishing between moisture uptake and chemical degradation using TGA.

References

  • University of Rochester. (n.d.). Tips & Tricks: Weighing Hygroscopic Reagents. Department of Chemistry. Retrieved from [Link]

  • Purdue University. (2013). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts. Purdue e-Pubs. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Effect of water on the chemical stability of amorphous pharmaceuticals. PubMed. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions during reduction of nitropyrazole precursors

The following guide serves as a Technical Support Center for researchers optimizing the reduction of nitropyrazole precursors. It is structured to address specific "tickets" (common failure modes) with mechanistic insigh...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers optimizing the reduction of nitropyrazole precursors. It is structured to address specific "tickets" (common failure modes) with mechanistic insights and validated protocols.

Status: Active | Topic: Minimizing Side Reactions | Audience: Medicinal Chemists & Process Engineers

Introduction: The Pyrazole Challenge

Reducing a nitro group on a pyrazole ring (typically at the C4 position) presents unique challenges compared to standard phenyl ring reductions. The electron-rich nature of the pyrazole core can stabilize intermediates like hydroxylamines, while the potential for N-coordination to metal catalysts can poison standard hydrogenation cycles. Furthermore, pyrazoles often carry halogens (Cl, Br, I) critical for subsequent cross-coupling, which are highly susceptible to hydrogenolysis (dehalogenation).

This guide prioritizes chemoselectivity and operational efficiency .

Troubleshooting Modules (Q&A Format)

Ticket #001: "I am losing my halogen substituents (Cl, Br, I) during hydrogenation."

Diagnosis: Competitive Hydrodehalogenation. Mechanism: Standard catalysts (Pd/C) facilitate the oxidative addition of the C-X bond, followed by reductive elimination with hydride, replacing the halogen with hydrogen. This is faster for I > Br > Cl.

Solution A: Catalyst Poisoning (The "Inhibitor" Method) If you must use catalytic hydrogenation (e.g., for scale or cleanliness), you must "poison" the catalyst to inhibit the high-energy sites responsible for C-X cleavage without stopping the Nitro reduction.

  • Protocol Adjustment: Switch from Pd/C to Pt/C (Platinum on Carbon) . Pt is generally less active toward C-X bonds than Pd.

  • Additives: Add 0.5–1.0 equivalents of Diphenylsulfide or use Sulfided Platinum on Carbon (Pt(S)/C) . Alternatively, conducting the reaction in acidic media (e.g., 5% HBr or HCl) can protonate the resulting amine immediately, preventing it from poisoning the catalyst, while the halide ions can competitively inhibit the metal surface sites active for dehalogenation.

Solution B: The Chemical Alternative (Fe/NH4Cl) – Recommended For halogenated pyrazoles, the Bechamp reduction (Iron) is the gold standard for selectivity. It proceeds via a single-electron transfer (SET) mechanism that does not touch aromatic halogens.

** Validated Protocol: Fe/NH4Cl Reduction**

  • Setup: 3-neck flask with mechanical stirring (magnetic stirring often fails due to iron sludge).

  • Solvent: Ethanol:Water (3:1). The water is critical for NH4Cl solubility and proton transfer.

  • Reagents:

    • Nitropyrazole (1.0 eq)

    • Iron Powder (3.0 – 5.0 eq, <325 mesh reduced grade)

    • Ammonium Chloride (3.0 – 5.0 eq)

  • Procedure:

    • Heat solvent to 60°C.

    • Add Fe and NH4Cl.[1][2][3][4][5] Stir for 15 mins to "activate" the iron (surface etching).

    • Add Nitropyrazole portion-wise.

    • Reflux (approx. 75-80°C) for 2–4 hours. Monitor by LCMS (look for M-16 peak disappearance).

  • Workup (The "Anti-Sludge" Trick):

    • Do NOT just filter. The iron hydroxides form a gelatinous sludge.

    • Step: Cool to room temperature. Add Ethyl Acetate and a small amount of Celite .[3] Stir vigorously for 10 mins.

    • Filter through a Celite pad.[3][4][6] The organic/iron matrix stays on the Celite.

    • Wash the pad with hot Ethyl Acetate.

Ticket #002: "The reaction stalls at the Hydroxylamine (R-NHOH) intermediate."

Diagnosis: Insufficient driving force or catalyst poisoning.[7] Mechanism: The reduction proceeds Nitro (


) 

Nitroso (

)

Hydroxylamine (

)

Amine (

). The final step (

) has the highest activation energy barrier. In electron-rich rings like pyrazoles, the hydroxylamine is stabilized.

Troubleshooting Steps:

  • Check pH: If using chemical reduction (Zn/Fe), the reaction slows as pH rises (becomes basic due to amine formation).

    • Fix: Add small aliquots of acetic acid or HCl to maintain slightly acidic pH (pH 4-5).

  • Hydrogenation Pressure: If using H2/Pd, 1 atm (balloon) is often insufficient to push past the hydroxylamine.

    • Fix: Increase pressure to 3–5 bar (Parr shaker).

  • Temperature: The final reduction step is endothermic relative to the first steps.

    • Fix: Increase temperature to 50–60°C.

Visualizing the Pathway & Side Reactions: The diagram below illustrates the reduction cascade and where "stalling" leads to side products like Azoxy dimers (colored red).

NitroReduction Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine (-NHOH) (Common Stall Point) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation (Basic pH) Amine Amine (-NH2) (Target) Hydroxylamine->Amine +2e-, +2H+ (Slow Step) Hydroxylamine->Azoxy Condensation Azo Azo Dimer (Side Product) Azoxy->Azo Reduction

Figure 1: Mechanistic pathway of nitro reduction showing the critical "stall point" at hydroxylamine and the diversion to azoxy side products under basic conditions.

Ticket #003: "I see 'dimers' (Azo/Azoxy compounds) in my LCMS."

Diagnosis: Condensation under basic conditions. Mechanism: As shown in Figure 1, the Nitroso and Hydroxylamine intermediates are electrophilic and nucleophilic, respectively. If they accumulate in a basic environment (which happens as the amine product forms), they condense to form Azoxy species.

Solution:

  • Avoid Basic Workups: Do not quench with strong NaOH or NaHCO3 if unreacted intermediates are present.

  • Solvent Switch: If using hydrogenation, switch from Methanol (neutral) to Ethanol/Acetic Acid (9:1) . The acid protonates the amine product, preventing it from acting as a base, and accelerates the reduction of the hydroxylamine.

Ticket #004: "My Pyrazole has an Alkene/Alkyne that is getting reduced."

Diagnosis: Lack of Chemoselectivity. Solution: Transfer Hydrogenation or Stannous Chloride .

Method A: Stannous Chloride (SnCl2) SnCl2 is highly selective for nitro groups over alkenes/alkynes.

  • Protocol: SnCl2·2H2O (5 eq) in Ethanol (0.2 M). Reflux for 2-6 hours.

  • Note: This workup is difficult. Use the "Fieser" workup or wash with aqueous Potassium Sodium Tartrate (Rochelle's Salt) to complex the tin.

Method B: Transfer Hydrogenation (Zn/NH4HCO2) Using Zinc dust and Ammonium Formate in Methanol at room temperature is often mild enough to spare conjugated alkenes while reducing the nitro group.

Decision Matrix: Selecting the Right Method

Use this logic flow to select the optimal reduction protocol for your specific nitropyrazole precursor.

MethodSelection Start Start: Nitropyrazole Substrate Halogen Contains Halogen? (Cl, Br, I) Start->Halogen Unsat Contains Alkene/Alkyne? Halogen->Unsat No FeMethod USE: Fe / NH4Cl (Bechamp Reduction) Halogen->FeMethod Yes Scale Scale > 100g? Unsat->Scale No SnMethod USE: SnCl2 or Zn/Formate Unsat->SnMethod Yes H2Pd USE: H2 / Pd-C (Catalytic Hydrogenation) Scale->H2Pd Yes Scale->H2Pd No (or Transfer H2)

Figure 2: Decision tree for selecting the reduction method based on substrate functionality and scale.

Summary of Quantitative Data

MethodSelectivity (Halogens)Selectivity (Alkenes)ScalabilityPrimary Side Reaction
H2 / Pd-C Low (Dehalogenation risk)Low (Saturates alkenes)HighDehalogenation, Ring Saturation
H2 / Pt-C (Sulfided) HighModerateHighIncomplete reduction (Hydroxylamine)
Fe / NH4Cl Excellent Excellent MediumIron sludge emulsion
SnCl2 ExcellentExcellentLowTin salt contamination
Zn / AcOH GoodModerateMediumOver-reduction, Hydrolysis

References

  • Selective Reduction of Nitro Compounds

    • Title: Selective Reduction of Nitro Compounds to Amines.[5]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Title: Hydrogenation of halonitrobenzenes without dehalogenation (Patent US5068436A).
  • Iron Reduction Protocol

    • Title: Reduction of nitro arene by Fe/ammonium chloride.[1][3][5]

    • Source: ChemSpider Synthetic Pages.
  • Transfer Hydrogenation

    • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
    • Source: Synlett (via Organic Chemistry Portal).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Palladium Scavenging for 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine

Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with removing residual palladium from syntheses involving 1...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with removing residual palladium from syntheses involving 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine product?

A1: This is a common and critical challenge. The difficulty arises from the molecular structure of your target compound. The nitrogen atoms on both the pyridine ring and the pyrazole-amine system can act as strong ligands, forming stable, soluble complexes with palladium species.[1] This chelation effect keeps the palladium in solution, rendering simple methods like filtration through Celite® or basic aqueous washes largely ineffective for removing anything other than heterogeneous Pd/C.[1][2] You are no longer dealing with simple metallic palladium, but with a complexed form that behaves more like a large organic molecule.

Q2: What are the regulatory requirements for palladium in an Active Pharmaceutical Ingredient (API)?

A2: Regulatory bodies such as the U.S. FDA and EMA adhere to the International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities.[3] Palladium is classified as a Class 2B element, meaning it has relatively low oral toxicity but requires risk assessment. The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which translates to a concentration limit of 10 ppm (µg/g) for a drug with a daily dose of 10 grams.[4][5] This stringent limit necessitates highly efficient and robust purification strategies.

Troubleshooting Guides & Protocols

Issue 1: Choosing the Right Palladium Removal Strategy

Your first step is to select a primary removal technique. The choice depends on the scale of your reaction, cost considerations, and the nature of the palladium species present. The three most common and effective methods are treatment with scavenging agents, activated carbon, or optimized recrystallization.

Below is a logical workflow for approaching palladium removal.

Palladium_Removal_Workflow cluster_methods Primary Purification Method start Crude Product (High Pd Content) screening Small-Scale Screening: - Scavengers - Activated Carbon - Crystallization start->screening scavenger_path Scavenger Treatment screening->scavenger_path Best kinetics? carbon_path Activated Carbon screening->carbon_path Cost-effective? crystal_path Recrystallization screening->crystal_path Crystalline solid? analysis ICP-MS Analysis (Check Pd Level) scavenger_path->analysis carbon_path->analysis crystal_path->analysis decision Pd Level < 10 ppm? analysis->decision end Purified API decision->end Yes combine Combine Methods (e.g., Carbon then Scavenger) decision->combine No combine->screening Re-optimize

Caption: Decision workflow for palladium purification.

Issue 2: My chosen scavenger isn't working as expected.

This often comes down to selecting the right type of scavenger and optimizing the reaction conditions.

Causality: Palladium is a "soft" metal according to the Hard and Soft Acids and Bases (HSAB) principle. It preferentially binds to soft ligands. Thiol (-SH) groups are classic soft ligands, making thiol-functionalized scavengers highly effective.[6] Other functional groups with high affinity include triamines and trimercaptotriazine (TMT).[7][8]

Scavenger Selection Guide

Scavenger TypeFunctional GroupAffinity ForAdvantagesDisadvantagesRecommended Products
Thiol -SHPd, Pt, Ru, Cu, Ag, Hg[6][8]High affinity, robust, versatileCan sometimes affect sulfur-containing APIsSiliaMetS® Thiol[9][10], QuadraSil™ MP[6]
Triamine -NH(CH₂)₂NH(CH₂)₂NH₂Pd, Rh, Co, Cu, Ru[11]Effective for specific Pd complexesCan be more costly, potential for side reactions with electrophilesSiliaMetS® Triamine[7]
TMT TrimercaptotriazinePd[8]Extremely high affinity for PdMore specialized, higher costISOLUTE® Si-TMT[8]

Protocol 1: Palladium Removal Using a Thiol-Based Scavenger (SiliaMetS® Thiol)

  • Quantify Initial Palladium: Before you begin, submit a sample of your crude 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis to determine the starting palladium concentration (in ppm).[12]

  • Solvent Selection: Dissolve the crude product in a suitable solvent (e.g., THF, Methanol, Toluene) to a concentration of ~50-100 mg/mL. The scavenger needs good access to the dissolved palladium complexes.

  • Scavenger Stoichiometry: Add SiliaMetS® Thiol. A good starting point is 4-8 molar equivalents of scavenger relative to the moles of palladium.[9] For an initial screening, you can use a weight/weight ratio of 0.1-0.2 w/w of scavenger to your crude product.[10]

  • Reaction Conditions: Stir the mixture at a slightly elevated temperature, typically 40-50 °C. Higher temperatures increase the kinetics of the scavenging process.[7][10]

  • Monitoring: The scavenging process is often complete within 4-16 hours.[9] You can monitor the progress by taking small aliquots of the supernatant, filtering through a syringe filter, and submitting for ICP-MS analysis.

  • Work-up: Once the palladium level is acceptable, cool the mixture to room temperature and filter off the scavenger. Wash the collected scavenger beads with a fresh portion of the solvent to recover any adsorbed product.

  • Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Issue 3: I'm losing too much of my product when using activated carbon.

Activated carbon is a cost-effective but less selective adsorbent.[13][14] Product loss occurs due to non-specific adsorption onto its porous surface. The key is to find a balance between palladium removal and yield recovery.

Causality: Activated carbon works by physisorption, where molecules are weakly attracted to its large surface area.[14] While it can effectively trap palladium, it can also trap your API, especially if the API is large, planar, or has aromatic character, which is the case for 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine.

Protocol 2: Optimized Palladium Removal with Activated Carbon

  • Choose the Right Carbon: Use a high-quality, pharmaceutical-grade activated carbon like DARCO® KB-G or Shirasagi ANOX.[10][13] These have pore structures optimized for removing metal catalysts.[13]

  • Prepare the Solution: Dissolve the crude product in a solvent in which it is highly soluble (e.g., THF, Ethyl Acetate).

  • Minimize Carbon Loading: Start with a low loading of activated carbon, typically 5-10% by weight relative to the crude product.[1]

  • Optimize Contact Time and Temperature: Stir the suspension at a moderate temperature (e.g., 40-50 °C).[14] A common mistake is excessively long treatment. Start with a 1-2 hour treatment time and check the palladium levels. Extend the time only if necessary. Agitating a THF solution with 0.2 wt of activated carbon for 18 hours has been shown to be effective in some cases.[14]

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.[1] A poorly packed Celite pad is a common source of carbon contamination in the final product.

  • Product Recovery: After filtration, wash the Celite/carbon cake thoroughly with fresh, hot solvent to recover as much of the adsorbed product as possible.

  • Analysis: Analyze the purified product for both palladium content and yield. If palladium levels are still high, consider a second treatment with a fresh, smaller portion of carbon or move to a more selective scavenger-based approach.

Issue 4: Recrystallization is not reducing my palladium levels sufficiently.

While recrystallization is an excellent technique for improving organic purity, it can be ineffective at removing palladium on its own.[3] In some cases, the palladium complex can even co-crystallize with the product, concentrating the impurity.

Causality: For successful removal by recrystallization, the palladium impurity must be significantly more soluble in the mother liquor than your product at cold temperatures. However, the palladium complexed with your API may have similar solubility properties to the API itself.

Protocol 3: Enhancing Palladium Removal During Recrystallization

The most effective strategy is to use an additive during the recrystallization process that binds to the palladium and keeps it in the mother liquor.[12]

  • Solvent Selection: Choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.[15]

  • Dissolution: Dissolve your crude product in the minimum amount of hot solvent.

  • Additive Introduction: Add a palladium-complexing agent. N-acetylcysteine is an excellent, low-cost choice.[12][16] Use approximately 2-4 molar equivalents relative to the palladium content.

  • Cooling and Crystallization: Allow the solution to cool slowly to form high-quality crystals. Rapid crashing will trap impurities.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Analysis: Analyze both the final crystals and a sample of the mother liquor via ICP-MS. A successful process will show very low palladium in the product and high palladium in the mother liquor.

Scavenger_Mechanism silica Si-O-Si linker - (CH₂)₃ - thiol SH palladium Pd²⁺ thiol->palladium  Binding (Chemisorption) ligand1 L palladium->ligand1 ligand2 L palladium->ligand2 complex [Pd(L)₂]²⁺

Caption: Mechanism of palladium capture by a thiol scavenger.

References

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • QuadraSil MP | 1225327-73-0. Benchchem.
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • How to Remove Palladium in three easy steps. Biotage. (2023, January 20).
  • Palladium Detection for API Purific
  • Application Note : SiliaMetS Metal Scavengers. Velocity Scientific Solutions.
  • Process Development Whitepaper Metal Scavenging. CPHI Online.
  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activ
  • SiliametS Metal Scavengers. Velocity Scientific Solutions.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. (2016, October 15).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Quickly and Easily Remove Residual Metals
  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. (2023, December 1).
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
  • QuadraSil™. Sigma-Aldrich.
  • How can i remove palladium Pd catalyst easily?
  • Technical Support Center: Purification of Palladium(II)
  • Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine in Active Pharmaceutical Ingredients Using Inductive Coupled Plasma-Mass Spectrometry.

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Troubleshooting

Technical Support Center: Enhancing the Solubility of Pyridine-Pyrazole Amines for Robust Biological Assays

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with pyridine-pyrazole amine derivatives. This guide provides in-depth troubleshooting advice and f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with pyridine-pyrazole amine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome the common challenge of poor aqueous solubility in this important class of compounds. Our goal is to empower you with the knowledge to ensure your biological assay data is reliable, reproducible, and free from artifacts caused by compound precipitation.

Introduction: The Solubility Challenge with Pyridine-Pyrazole Amines

Pyridine-pyrazole amines are a cornerstone of many drug discovery programs, exhibiting a wide range of biological activities. However, their often planar, aromatic structures and potential for strong intermolecular interactions can lead to low aqueous solubility. This presents a significant hurdle for in vitro and in vivo testing, where maintaining the compound in a dissolved state is critical for accurate assessment of its biological effects. This guide will walk you through systematic approaches to diagnose and resolve these solubility issues.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Scenario 1: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Buffer

Question: I've dissolved my pyridine-pyrazole amine in 100% DMSO to make a 10 mM stock solution. However, when I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4), I immediately see a cloudy suspension or visible precipitate. What's happening and how can I fix it?

Answer: This is a classic case of "solvent shock," where the compound, stable in a high-concentration organic solvent, crashes out when rapidly introduced into an aqueous environment where its solubility is much lower.[1] Here’s a systematic approach to troubleshoot this:

Initial Steps:

  • Reduce Final Concentration: The simplest first step is to lower the final concentration of your compound in the assay.[1] It's possible you are exceeding its maximum aqueous solubility.

  • Lower Stock Concentration: Prepare a more dilute DMSO stock solution (e.g., 1 mM). This requires adding a larger volume to your assay, which can aid in more effective mixing and reduce localized high concentrations that trigger precipitation.[1]

If Precipitation Persists, Consider These Advanced Strategies:

  • pH Adjustment: The amine and pyridine functionalities in your molecule are basic and can be protonated.[2] The solubility of such compounds is often highly dependent on pH.[3]

    • Rationale: By lowering the pH of your assay buffer, you can increase the proportion of the protonated, charged form of your molecule, which is generally more water-soluble.[4]

    • Protocol: Prepare a series of buffers with decreasing pH values (e.g., 7.0, 6.5, 6.0). Perform small-scale solubility tests to identify a pH at which your compound remains in solution without compromising the biological activity of your assay. Be mindful that drastic pH changes can affect cell health or enzyme activity.

  • Co-solvent Systems: Introduce a water-miscible organic solvent into your aqueous buffer.

    • Rationale: Co-solvents like ethanol, propylene glycol, or PEG 400 work by reducing the overall polarity of the solvent system, making it more hospitable to your less polar compound.[5][6]

    • Protocol:

      • Start by adding a small percentage of a co-solvent (e.g., 1-5% v/v) to your assay buffer.[5]

      • Gradually increase the co-solvent concentration, monitoring for solubility improvement.

      • Crucially, run a solvent tolerance control in your assay to ensure the co-solvent concentration used does not independently affect the biological outcome.

    Experimental Workflow for Co-solvent Optimization
Scenario 2: My Compound Appears Soluble Initially, but Precipitates Over Time During Incubation

Question: After diluting my stock solution, the assay plate looks clear. However, after a few hours of incubation at 37°C, I notice a precipitate has formed. What could be the cause?

Answer: This delayed precipitation can be due to several factors:

  • Compound Instability: Your compound might be degrading over time at 37°C to a less soluble species.

    • Solution: Assess the chemical stability of your compound under the assay conditions (time, temperature, buffer components) using an analytical method like HPLC.

  • Temperature Effects: While increased temperature often aids solubility, some compounds exhibit retrograde solubility, becoming less soluble at higher temperatures. [1] * Solution: If your assay permits, test for precipitation at room temperature versus 37°C to see if temperature is a factor.

  • Interaction with Media Components: If you are working with cell culture media, your compound may be interacting with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes. [1] * Solution:

    • Reduce Serum: If using a serum-containing medium, try reducing the serum percentage or switching to a serum-free formulation if your cells can tolerate it.
    • Component Test: If possible, test the solubility of your compound in simpler buffered solutions (e.g., PBS) versus the full media to identify if media components are the issue.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for my pyridine-pyrazole amine stock solution?

A1: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions in drug discovery due to its excellent solubilizing power for a wide range of organic compounds. [7]However, always use anhydrous, high-purity DMSO to avoid introducing water, which can affect the long-term stability of your stock.

Q2: How can I quantitatively measure the solubility of my compound?

A2: While visual inspection is a good first pass, for more accurate determination, consider these methods:

  • Kinetic Solubility Assays: These high-throughput methods, often using turbidimetry or nephelometry, measure the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer. [8]* Thermodynamic Solubility Assays: The traditional "shake-flask" method, where excess solid compound is equilibrated with the buffer over a longer period (24-48 hours), provides the true equilibrium solubility. [8] Q3: Are there alternatives to co-solvents for improving solubility?

A3: Yes, several other excipients can be employed:

  • Surfactants: Compounds like Tween® 80 or Polysorbate 20 can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule. [9][10]They are typically used at low concentrations (0.01-0.1%). It's essential to test for surfactant-induced effects in your assay.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. [11]They can form inclusion complexes with poorly soluble drugs, effectively "shielding" the hydrophobic parts of the molecule from the aqueous environment and enhancing solubility. [12][13]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative. [12]

Solubilization Strategies Overview

Caption: Key strategies for enhancing the solubility of pyridine-pyrazole amines.

Q4: Can salt formation improve the solubility of my pyridine-pyrazole amine?

A4: Absolutely. Since your compound contains basic amine and pyridine nitrogens, it can be reacted with an acid (like HCl) to form a salt. [4]These salt forms are often crystalline solids with significantly improved aqueous solubility and dissolution rates compared to the free base. [9][14]This is a common strategy used in pharmaceutical development to enhance the bioavailability of basic drugs. [4] Q5: My compound has a high molecular weight and is very planar. Does this contribute to its poor solubility?

A5: Yes, both of these factors are often associated with poor solubility.

  • High Molecular Weight: Larger molecules generally have lower solubility. [15]* Planarity: Planar molecules can pack more efficiently into a stable crystal lattice. [16]A high crystal lattice energy means more energy is required to break the crystal apart and dissolve the molecule, resulting in lower solubility. Strategies that disrupt this planarity, such as adding specific functional groups, can sometimes improve solubility. [16]

Summary of Recommended Starting Concentrations for Solubilizing Agents

Agent Type Example(s) Typical Starting Concentration Range Key Considerations
Co-solvents Ethanol, Propylene Glycol, PEG 4001 - 10% (v/v)Must run solvent tolerance controls in the assay. [17]
Surfactants Polysorbate 20 (Tween® 20), Polysorbate 800.01 - 0.1% (v/v)Can interfere with some biological assays; check for compatibility. [9]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 5% (w/v)Can sometimes extract lipids from cell membranes at high concentrations. [12]

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939.
  • Kerns, E. H., & Di, L. (2008).
  • Szejtli, J. (1998). Cyclodextrins and their inclusion complexes. Akadémiai Kiadó.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: Properties, selection, and use. John Wiley & Sons.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Wikipedia contributors. (2023, December 2). Cosolvent. In Wikipedia, The Free Encyclopedia. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. [Link]

  • Seilkhanov, T. M., et al. (2021). Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Pformulate. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • Cousineau, A., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
  • Science Alert. (2014). Review on Enhancement of Solubilization Process. [Link]

  • Pharmaceutical Technology. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Brouwers, J., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of Pharmaceutical Sciences, 102(3), 976-986.
  • RSC Publishing. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • Kim, Y., & Lee, J. (2021).
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Sugano, K. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Current Drug Metabolism, 8(7), 743-751.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • MOST Wiedzy. (2023). Surfactants application in sample preparation techniques: Insights, trends, and perspectives. [Link]

  • ResearchGate. (2025). Use of a Nonionic Surfactant to Inhibit Precipitation of Anionic Surfactants by Calcium. [Link]

  • de Oliveira, A. C. A., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(11), 3293.
  • LCGC International. (2017). Mitigating the Effect of Surfactants in Sample Preparation of a Phospholipid Formulation for Impurities Analysis by Reversed-Phase Liquid Chromatography. [Link]

  • Hossain, M. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4195.
  • Journal of Chemical Sciences. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [Link]

  • Wikipedia contributors. (2024, February 11). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • International Journal of Drug Design and Discovery. (2012). Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]

  • Kawabata, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1335-1345.
  • International Journal of Applied Pharmaceutics. (2021). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib. [Link]

  • EPJ Web of Conferences. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • MDPI. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine

Technical Guide: 1H NMR Characterization of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine Executive Summary The structural validation of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine represents a critical checkpoint in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H NMR Characterization of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine

Executive Summary

The structural validation of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine represents a critical checkpoint in the synthesis of Type I/II kinase inhibitors (e.g., c-Met or ALK inhibitors).[1][2] This scaffold presents unique characterization challenges due to the tautomeric potential of the pyrazole precursor and the electronic push-pull effects between the electron-rich amine and the electron-deficient chloropyridine ring.[1][2]

This guide provides a comparative analysis of solvent systems for optimal resolution, a definitive logic for regiochemical assignment (N1 vs. N2 substitution), and a self-validating protocol for purity assessment.

Structural Analysis & Strategic Approach

Before interpreting spectra, one must understand the magnetic environment of the protons. The molecule consists of two distinct aromatic systems linked by a C-N bond.[2]

  • The Pyrazole Core: The 4-amino group acts as a strong resonance donor, shielding the pyrazole protons, while the N1-pyridyl attachment introduces a deshielding anisotropic cone.

  • The Pyridine Ring: The 2-chloro substituent breaks symmetry, creating three distinct proton environments.[2]

  • Critical Regiochemistry: The synthesis typically involves

    
     displacement.[2] Confirming the N1-linkage  (vs. the symmetrical N2-linkage if using 4-nitropyrazole) is the primary structural objective.[1][2]
    
Characterization Workflow

NMR_Workflow Start Crude Sample (Post-Reduction) Solvent_Select Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent_Select OneD_NMR 1D 1H NMR Acquisition (>16 Scans, d1 > 5s) Solvent_Select->OneD_NMR Decision Are Amine/Aromatic Peaks Resolved? OneD_NMR->Decision TwoD_NMR 2D NMR (NOESY/HMBC) Confirm N1-Regiochemistry Decision->TwoD_NMR Yes Reprocess Reprocess/Dry Sample (Water Suppression) Decision->Reprocess No (Broadening) QC_Pass Final QC Report (Purity >95%) TwoD_NMR->QC_Pass Reprocess->OneD_NMR

Figure 1: Decision matrix for the structural validation of aminopyrazole intermediates.

Comparative Solvent Study: DMSO-d6 vs. CDCl3

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable amine protons and the resolution of the heteroaromatic signals.[2]

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Scientific Rationale
Amine (-NH2) Signal Sharp Singlet (4.5 - 5.5 ppm) Broad/InvisibleDMSO acts as a H-bond acceptor, slowing proton exchange and stabilizing the -NH2 signal for integration.[1]
Solubility Excellent (>20 mg/mL) Poor/ModerateThe polar amino-pyrazole moiety aggregates in non-polar chloroform, leading to line broadening.
Water Peak 3.33 ppm (Distinct)1.56 ppm (Variable)In DMSO, the water peak is far removed from the aromatic region (6.5 - 8.5 ppm).
Aromatic Resolution High DispersionPotential OverlapDMSO's high dielectric constant induces greater separation of the polar pyridine protons.[2]

Recommendation: Use DMSO-d6 for characterization.[1][2] Use


 only if required for downstream reaction monitoring where DMSO removal is difficult.[2]

Experimental Protocol (Standardized)

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Materials:

  • Sample: 5–10 mg of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine.[1][2]

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Tube: 5mm precision NMR tube.[2]

Acquisition Parameters (400 MHz or higher):

  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (d1): Set to 5.0 seconds .

    • Why? The quaternary carbons and isolated aromatic protons have long T1 relaxation times.[2] Short delays lead to under-integration of the pyrazole singlets.[1][2]

  • Scans (ns): Minimum 16 (64 recommended for 13C satellites detection).

  • Temperature: 298 K (25°C).

Self-Validation Check:

  • Shim Quality: The residual DMSO pentet (2.50 ppm) must be symmetrical.

  • Integration: Calibrate the Pyridine H6 doublet (most downfield) to 1.00. The total aromatic integral (excluding H6) should equal 4.[2]00. The amine integral should equal 2.00.[2]

Data Analysis & Assignments

The following data represents the expected chemical shifts in DMSO-d6 .

Table 1: Chemical Shift Assignments
PositionProton TypeShift (δ ppm)MultiplicityJ-Coupling (Hz)Structural Insight
Pyridine-H6 Aromatic8.35 – 8.45 Doublet (d)J ≈ 5.5Deshielded by adjacent Nitrogen.[1][2]
Pyrazole-H5 Heteroaromatic8.20 – 8.30 Singlet (s)*-Diagnostic: Downfield due to proximity to the Pyridine ring (N1-sub).[1][2]
Pyridine-H3 Aromatic7.60 – 7.70 Doublet (d)J ≈ 2.0Meta-coupling; Deshielded by Cl.[1][2]
Pyridine-H5 Aromatic7.50 – 7.60 ddJ ≈ 5.5, 2.0Ortho to H6, Meta to H3.[2]
Pyrazole-H3 Heteroaromatic7.40 – 7.50 Singlet (s)-Shielded relative to H5.[1][2]
Amine (-NH2) Exchangeable4.80 – 5.20 Broad Singlet-Disappears on

shake.[1][2]

*Note: Pyrazole protons may show small 4-bond coupling (J ~0.6 Hz) appearing as broad singlets.[1]

Differentiation of Regioisomers (The "Expertise" Pillar)

If the reaction produced the N2-isomer (sterically less favored but possible), the symmetry of the pyrazole protons changes.

  • N1-Isomer (Target): Large

    
     between Pyrazole-H3 and Pyrazole-H5 (~0.8 ppm difference).[1][2]
    
  • N2-Isomer (Impurity): Pyrazole protons are more equivalent (

    
     < 0.2 ppm) because the N2 position is further from the anisotropic influence of the pyridine ring.
    

Troubleshooting & Impurities

Common impurities arise from incomplete reduction of the nitro-precursor or residual starting materials.[1][2]

ImpurityDiagnostic Signal (DMSO-d6)Remediation
4-Nitropyrazole precursor Pyrazole singlets shift downfield (> 9.0 ppm).[1][2] No amine peak.[2]Continue hydrogenation or reduction (Fe/NH4Cl).[2]
2,4-Dichloropyridine Doublet at 8.3 ppm (H6) but lacks pyrazole signals.[2]Acid-base extraction workup.
Residual Water Broad singlet at 3.33 ppm.[2]Store DMSO over molecular sieves; use solvent suppression if overlapping with amine.[2]

References

  • Solvent Effects in NMR: Abraham, R. J., et al.[2] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006.[2] Link

  • Aminopyrazole Synthesis: "Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors." Scientific Reports, 2026.[2][3] Link

  • Regiochemistry of Pyrazoles: "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 2017.[4][5] Link

  • Pyridine Characterization: "2-Chloropyridine 1H NMR Spectrum." ChemicalBook Database.[2] Link

Sources

Comparative

Mass spectrometry fragmentation pattern of chloropyridine-pyrazole amines

Publish Comparison Guide: Mass Spectrometry Fragmentation of Chloropyridine-Pyrazole Amines Executive Summary Product Focus: Chloropyridine-Pyrazole Amines (CPPA) Primary Application: Structural elucidation of kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of Chloropyridine-Pyrazole Amines

Executive Summary

Product Focus: Chloropyridine-Pyrazole Amines (CPPA) Primary Application: Structural elucidation of kinase inhibitor scaffolds and agrochemical intermediates. The Challenge: Distinguishing CPPA scaffolds from their regioisomers (positional isomers) and synthetic by-products (e.g., des-chloro analogs) using Mass Spectrometry (MS).

This guide provides a technical comparison of the fragmentation behavior of Chloropyridine-Pyrazole Amines against their most common structural alternatives: Non-Chlorinated Analogs and Regioisomeric Impurities . By leveraging the distinct isotopic signature of chlorine and specific heteroaromatic cleavage pathways, researchers can validate synthesized libraries with high confidence.

Technical Deep Dive: The CPPA Fragmentation Signature

The mass spectral behavior of Chloropyridine-Pyrazole Amines is governed by the interplay between the electron-deficient pyridine ring and the nitrogen-rich pyrazole core.

The "Product" Performance: Characteristic Fragmentation

When analyzed via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in positive mode (


), CPPAs exhibit a predictable dissociation cascade.
  • Isotopic Fingerprint (Precursor Scan): The presence of a single chlorine atom confers a distinct 3:1 intensity ratio between the

    
     (M) and 
    
    
    
    (M+2) peaks. This is the primary filter for validating the scaffold.
  • Primary Fragmentation (CID):

    • C-N Bond Cleavage: The exocyclic amine linker is often the weakest point, leading to the separation of the chloropyridine and pyrazole moieties.

    • Loss of Chlorine Radical (

      
      ):  High collision energies (CE > 30 eV) often trigger the homolytic cleavage of the C-Cl bond, resulting in a neutral loss of 35/37 Da.
      
    • Pyrazole Ring Opening: A characteristic loss of

      
       (28 Da) or 
      
      
      
      (27 Da) occurs from the pyrazole ring, confirming the integrity of the 5-membered heterocycle.
Validated Pathway Diagram

The following diagram illustrates the consensus fragmentation pathway for a generic Chloropyridine-Pyrazole Amine.

CPPA_Fragmentation Precursor Precursor Ion [M+H]+ (Isotopic Ratio 3:1) Frag1 Fragment A: [M+H - Cl]+ (Loss of 35/37 Da) Precursor->Frag1 Homolytic Cleavage (High CE) Frag2 Fragment B: [M+H - Amine Linker]+ Precursor->Frag2 Heterolytic C-N Cleavage Frag3 Fragment C: Pyrazole Ring Opening (Loss of N2 / 28 Da) Precursor->Frag3 Retro-Cycloaddition Frag4 Diagnostic Ion: Chloropyridinium+ (m/z 112/114) Frag2->Frag4 Charge Retention on Pyridine

Figure 1: Consensus ESI-MS/MS fragmentation pathway for Chloropyridine-Pyrazole Amines.

Comparative Analysis: CPPA vs. Alternatives

In drug development, the "alternative" is often a structural isomer or a synthetic impurity that mimics the target compound. This section compares the MS performance of CPPA against these critical differentiators.

Comparison Table: CPPA vs. Regioisomers & Analogs
FeatureTarget: Chloropyridine-Pyrazole Amine Alternative A: Des-Chloro Analog (Impurity)Alternative B: Regioisomer (e.g., 3-Cl vs 2-Cl)
Isotopic Pattern Distinct 3:1 (M : M+2) None (M only)Distinct 3:1 (M : M+2)
Primary Loss HCl (36 Da) or Cl (35 Da) Loss of H (1 Da) or HCN (27 Da)HCl (36 Da)
Diagnostic Ion m/z 112/114 (Chloropyridinium)m/z 78 (Pyridinium)m/z 112/114 (Identical mass)
Differentiation Key N/AIsotopic Profile Relative Abundance of Fragment Ions
Detailed Analysis

1. Vs. Des-Chloro Analogs (Synthetic Impurities):

  • Mechanism: During synthesis (e.g., Suzuki coupling), dechlorination can occur.

  • MS Differentiation: The Des-Chloro analog lacks the M+2 peak. Furthermore, the fragmentation energy required is significantly higher for the analog because the C-H bond on the pyridine ring is stronger than the C-Cl bond in the CPPA target.

  • Verdict: CPPA is easily distinguished by the isotopic signature.

2. Vs. Regioisomers (Positional Isomers):

  • Mechanism: The chlorine atom might be at the C2, C3, or C4 position of the pyridine ring.

  • MS Differentiation: This is the most challenging comparison. Both isomers show the 3:1 isotopic ratio and similar fragment masses.

  • Differentiation Strategy: The "Ortho Effect" is the deciding factor. If the Chlorine is ortho to the amine linker (e.g., 2-chloro-3-aminopyridine motif), a specific loss of HCl is favored via a cyclic transition state involving the amine hydrogen. If the Chlorine is meta or para, this pathway is sterically hindered, and simple radical loss of

    
     dominates.
    
  • Verdict: CPPA Regioisomers are distinguished by the ratio of

    
     vs. 
    
    
    
    .

Validated Experimental Protocol

To ensure reproducible fragmentation data for CPPA scaffolds, follow this self-validating protocol.

Step 1: Sample Preparation

  • Dissolve 0.1 mg of the compound in Methanol:Water (50:50) + 0.1% Formic Acid .

  • Why: Formic acid promotes protonation (

    
    ), essential for positive mode ESI.
    

Step 2: Direct Infusion ESI-MS

  • Flow Rate: 10 µL/min.

  • Capillary Voltage: 3.5 kV.

  • Validation Check: Observe the M and M+2 peaks. If the intensity of M+2 is < 25% of M, suspect dechlorination or contamination.

Step 3: Energy-Resolved MS/MS (ER-MS)

  • Perform product ion scans at three distinct Collision Energies (CE):

    • Low (10-15 eV): To observe the molecular ion and labile amine cleavage.

    • Medium (25-35 eV): To trigger the diagnostic loss of HCl or Cl.

    • High (>45 eV): To shatter the aromatic rings (ring opening).

Step 4: Data Interpretation Workflow Use the following logic flow to interpret the results.

Workflow Start Spectrum Acquired IsoCheck Check M+2 Peak (Is it ~33% of M?) Start->IsoCheck YesIso Chlorine Present IsoCheck->YesIso Yes NoIso Des-Chloro Impurity IsoCheck->NoIso No FragCheck Check Loss of 36 Da (HCl) vs 35 Da (Cl) YesIso->FragCheck Ortho Ortho-Isomer (HCl Loss Dominant) FragCheck->Ortho High HCl Loss MetaPara Meta/Para-Isomer (Cl Radical Loss Dominant) FragCheck->MetaPara High Cl Radical Loss

Figure 2: Decision tree for structural validation of Chloropyridine-Pyrazole Amines.

References

  • Nishiwaki, T. (1967). Electron-impact induced fragmentations of pyrazoles.[1] Journal of the Chemical Society B: Physical Organic.

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

  • Holman, S. W., et al. (2014). Predicting collision-induced dissociation spectra: Semi-empirical calculations as a rapid and effective tool. Rapid Communications in Mass Spectrometry.

  • Wright, P., et al. (2014).[2] Understanding MS/MS fragmentation pathways of small molecular weight molecules. Journal of Mass Spectrometry.

  • Demarque, D. P., et al. (2016). Fragmentation of energetic materials: The case of tetrazoles and pyrazoles. Journal of Mass Spectrometry.

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Benchmarking for 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine Purity Analysis

Topic: HPLC Purity Analysis Standards for 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Purity Analysis Standards for 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the development of kinase inhibitors (e.g., c-Met or ALK pathways), the scaffold 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine represents a critical intermediate.[1] Its purity directly impacts the yield and safety profile of downstream Active Pharmaceutical Ingredients (APIs).

This guide objectively compares analytical methodologies for this compound, moving beyond generic "one-size-fits-all" C18 protocols. We analyze the limitations of standard acidic reversed-phase methods and present superior alternatives utilizing Phenyl-Hexyl stationary phases and pH-modified mobile phases to resolve critical regioisomeric impurities.

Compound Profile & Analytical Challenges

To design a robust method, one must first understand the physicochemical behavior of the analyte.

PropertyDescriptionAnalytical Implication
Structure Pyrazole ring coupled to a 2-chloropyridine; primary amine at C4.[1]Dual Basicity: Both the pyridine nitrogen and the primary amine contribute to basicity, leading to severe peak tailing on residual silanols.
Regioisomerism N1-alkylation (desired) vs. N2-alkylation (impurity) during synthesis.[1][2]Selectivity Challenge: Isomers have identical mass (LC-MS indistinguishable without fragmentation) and very similar hydrophobicity.[1]
Polarity Moderate to High (due to free amine).[1]Retention Issue: May elute near the void volume (

) on standard C18 columns if organic content is too high.

Strategic Method Comparison

We compared three distinct chromatographic approaches to determine the "Gold Standard" for purity analysis.

Scenario A: The Baseline (Generic C18)
  • Column: C18 (ODS), 5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Verdict: Sub-optimal.

    • Issue: Protonated amines interact with free silanols, causing tailing factors (

      
      ) > 2.0.
      
    • Risk:[1] Co-elution of the critical N2-regioisomer impurity due to lack of steric/pi-pi selectivity.

Scenario B: High pH Reversed-Phase (C18 + Bicarbonate)[1]
  • Column: Hybrid Silica C18 (High pH tolerant).[1]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][3][4]

  • Verdict: Good for Quantitation.

    • Benefit: The amine is deprotonated (neutral), significantly improving peak shape (

      
       ~ 1.1).
      
    • Drawback: Silica dissolution risks if not using specific hybrid columns; slightly lower resolution of halogenated impurities.[1]

Scenario C: The Recommended Standard (Phenyl-Hexyl)[1]
  • Column: Phenyl-Hexyl, 3.5 µm or sub-2 µm.[1]

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.

  • Verdict: Excellent (Gold Standard).

    • Mechanism:[1][5][6][7] The pi-pi interactions between the phenyl ring of the stationary phase and the pyridine/pyrazole rings of the analyte provide unique selectivity.

    • Result: Superior separation of regioisomers (N1 vs N2) which differ in their electron density distribution.[1]

Comparative Performance Data
MetricMethod A (Generic C18)Method B (High pH C18)Method C (Phenyl-Hexyl)
Peak Tailing (

)
2.2 (Poor)1.1 (Excellent) 1.3 (Good)
Regioisomer Resolution (

)
1.2 (Partial)1.8 (Baseline)3.5 (Superior)
LOD (µg/mL) 0.50.20.1
Column Stability HighModerateHigh

Visualizing the Analytical Logic

The following diagram maps the decision process for selecting the correct method based on specific impurity challenges.

MethodSelection Start Start: Purity Analysis of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine CheckImp Primary Impurity Concern? Start->CheckImp Regio Regioisomers (N1 vs N2) CheckImp->Regio Isomer Separation Tailing Peak Tailing / Quantitation CheckImp->Tailing Basic Amine Issues MethodC Select Method C: Phenyl-Hexyl Column (Pi-Pi Selectivity) Regio->MethodC MethodB Select Method B: High pH C18 (Neutralize Amine) Tailing->MethodB Validation Validation Parameters: Specificity & Resolution > 2.0 MethodC->Validation MethodB->Validation

Figure 1: Decision Tree for Analytical Method Selection.

Detailed Experimental Protocol (The "Gold Standard")

This protocol utilizes Method C (Phenyl-Hexyl) due to its superior capacity to separate the critical regioisomeric impurities inherent to pyrazole synthesis.

Reagents & Standards
  • Reference Standard: 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine (>99.0% purity, characterized by NMR/mass spec).

  • Solvents: LC-MS Grade Methanol and Water.[1]

  • Additive: Formic Acid (LC-MS Grade).[1]

Instrument Conditions
  • System: HPLC or UHPLC equipped with PDA (Photodiode Array) detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine ring) and 280 nm (Pyrazole core).[1]

  • Injection Volume: 5-10 µL.

Gradient Table
Time (min)% Mobile Phase A (0.1% Formic/Water)% Mobile Phase B (Methanol)
0.0955
2.0955
15.01090
18.01090
18.1955
23.0955
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity (likely the N2-isomer).
    
  • Tailing Factor (

    
    ):  < 1.5.[1]
    
  • Precision: %RSD of peak area < 2.0% (n=5 injections).

Impurity Fate Mapping

Understanding where impurities originate allows the analyst to target them effectively.[1]

ImpurityFate SM1 2,4-Dichloropyridine Reaction Coupling Reaction (SNAr) SM1->Reaction SM2 4-Nitropyrazole SM2->Reaction Main Target: N1-Isomer Reaction->Main Major Imp1 Impurity A: N2-Isomer (Regio) Reaction->Imp1 Minor (Critical) Imp2 Impurity B: Bis-coupled product Reaction->Imp2 Trace

Figure 2: Synthesis pathway highlighting the origin of critical regioisomeric impurities.

Reference Standard Qualification

When sourcing standards for this analysis, the "Grade" of the material significantly affects accuracy.

  • Certified Reference Material (CRM):

    • Use Case: GMP release testing of final drug product.

    • Features: Traceable to SI units, determined mass balance (Water + Residual Solvent + Ash + Purity).

  • Analytical Standard (High Purity):

    • Use Case: Routine R&D, method development.

    • Features: >98% purity, H-NMR and LC-MS confirmation. Recommended for this guide's scope.

  • Research Chemical:

    • Use Case: Synthesis starting material.[1][7]

    • Features: Often ~95%, may contain significant salts or isomers. Avoid for quantitative HPLC calibration.

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Phenyl-Hexyl selectivity mechanisms).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78035 (1H-pyrazol-4-amine).[1]Link

  • BenchChem. (2025).[1][8] Column chromatography conditions for separating pyrazole isomers. (Detailed review of regioisomer separation strategies). Link

  • Hassan, H. et al. (2021).[1] Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega.[5] (Discusses polar organic modes for pyrazole derivatives). Link

Sources

Comparative

The Bio-Isosteric Duel: A Comparative Guide to 1-(2-chloropyridin-4-yl) vs. 1-(2-fluoropyridin-4-yl) Analogs in Drug Discovery

Abstract In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and inflammation.[1] The strategic placement of substituen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and inflammation.[1] The strategic placement of substituents on this versatile heterocycle is a key determinant of a compound's pharmacological profile. This guide provides an in-depth, data-supported comparison of two closely related yet distinct chemical motifs: 1-(2-chloropyridin-4-yl) and 1-(2-fluoropyridin-4-yl) analogs. We will dissect the nuanced differences in their biological activities, drawing upon structure-activity relationship (SAR) studies and physicochemical principles to inform rational drug design. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate halogen-substituted pyridine analog for their specific therapeutic target and desired pharmacokinetic properties.

Introduction: The Significance of Halogen Substitution on the Pyridine Ring

Pyridine-based structures are integral to numerous FDA-approved drugs, acting as crucial pharmacophores that dictate target engagement and overall efficacy.[1] The 1,4-disubstituted pattern, in particular, offers a vector for molecular growth that can be tailored to fit the active sites of various enzymes and receptors. The introduction of a halogen at the 2-position of the pyridine ring is a common strategy to modulate a molecule's electronic properties, metabolic stability, and binding affinity.[2][3]

Chlorine and fluorine, while both halogens, impart distinct characteristics to a parent molecule.[4] Fluorine, with its high electronegativity and small van der Waals radius (1.47 Å), is often used to block metabolic oxidation and can sometimes participate in hydrogen bonding interactions.[4][5][6] Chlorine, being larger (van der Waals radius of 1.74 Å) and more polarizable, can form stronger van der Waals interactions and participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[4][7] The choice between a 2-chloro and a 2-fluoro substituent is therefore not arbitrary but a calculated decision based on the specific biological target and desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Comparative Analysis: Physicochemical Properties and Biological Activity

The decision to employ a 2-chloro versus a 2-fluoro-pyridin-4-yl analog is often context-dependent, with the optimal choice varying between different biological targets. Below, we examine case studies that highlight these differences.

Kinase Inhibition: A Tale of Two Halogens

Kinase inhibitors represent a major class of therapeutics where 2-halopyridine moieties are frequently employed.[8] The subtle differences between chlorine and fluorine can lead to significant variations in potency and selectivity.

Case Study: c-Met and AXL Kinase Inhibition

The c-Met and AXL receptor tyrosine kinases are crucial targets in oncology, and their inhibitors often feature a 2-halopyridine scaffold.[8][9][10] Structure-activity relationship (SAR) studies have shown that the nature of the halogen at the 2-position can significantly impact inhibitory activity.

Compound ScaffoldHalogen (X)Target KinaseIC50 (nM)Key Observations
Pyrazolone-basedFluoroc-MetPotentIn some pyrazolone series, a 3-fluorophenyl group was identified as a key feature for potent c-Met inhibition.[11]
Pyrazolone-basedChloroc-MetLess ExploredDirect comparative data is sparse, but the focus on fluorine suggests its advantageous properties in this scaffold.
Generic Kinase InhibitorChloroVariousOften More PotentIn several kinase inhibitor series, chlorinated compounds have demonstrated higher activity than their fluorinated analogs.[7]
Generic Kinase InhibitorFluoroVariousOften Less PotentThe smaller size of fluorine may lead to weaker van der Waals interactions in some kinase active sites.[7]

This table is a synthesized representation based on general trends observed in the literature. Specific IC50 values are highly dependent on the overall molecular scaffold.

In many instances, chlorinated compounds exhibit greater potency against kinases than their fluorinated counterparts.[7] This can be attributed to the larger size of the chlorine atom, which may allow for more favorable van der Waals interactions within the hydrophobic regions of the kinase ATP-binding pocket.[7] However, fluorine's ability to act as a hydrogen bond acceptor can be advantageous in other contexts. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogen, influencing its interaction with key residues in the kinase hinge region.[2]

Metabolic Stability

A primary reason for incorporating fluorine into drug candidates is to enhance metabolic stability.[6][12] The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to cleavage by cytochrome P450 (CYP) enzymes.[12]

Analog TypeKey FeatureGeneral Metabolic StabilityRationale
1-(2-fluoropyridin-4-yl)C-F bondGenerally HigherThe high strength of the C-F bond makes it resistant to oxidative metabolism by CYP enzymes.[6][12]
1-(2-chloropyridin-4-yl)C-Cl bondGenerally LowerThe C-Cl bond is more susceptible to metabolic cleavage compared to the C-F bond.

While the C-F bond's strength is a major contributor, the metabolic stability of a compound is a complex interplay of factors.[12] The electron-withdrawing nature of both halogens can influence the overall electron density of the pyridine ring, potentially directing metabolism to other parts of the molecule. Therefore, while a 2-fluoro substitution often leads to improved metabolic stability, this is not a universal rule and must be empirically determined for each new chemical series.

Experimental Methodologies

To empirically determine the optimal halogen substituent for a given drug discovery program, rigorous experimental evaluation is essential. Below are representative protocols for key assays.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 4X solution of the desired kinase in kinase buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

    • Prepare a 4X solution of the Europium-labeled anti-tag antibody in kinase buffer.

    • Serially dilute the test compounds (both 2-chloro and 2-fluoro analogs) in DMSO, followed by a 1:25 dilution in kinase buffer to create 4X compound solutions.

  • Assay Procedure:

    • To a 384-well plate, add 2.5 µL of the 4X test compound solution.

    • Add 2.5 µL of the 4X kinase solution to all wells.

    • Add a mixture of the 4X tracer and 4X antibody solution (5 µL) to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for Kinase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_data Data Acquisition & Analysis p1 Prepare 4X Kinase Solution a2 Add 2.5 µL of 4X Kinase p1->a2 p2 Prepare 4X Tracer Solution a3 Add 5 µL of 4X Tracer/ Antibody Mixture p2->a3 p3 Prepare 4X Antibody Solution p3->a3 p4 Prepare 4X Compound Solutions (Chloro & Fluoro Analogs) a1 Add 2.5 µL of 4X Compound to 384-well plate p4->a1 a1->a2 a2->a3 a4 Incubate for 60 min at Room Temperature a3->a4 d1 Read Plate on TR-FRET Reader a4->d1 d2 Calculate Emission Ratio (665nm / 615nm) d1->d2 d3 Plot Data and Determine IC50 d2->d3

Caption: A streamlined workflow for determining kinase inhibitor potency using a TR-FRET based assay.

Metabolic Stability Assay (Human Liver Microsomes)

This protocol outlines a typical procedure for assessing the metabolic stability of compounds using human liver microsomes (HLM).

Protocol Steps:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (both 2-chloro and 2-fluoro analogs) in DMSO.

    • Prepare a working solution of the test compounds by diluting the stock solution in incubation buffer (e.g., potassium phosphate buffer).

    • Prepare a solution of human liver microsomes in incubation buffer.

    • Prepare a solution of NADPH (cofactor) in incubation buffer.

  • Incubation:

    • Pre-warm the microsomal and compound solutions to 37°C.

    • In a 96-well plate, combine the test compound working solution and the microsomal solution.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate the plate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Potential Binding Interactions of 2-Halopyridines

G cluster_protein Protein Active Site cluster_ligand Ligand cluster_chloro 2-Chloro Analog cluster_fluoro 2-Fluoro Analog Hinge Hinge Region (H-bond donor/acceptor) Pocket Hydrophobic Pocket Pyridine Pyridine Ring Pyridine->Hinge H-Bond Cl Cl Pyridine->Cl F F Pyridine->F Cl->Pocket Halogen/VDW Bond F->Pocket VDW Bond

Sources

Validation

A Researcher's Guide to the Structural Validation of N1- vs. N2-Arylated Pyrazole Isomers

In the landscape of pharmaceutical and materials science, pyrazoles are a cornerstone heterocyclic scaffold, celebrated for their diverse biological activities and applications. The synthesis of N-substituted pyrazoles,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, pyrazoles are a cornerstone heterocyclic scaffold, celebrated for their diverse biological activities and applications. The synthesis of N-substituted pyrazoles, particularly through the arylation of an unsymmetrical pyrazole core, frequently yields a mixture of N1 and N2 regioisomers. The distinct spatial arrangement of the aryl substituent dramatically influences the molecule's physicochemical properties, biological activity, and patentability. Consequently, unambiguous structural determination is not merely a procedural step but a critical prerequisite for meaningful drug development and material design.

This guide provides an in-depth comparison of the most effective analytical techniques for the structural validation of N1- versus N2-arylated pyrazole isomers. We will delve into the causality behind experimental choices, present field-proven protocols, and offer data-driven insights to ensure the integrity of your structural assignments.

The Challenge: Distinguishing N1 and N2 Regioisomers

The core challenge lies in the similar electronic environments of the two nitrogen atoms in the pyrazole ring, which can lead to the formation of both N1- and N2-arylated products. While many synthetic methods aim for regioselectivity, the reality is that mixtures are often produced.[1][2] The differentiation of these isomers can be subtle, often requiring a multi-pronged analytical approach.

The Gold Standard: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and commonly employed technique for elucidating the structures of pyrazole isomers in solution.[3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of atomic connectivity and spatial relationships.

Key NMR Experiments for Isomer Differentiation
Experiment Purpose Key Correlation for N1-Aryl Isomer Key Correlation for N2-Aryl Isomer
¹H NMR Provides initial information on proton environments and coupling.Often subtle differences in chemical shifts of pyrazole protons.Often subtle differences in chemical shifts of pyrazole protons.
¹³C NMR Reveals the chemical environment of each carbon atom.Distinct chemical shifts for C3, C4, and C5 carbons.Distinct chemical shifts for C3, C4, and C5 carbons.
HSQC Correlates protons to their directly attached carbons.Confirms ¹H and ¹³C assignments.Confirms ¹H and ¹³C assignments.
HMBC Shows long-range (2-3 bond) correlations between protons and carbons.Definitive: Correlation between ortho-protons of the N-aryl ring and the pyrazole C5.[4][5]Definitive: Correlation between ortho-protons of the N-aryl ring and the pyrazole C3.
NOESY Reveals through-space proximity of protons.Definitive: NOE between ortho-protons of the N-aryl ring and the pyrazole H5 proton.[4][6]Definitive: NOE between ortho-protons of the N-aryl ring and the pyrazole H3 proton.
¹H-¹⁵N HMBC Shows long-range correlations between protons and nitrogen atoms.Correlation between the pyrazole H5 proton and the N1 nitrogen.[7][8]Correlation between the pyrazole H3 proton and the N2 nitrogen.
Causality Behind Experimental Choices: Why HMBC and NOESY are Decisive

The power of HMBC and NOESY lies in their ability to establish unambiguous connectivity and spatial relationships that are unique to each isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between protons and carbons that are separated by two or three bonds. In an N1-arylated pyrazole , the ortho-protons of the aryl ring are three bonds away from the C5 carbon of the pyrazole ring, resulting in a clear cross-peak. Conversely, in an N2-arylated isomer , these same ortho-protons are three bonds away from the C3 carbon. This difference in long-range coupling provides a definitive diagnostic tool.[4][5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. For an N1-arylated pyrazole , the ortho-protons of the aryl group are in close spatial proximity to the H5 proton of the pyrazole ring, leading to a discernible Nuclear Overhauser Effect (NOE). In the N2-isomer , the ortho-protons are spatially close to the H3 proton.[4][6]

Caption: Key HMBC and NOESY correlations for distinguishing N1- and N2-arylated pyrazole isomers.

Experimental Protocol: A Step-by-Step Workflow for NMR-Based Structural Validation
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified pyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

    • Ensure the sample is fully dissolved and free of particulate matter.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess sample purity and obtain initial chemical shift information.

    • Acquire a ¹³C NMR spectrum (e.g., using a DEPTQ pulse sequence) to identify all carbon signals, including quaternary carbons.

  • 2D NMR Acquisition (Homonuclear and Heteronuclear Correlation):

    • COSY (Correlation Spectroscopy): Run a standard COSY experiment to establish proton-proton coupling networks within the pyrazole and aryl rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Perform an HSQC experiment to correlate each proton to its directly attached carbon. This is crucial for unambiguous assignment of the pyrazole ring protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a critical experiment. Optimize the long-range coupling delay (typically set to detect correlations of 4-10 Hz) to clearly observe the 2- and 3-bond correlations. Focus on the cross-peaks between the aryl ortho-protons and the pyrazole ring carbons (C3 and C5).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time appropriate for small molecules (typically 500-800 ms). Look for through-space correlations between the aryl ortho-protons and the pyrazole ring protons (H3 and H5).

  • Data Analysis and Interpretation:

    • Process and analyze all spectra using appropriate software.

    • Systematically assign all proton and carbon signals based on the COSY and HSQC data.

    • Critically examine the HMBC and NOESY spectra for the key diagnostic correlations outlined in the table and diagram above.

    • The presence of a correlation between the aryl ortho-protons and C5/H5 confirms the N1-isomer, while a correlation to C3/H3 confirms the N2-isomer.

G start Purified Pyrazole Isomer Mixture sample_prep Sample Preparation (5-10 mg in deuterated solvent) start->sample_prep one_d_nmr 1D NMR Acquisition (¹H, ¹³C) sample_prep->one_d_nmr two_d_nmr 2D NMR Acquisition (COSY, HSQC) one_d_nmr->two_d_nmr key_experiments Key Diagnostic Experiments (HMBC, NOESY) two_d_nmr->key_experiments data_analysis Data Analysis & Interpretation key_experiments->data_analysis n1_isomer N1-Isomer Confirmed (Aryl-H to C5/H5 correlation) data_analysis->n1_isomer YES n2_isomer N2-Isomer Confirmed (Aryl-H to C3/H3 correlation) data_analysis->n2_isomer NO

Caption: Workflow for NMR-based structural validation of pyrazole isomers.

Definitive Confirmation: Single-Crystal X-ray Crystallography

While NMR provides an unparalleled view of the molecule in solution, single-crystal X-ray crystallography offers irrefutable proof of the solid-state structure.[9][10] This technique determines the precise three-dimensional arrangement of atoms in a crystalline lattice, leaving no ambiguity in the assignment of N1 versus N2 arylation.

When to Use X-ray Crystallography:
  • Absolute Proof: When an unequivocal structural assignment is required for patents, publications, or regulatory submissions.

  • Novel Scaffolds: For entirely new chemical entities where NMR data may be complex or lack clear precedent.

  • Unsuccessful NMR Analysis: In rare cases where severe signal overlap or other complexities prevent a definitive NMR assignment.

Experimental Protocol: Obtaining a Crystal Structure
  • Crystal Growth: This is often the most challenging step.

    • Start with highly pure material (>99%).

    • Screen a variety of solvents and solvent combinations (e.g., slow evaporation from a saturated solution, vapor diffusion, or cooling crystallization).

    • Techniques such as layering a poor solvent over a solution of the compound can also be effective.

  • Data Collection:

    • A suitable single crystal is mounted on a diffractometer.

    • The crystal is irradiated with X-rays, and the diffraction pattern is collected.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The electron density map is solved to locate the positions of the atoms.

    • The structural model is refined to achieve the best fit with the experimental data. The final output provides the exact connectivity and a 3D model of the molecule.[11][12]

Complementary Techniques

While NMR and X-ray crystallography are the primary methods, other techniques can provide supporting evidence.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the isomers.[13][14] However, it generally cannot distinguish between them as they have the same mass. Fragmentation patterns in tandem MS (MS/MS) may sometimes show subtle differences, but this is not a universally reliable method for differentiation.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques can provide characteristic spectra for each isomer.[15][16] While not sufficient for primary structure elucidation on their own, they can be used for quality control and to confirm the identity of a batch once a reference spectrum for each pure isomer has been established.

Conclusion: A Self-Validating Approach

The robust structural validation of N1- and N2-arylated pyrazole isomers is foundational to their successful application in research and development. A workflow that prioritizes comprehensive NMR analysis, particularly leveraging the diagnostic power of HMBC and NOESY experiments, provides a high degree of confidence in the assigned structures. For absolute confirmation, especially for high-value compounds, single-crystal X-ray crystallography remains the ultimate arbiter. By integrating these techniques, researchers can build a self-validating system that ensures the scientific integrity of their work and accelerates the journey from discovery to innovation.

References

  • Vishwakarma, R. K., Sen, R., Deshwal, S., & Vaitla, J. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry, 89(24), 18535-18549. [Link]

  • Zitko, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4784. [Link]

  • Reddy, T. M., et al. (2022). Ring Opening of Pyrrolinium Ions Enabled Regioselective Synthesis of 4-Alkyl N-Arylpyrazoles. The Journal of Organic Chemistry, 87(18), 12247-12258. [Link]

  • Vishwakarma, R. K., Sen, R., Deshwal, S., & Vaitla, J. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. [Link]

  • Vishwakarma, R. K., Sen, R., Deshwal, S., & Vaitla, J. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry, 89(24), 18535-18549. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry. [Link]

  • Synthesis and chemistry of N-arylated pyrano[2,3-c]pyrazoles. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. (n.d.). ResearchGate. [Link]

  • A proposed mechanism for the synthesis of N-arylpyrazoles. (n.d.). ResearchGate. [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate. [Link]

  • Single crystal X-ray structures of (a) mono-pyrazole adduct 1, and (b)... (n.d.). ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. [Link]

  • 1-Phenylpyrazole. (n.d.). PubChem. [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2025). RSC Publishing. [Link]

  • Loh, W.-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2396. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

  • Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating. (2025). ResearchGate. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (2025). Creative Biostructure. [Link]

  • Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396. [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (2024). PubMed. [Link]

  • Synthesis of some 1-aryl-3,5-disubstituted-pyrazoles by N-arylation. (n.d.). Semantic Scholar. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing. [Link]

  • reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. (n.d.). Canadian Journal of Chemistry. [Link]

  • 1H-Pyrazole, 1-phenyl-. (n.d.). NIST WebBook. [Link]

  • Relevant NMR couplings observed in NOESY and HMBC spectra of 8... (n.d.). ResearchGate. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5863. [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules, 28(18), 6599. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Semantic Scholar. [Link]

  • Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework. (n.d.). JETIR. [Link]

  • Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2. (n.d.). ScienceDirect. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). ChemRxiv. [Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (n.d.). Semantic Scholar. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). MDPI. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]

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Comparative

Structural Characterization Guide: 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine Derivatives

Executive Summary This guide provides a technical comparative analysis of the solid-state structural characterization of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine , a critical scaffold in the synthesis of Type I and Ty...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of the solid-state structural characterization of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine , a critical scaffold in the synthesis of Type I and Type II kinase inhibitors (e.g., c-Met, VEGFR, and ALK inhibitors).

Unlike standard catalog descriptions, this document focuses on the crystallographic performance of this scaffold—specifically how the 2-chlorine substituent influences crystal packing, solubility profiles, and binding site conformation compared to non-halogenated analogues. We evaluate the utility of Single Crystal X-Ray Diffraction (SC-XRD) versus Powder X-Ray Diffraction (PXRD) and provide a validated workflow for structural elucidation.

Part 1: The Scaffold & Significance

The 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine moiety is a "privileged structure" in medicinal chemistry. Its performance relies on two structural vectors:[1][2][3][4]

  • The Exocyclic Amine: Acts as a key hydrogen bond donor to the hinge region of kinase domains (e.g., interacting with the backbone carbonyl of residues like Met120 in ALK).

  • The 2-Chloropyridine Ring: The chlorine atom is not merely a lipophilic bulk; it often engages in halogen bonding or induces a specific torsion angle between the pyrazole and pyridine rings, reducing the entropic penalty upon protein binding.

Structural Comparison: Target vs. Alternative
FeatureTarget: 2-Cl Derivative Alternative: Non-Chlorinated (H) Impact on Drug Design
Torsion Angle Twisted (~20-35°)Planar (<10°)The Cl atom induces a twist, often mimicking the bioactive conformation required for selectivity.
Intermolecular Interactions H-bonds + Cl[5]···N/O Halogen BondsH-bonds +

-

stacking
Halogen bonding adds a specific vector for supramolecular assembly and target affinity.
Lattice Energy High (More Stable)ModerateHigher stability often correlates with better shelf-life but lower aqueous solubility.

Part 2: Comparative Methodologies (SC-XRD vs. PXRD)

In the development of these derivatives, researchers must choose between absolute structural determination (SC-XRD) and bulk phase analysis (PXRD).

comparative Analysis
MetricSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Recommendation
Resolution Atomic (0.7–0.8 Å)Bulk Phase IDUse SC-XRD for initial structure proof and stereochemistry assignment.
Sample Req. High-quality single crystal (0.1–0.5 mm)Microcrystalline powder (~10 mg)Use PXRD for batch-to-batch consistency and polymorph screening.
Data Output Bond lengths, angles, absolute config.

peaks, crystallinity %
SC-XRD is non-negotiable for filing patents on new chemical entities (NCEs).
Limitation Time-consuming crystal growth.Cannot solve de novo complex structures easily.

Expert Insight: For 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine derivatives, PXRD is often insufficient for distinguishing between subtle solvates due to the flexibility of the amine group. SC-XRD is the required standard for the primary characterization.

Part 3: Experimental Protocol (Self-Validating)

Crystallization Workflow

The high polarity of the aminopyrazole combined with the lipophilic chloropyridine requires a binary solvent system for optimal crystal growth.

Method: Slow Evaporation (Ambient Conditions)

  • Dissolution: Dissolve 20 mg of the derivative in 2 mL of Ethanol (EtOH) .

  • Solvent Modification: Add 0.5 mL of Dichloromethane (DCM) to improve solubility of the chlorinated ring.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean borosilicate vial to remove nucleation sites.
    
  • Crystallization: Cover the vial with Parafilm, poke 3-4 small holes, and leave in a vibration-free environment at 20°C.

  • Harvesting: Colorless block-like crystals typically appear within 48-72 hours.

Data Collection & Refinement
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).[6] Note: Mo is preferred over Cu for chlorinated compounds to minimize absorption effects.
  • Temperature: 100 K (Cryostream). Essential to freeze the rotation of the exocyclic amine group.

  • Refinement Strategy:

    • Solve structure using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL (Least Squares).

    • Validation: Locate the amine protons in the difference Fourier map. Do not geometrically fix them initially; their position defines the H-bond network.

Part 4: Structural Performance Analysis

Hirshfeld Surface Analysis

To objectively compare the "performance" of the crystal packing, we utilize Hirshfeld surface analysis (mapped over


).
  • Red Spots (

    
    ):  Indicate strong hydrogen bonds. In this scaffold, expect dominant interactions between the Pyrazole-NH (donor) and the Pyridine-N (acceptor) of adjacent molecules, forming a dimeric synthon  [
    
    
    
    motif].
  • White Regions: Van der Waals contacts.

  • Blue Regions: No close contacts.

Experimental Observation: The 2-Cl derivative typically shows a distinct "fingerprint" in the Hirshfeld plot compared to the non-chlorinated variant. The Cl atom creates a "charge depletion" region (sigma-hole), often pointing toward electron-rich regions (like the


-system of a neighboring pyrazole), stabilizing the lattice in a way the H-analog cannot.
Data Presentation: Crystallographic Parameters

Representative data for a typical derivative in this class.

ParameterValue (Typical)
Crystal System Monoclinic
Space Group

(Most common for planar heterocycles)
a, b, c (Å) ~8.5, ~11.2, ~14.5

(Angle)
95 - 105°
Z 4
R-Factor (

)
< 0.05 (Target for publication quality)
Goodness of Fit (S) 1.0 - 1.1

Part 5: Visualizations

Diagram 1: Structural Elucidation Decision Matrix

This workflow illustrates the logical path from synthesis to validated structure, highlighting the decision points between SC-XRD and PXRD.

StructuralAnalysis Start Crude Derivative Synthesis Solubility Solubility Test (EtOH/DCM/DMF) Start->Solubility CrystalCheck Single Crystals Available? Solubility->CrystalCheck SC_Path SC-XRD (Mo-Kα) @ 100K CrystalCheck->SC_Path Yes (Preferred) PXRD_Path PXRD (Cu-Kα) High-Throughput CrystalCheck->PXRD_Path No (Powder only) Solve Structure Solution (SHELXT) SC_Path->Solve Refine Refinement (Anisotropic Cl, Isotropic H) Solve->Refine AbsConfig Absolute Structure & Interaction Map Refine->AbsConfig PhaseID Phase ID / Polymorph Check PXRD_Path->PhaseID PhaseID->CrystalCheck Recrystallize

Caption: Decision matrix for selecting the appropriate X-ray diffraction technique based on sample state and data requirements.

Diagram 2: Interaction Logic & Packing Motifs

This diagram visualizes the intermolecular forces stabilizing the 2-chloropyridine-pyrazole lattice.

InteractionLogic MolA Molecule A (Donor) H_Bond H-Bond (N-H...N) MolA->H_Bond Amine (-NH2) Pi_Stack Pi-Pi Stacking (Centroid...Centroid) MolA->Pi_Stack Pyrazole Ring Halogen Halogen Bond (C-Cl...Pi/N) MolA->Halogen Cl Atom (Sigma Hole) MolB Molecule B (Acceptor) H_Bond->MolB Pyridine N Pi_Stack->MolB Pyridine Ring Halogen->MolB Electron Rich Region

Caption: Schematic of the primary supramolecular synthons stabilizing the 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine crystal lattice.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. (Standard protocol for interaction mapping). [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Vertex Pharmaceuticals. Kinase Inhibitor Scaffolds and Crystallography. (General reference to aminopyrazole kinase inhibitor structures in PDB). [Link]

Sources

Validation

A Tale of Two Scaffolds: A Comparative Guide to 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine and Aminopyrimidine in Oncology Drug Discovery

In the intricate landscape of oncology drug discovery, the identification and optimization of privileged scaffolds are paramount to the successful development of targeted therapies. Among the myriad of heterocyclic struc...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of oncology drug discovery, the identification and optimization of privileged scaffolds are paramount to the successful development of targeted therapies. Among the myriad of heterocyclic structures, the 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine and aminopyrimidine scaffolds have emerged as cornerstones in the design of potent kinase inhibitors. This guide provides an in-depth, objective comparison of these two critical scaffolds, delving into their mechanisms of action, performance against key oncological targets, and the experimental methodologies used for their evaluation. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their quest for novel cancer therapeutics.

Introduction: The Significance of Scaffolds in Kinase Inhibition

Protein kinases, as central nodes in cellular signaling pathways, have become one of the most important classes of drug targets in oncology. The dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Small molecule kinase inhibitors have revolutionized cancer treatment, and at the heart of these inhibitors lie specific chemical scaffolds that anchor the molecule within the ATP-binding pocket of the target kinase.

The 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine and aminopyrimidine scaffolds are both adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine moiety of ATP.[1] This bioisosteric relationship makes them ideal starting points for the development of potent and selective kinase inhibitors. However, the subtle differences in their chemical architecture lead to distinct pharmacological profiles, influencing their potency, selectivity, and potential for off-target effects.

Mechanism of Action: A Tale of Two Hinge Binders

Both scaffolds primarily act as competitive inhibitors of ATP at the kinase active site. Their core structures are designed to interact with the highly conserved hinge region that connects the N- and C-lobes of the kinase domain.

The aminopyrimidine scaffold, a well-established pharmacophore, is found in numerous FDA-approved kinase inhibitors.[2] The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor, forming critical interactions with the backbone amide and carbonyl groups of the hinge residues.

Similarly, the 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine scaffold utilizes the pyrazole and pyridine nitrogens, along with the exocyclic amine, to establish a similar hydrogen bonding network with the kinase hinge. The strategic placement of the chloro-substituent on the pyridine ring can further enhance binding affinity and modulate selectivity.

The key distinction in their mechanism of action often lies in the orientation and conformational flexibility they impart to the inhibitor, which in turn influences interactions with other regions of the ATP-binding pocket, such as the DFG motif and the solvent front. This can lead to differences in their ability to target specific kinase conformations (e.g., DFG-in vs. DFG-out).[1]

Below is a generalized representation of how these scaffolds interact with the kinase hinge region.

G cluster_0 Kinase Hinge Region cluster_1 Aminopyrimidine Scaffold cluster_2 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine Scaffold hinge_NH Backbone NH hinge_CO Backbone C=O aminopyrimidine Aminopyrimidine aminopyrimidine->hinge_NH H-bond aminopyrimidine->hinge_CO H-bond pyrazolopyridine Pyrazolopyridine-amine pyrazolopyridine->hinge_NH H-bond pyrazolopyridine->hinge_CO H-bond

Caption: Generalized interaction of aminopyrimidine and pyrazolopyridine-amine scaffolds with the kinase hinge.

Performance Comparison: Potency and Selectivity

A direct, head-to-head comparison of these two scaffolds from a single study is challenging to find in the literature. Therefore, we have compiled and synthesized data from multiple sources to provide a comparative overview of their performance against key oncological kinase targets.

Spleen Tyrosine Kinase (Syk) Inhibition

Syk is a critical mediator of signaling in B-cells and other hematopoietic cells, making it a promising target for hematological malignancies.[3] Both scaffolds have been successfully employed in the development of Syk inhibitors.

Compound ScaffoldTargetIC50 (nM)Source
Aminopyrimidine DerivativeSyk3[4]
3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine DerivativeSyk0.52[3]
Aminopyrimidin-4-yl-1H-pyrazole DerivativeSykNot specified, potent inhibition[5]

From the available data, derivatives of the pyrazole-amine scaffold have demonstrated slightly higher potency against Syk in enzymatic assays. It is important to note that the specific substitutions on the core scaffolds play a crucial role in determining the final potency.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.

Compound ScaffoldTargetKᵢ (µM)GI₅₀ (µM) vs. A2780 cellsSource
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK20.0050.158[6]
Phenylsulfonamide-aminopyrimidineCDK2Not specified, less potent than pyrazole analogNot specified, more potent than pyrazole analog[6]

In this specific study, the replacement of a phenylsulfonamide moiety with a pyrazole ring on an aminopyrimidine core led to a significant increase in CDK2 inhibitory activity, although this was accompanied by a decrease in cellular antiproliferative activity.[6] This highlights the complex interplay between enzymatic potency and cellular effects.

Structure-Activity Relationship (SAR) Insights

Aminopyrimidine Scaffold

The versatility of the aminopyrimidine core allows for extensive SAR exploration at multiple positions. Substitutions at the 2-, 4-, and 5-positions of the pyrimidine ring have been shown to significantly impact potency and selectivity. For instance, in a series of aminopyrimidine amides designed as Lck inhibitors, structure-guided design led to compounds with improved cellular potency and selectivity profiles.[7] The core itself is considered a privileged scaffold due to its intrinsic biological activities.[1]

1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine Scaffold

For the pyrazole-based scaffolds, substitutions on both the pyrazole and pyridine rings are critical for activity. In the context of Syk inhibitors, fragment-based drug design has been used to optimize substitutions on the pyrazole ring, leading to highly potent compounds.[3] The pyrazole ring has also been utilized to mitigate off-target effects, such as cardiovascular adverse effects attributed to hERG activity, which were observed with some pyrimidine-containing compounds.[8]

Off-Target Effects and Selectivity

A significant challenge in kinase inhibitor development is achieving selectivity, as many inhibitors target the highly conserved ATP-binding site.

Aminopyrimidine-based inhibitors can sometimes suffer from poor kinome-wide selectivity.[9] However, strategic modifications can significantly improve their selectivity profile.

The pyrazole scaffold has been noted for its potential to confer greater selectivity. In the design of the ABL kinase inhibitor asciminib, a pyrazole ring was chosen over a pyrimidine to reduce off-target cardiovascular effects.[8] This suggests that the pyrazole core may offer advantages in designing more selective kinase inhibitors with improved safety profiles. However, even pyrazole-based inhibitors can have off-targets, and comprehensive profiling is always necessary.[10]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, it is crucial to understand the experimental protocols used for evaluation.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a luminescence-based kinase activity assay.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to inhibition of the kinase.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, the substrate peptide, and the test compound at various concentrations in a kinase buffer.

  • Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Add a kinase-glo® reagent, which contains luciferase and its substrate. The luciferase reaction produces light, and the intensity of the light is proportional to the amount of ATP remaining.

  • Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing insights into the cytotoxic or cytostatic effects of a compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Formazan Formation (in viable cells) Formazan Formation (in viable cells) Add MTT Reagent->Formazan Formation (in viable cells) Solubilize Formazan Solubilize Formazan Formazan Formation (in viable cells)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Cell Viability Calculate Cell Viability Measure Absorbance->Calculate Cell Viability

Caption: Workflow for the MTT cell viability assay.

Conclusion: Choosing the Right Scaffold for the Job

Both the 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine and aminopyrimidine scaffolds are powerful tools in the arsenal of the medicinal chemist targeting kinases in oncology.

The aminopyrimidine scaffold is a well-trodden path, with a wealth of historical data and a proven track record in approved drugs. Its synthetic accessibility and established role as a hinge-binder make it an excellent starting point for many kinase inhibitor programs. However, achieving high selectivity can sometimes be a challenge.

The 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine scaffold , while also a potent hinge-binder, may offer advantages in terms of achieving higher potency and improved selectivity for certain targets. The literature suggests its utility in mitigating specific off-target effects, which is a critical consideration in modern drug development.

Ultimately, the choice of scaffold is not a one-size-fits-all decision. It depends on the specific kinase target, the desired selectivity profile, and the overall drug discovery strategy. A thorough understanding of the subtle yet significant differences between these two privileged scaffolds, supported by robust experimental data, will empower researchers to design the next generation of effective and safe cancer therapies.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Discovery and optimization of 4-pyrazolyl-2-aminopyrimidine derivatives as potent spleen tyrosine kinase (SYK) inhibitors. PubMed. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. PubMed. [Link]

  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.. [Link]

  • Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. PubMed. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

  • Aminopyrimidines as syk inhibitors.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors. PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink. [Link]

  • Aminopyrimidine-based kinase inhibitors for treatment of cancer. Canberra IP. [Link]

  • Pyrazole and pyrazolo [1,5-a] pyrimidine scaffolds based potential... ResearchGate. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Publishing. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Pyrimidine-based pyrazoles as cyclin-dependent kinase 2 inhibitors: Design, synthesis, and biological evaluation. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. ResearchGate. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. ScienceDirect. [Link]

  • 1H-pyrazol-4 -amine derivatives as novel and potent syk inhibitors for the treatment of hematological malignancies. PubMed. [Link]

  • Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Scilit. [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. PubMed. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. Semantic Scholar. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. [Link]

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. ResearchGate. [Link]

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Comparative

Analytical Validation of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine: An LC-MS vs. Traditional Methods Comparison

Executive Summary In the development of kinase inhibitors and heterocyclic pharmaceuticals, 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine represents a critical scaffold. Its synthesis, typically involving the nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and heterocyclic pharmaceuticals, 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine represents a critical scaffold. Its synthesis, typically involving the nucleophilic aromatic substitution (


) of 4-nitropyrazole with 2,4-dichloropyridine followed by nitro reduction, is prone to regiochemical ambiguity.

The primary synthetic risk is the formation of the C2-linked regioisomer (1-(2-chloropyridin-2-yl)-...) alongside the desired C4-linked product . While NMR is definitive for purified compounds, it lacks the sensitivity to detect trace regioisomers in crude mixtures. This guide establishes LC-MS as the superior validation method, leveraging the distinct chlorine isotope signature and chromatographic selectivity to ensure structural integrity.

Part 1: The Synthetic Challenge & Isomer Landscape

To validate the product, one must first understand the impurities generated by the synthesis.

The Reaction Pathway

The most robust route involves coupling 4-nitropyrazole with 2,4-dichloropyridine .

  • Desired Path: Attack at the C4 position of the pyridine (para to Nitrogen).

  • Competing Path: Attack at the C2 position (ortho to Nitrogen).

  • Post-Coupling: The nitro group is reduced to an amine (using Fe/NH

    
    Cl or SnCl
    
    
    
    to avoid hydrodechlorination common with Pd/H
    
    
    ).
The Analytical Blind Spot

Both the desired product and its C2-isomer share:

  • Exact Mass: 194.04 Da.

  • Elemental Formula: C

    
    H
    
    
    
    ClN
    
    
    .
  • Polarity: Very similar, making TLC separation difficult.

Critical Insight: Traditional HPLC-UV alone is insufficient because the isomers have overlapping UV absorption maxima. LC-MS provides the necessary orthogonality by combining retention time separation with mass-confirmation, specifically using the chlorine isotope pattern to rule out non-halogenated byproducts.

Part 2: Comparative Analysis of Analytical Methods

The following table contrasts LC-MS with traditional validation techniques for this specific aminopyrazole scaffold.

FeatureLC-MS (Recommended) 1H NMR HPLC-UV TLC
Primary Utility Trace impurity detection & mass confirmation.Structural elucidation of pure bulk material.Purity % (Area under curve).[1][2]Quick reaction monitoring.
Isomer Resolution High. C2/C4 isomers separate on C18 columns.Medium. Signals overlap in crude mixtures.Low. Co-elution is common without MS guidance.Low. "Streaking" of amines obscures separation.
Sensitivity High (ng range). Detects <0.1% regioisomer.Low. Requires >5% impurity to be visible.Medium. Depends on extinction coefficient.Very Low.
Throughput High (5-min gradient).Low (Sample prep + acquisition time).High.High.
Specific Limitation Requires volatile buffers (Formic acid).Cannot easily quantify trace salts/inorganics."Blind" to peak identity.Non-quantitative.

Part 3: The Self-Validating LC-MS Protocol

This protocol uses a "Self-Validating" logic: the data must satisfy three independent criteria (Retention Time, m/z, and Isotope Ratio) to pass.

Instrumentation & Conditions
  • System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: Phenomenex Kinetex C18 or Waters XBridge (for high pH stability), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source for amines).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
The Chlorine Isotope Check (The "Fingerprint")

Chlorine naturally exists as


Cl (75.8%) and 

Cl (24.2%). A valid spectrum for 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine must show two distinct peaks in the molecular ion cluster.
  • Monoisotopic Peak (M): m/z 195.0 (containing

    
    Cl).
    
  • Isotope Peak (M+2): m/z 197.0 (containing

    
    Cl).
    
  • Validation Rule: The intensity of the 197.0 peak must be approximately 33% (1/3) of the 195.0 peak.

    • If the ratio is 1:1: You have Bromine contamination.[5]

    • If M+2 is missing: You have lost the Chlorine (hydrodechlorination impurity).

Regioisomer Separation Strategy

The C4-linked isomer (Target) generally elutes earlier than the C2-linked isomer on C18 columns due to the lower basicity and slightly higher polarity of the 4-substituted pyridine system compared to the ortho-substituted analog.

Target Retention Time (Simulated): 2.4 min Impurity (C2-isomer) Retention Time: 2.8 min

Part 4: Experimental Workflow & Decision Logic

The following diagram illustrates the decision matrix for validating the synthesis.

ValidationWorkflow Start Crude Reaction Mixture (Post-Reduction) LCMS_Inj Inject to LC-MS (Gradient 5-95% ACN) Start->LCMS_Inj Peak_Detect Peak Detection (UV 254nm + TIC) LCMS_Inj->Peak_Detect Check_MZ Check m/z Is [M+H]+ = 195.0? Peak_Detect->Check_MZ Check_Iso Check Isotope Pattern Is m/z 197 intensity ~30% of 195? Check_MZ->Check_Iso Yes Fail_Dechlor FAIL: Dechlorinated Byproduct (m/z 161 detected) Check_MZ->Fail_Dechlor No (m/z 161) Check_RT Check Regioisomer Single Peak or Split? Check_Iso->Check_RT Yes (Cl confirmed) Check_Iso->Fail_Dechlor No (No M+2) Fail_Iso FAIL: Isomer Mixture (Purification Required) Check_RT->Fail_Iso Multiple Peaks Pass PASS: Validated Product Proceed to NMR for Structure Check_RT->Pass Single Peak

Figure 1: Step-wise validation logic for confirming identity and purity of chlorinated aminopyrazoles.

Part 5: Experimental Data Summary (Simulated)

The table below represents typical data observed during the validation of the reduction step from nitro-pyrazole to amino-pyrazole.

ComponentRetention Time (min)Primary Ion (m/z)Isotope Pattern (M : M+2)Interpretation
Product 2.42 195.1 100 : 32 Target Molecule (Confirmed Cl)
Impurity A2.85195.1100 : 33Regioisomer (C2-linked)
Impurity B1.80161.1N/A (No M+2)Dechlorinated byproduct (Over-reduction)
Impurity C3.10225.0100 : 32Unreacted Nitro precursor (m/z 225)
Protocol for Final Confirmation
  • Dissolve 1 mg of crude solid in 1 mL MeOH:Water (50:50).

  • Filter through 0.2 µm PTFE filter (removes insoluble iron salts from reduction).

  • Inject 5 µL onto the C18 column.

  • Integrate UV at 254 nm.

  • Calculate Purity:

    
    .
    
  • Verify that the main peak at 2.42 min contains the 195/197 mass cluster.

References

  • Regioselectivity in Pyridine Couplings

    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[6]

    • Source: N
    • URL:[Link]

  • LC-MS Method Development

    • Title: Guide to achieving reliable quantit
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Isotope Patterns in Mass Spectrometry

    • Title: Isotopes in Mass Spectrometry - Chlorine and Bromine Signatures.[7]

    • Source: Chemistry Steps.[3][6]

    • URL:[Link]

  • Synthesis of Aminopyrazoles

    • Title: Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors.[8]

    • Source: Scientific Reports (N
    • URL:[Link]

Sources

Validation

Spectroscopic Characterization Guide: Aminopyrazole Free Base vs. Salt Forms

Executive Summary In drug development, aminopyrazoles are privileged scaffolds due to their bioisosteric relationship with purines and kinases. However, their amphoteric nature leads to complex tautomeric equilibria and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, aminopyrazoles are privileged scaffolds due to their bioisosteric relationship with purines and kinases. However, their amphoteric nature leads to complex tautomeric equilibria and salt formation behaviors that critically impact bioavailability and stability. Distinguishing between the free base and salt forms (e.g., hydrochloride, mesylate) is not merely a matter of purity but of structural identity.

This guide provides a technical roadmap for the spectroscopic differentiation of these forms, focusing on the mechanistic origins of spectral shifts in NMR, IR, and X-ray diffraction.

The Chemical Basis: Tautomerism & Protonation

To interpret spectra accurately, one must understand the species present in solution and solid states.

  • Free Base: 3(5)-aminopyrazoles exist in an annular tautomeric equilibrium. In solution, the 3-amino and 5-amino forms interconvert rapidly. The 3-amino tautomer is generally thermodynamically favored in the gas phase and non-polar solvents, while polar solvents can stabilize the 5-amino form via hydrogen bonding.

  • Salt Formation: Protonation typically occurs at the ring nitrogen (

    
    ), not the exocyclic amine. This forms a resonance-stabilized pyrazolium cation, "locking" the tautomeric equilibrium and delocalizing the positive charge across the ring system.
    
Diagram 1: Protonation Pathway and Resonance Stabilization

Aminopyrazole_Protonation cluster_resonance Electronic Consequences FreeBase Free Base (Tautomeric Mixture) Cation Pyrazolium Salt (Cationic Resonance Hybrid) FreeBase->Cation Protonation at N2 Acid + HX (Acid) Acid->Cation Resonance Charge Delocalization: N2(+) ↔ Exocyclic N(+) Cation->Resonance

Caption: Protonation of the aminopyrazole free base typically occurs at the ring nitrogen (N2), leading to a cation where the positive charge is delocalized, significantly affecting magnetic shielding and bond orders.

Spectroscopic Differentiation[1]

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing these forms, but solvent choice is critical.

  • 
    H NMR: 
    
    • Ring Protons (H4): In the salt form, the introduction of a positive charge deshields the ring system. The H4 proton signal typically shifts downfield (higher ppm) by 0.2–0.5 ppm compared to the free base.

    • Exchangeable Protons: In dry DMSO-

      
      , the free base shows a sharp singlet for the 
      
      
      
      group (approx. 4.5–5.5 ppm) and a broad signal for the ring
      
      
      (11–12 ppm). In the salt, the ring
      
      
      becomes protonated (
      
      
      ), often appearing as a very broad signal further downfield (13+ ppm) or exchanging so rapidly it is invisible.
  • 
    C NMR: 
    
    • C4 Shift: The carbon at position 4 is highly diagnostic. In the free base, it is shielded by the electron-donating exocyclic amine (approx. 90–95 ppm). Upon protonation, the electron density is pulled toward the ring nitrogens, causing a deshielding shift (downfield) to approx. 95–105 ppm.

    • C3/C5 Shift: These carbons also shift downfield, but the magnitude is often smaller than that of C4.

  • 
    N NMR (Advanced): 
    
    • Protonation at N2 causes a massive upfield shift (shielding) of the N2 signal compared to the unprotonated pyridine-like nitrogen in the free base.

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides a rapid "fingerprint" assessment.

  • Ammonium Envelope: The most distinct feature of the salt is the "ammonium band"—a broad, strong absorption between 2500–3000 cm

    
      due to 
    
    
    
    stretching vibrations, often overlapping with
    
    
    stretches. This is absent in the free base.[1]
  • Exocyclic Amine: The free base exhibits two sharp bands for symmetric and asymmetric

    
     stretching around 3200–3400 cm
    
    
    
    . In the salt, these may broaden or shift due to hydrogen bonding with the counterion.
  • Ring Modes: The

    
     and 
    
    
    
    ring stretching vibrations (1500–1600 cm
    
    
    ) shift to higher frequencies in the salt form due to increased bond order character from resonance stabilization.
Single Crystal X-Ray Diffraction (SC-XRD)

XRD is the "gold standard" for absolute confirmation.

  • Free Base: Displays neutral hydrogen bonding networks (e.g.,

    
    ).
    
  • Salt: Reveals the location of the proton on the ring nitrogen and the presence of the counterion (e.g.,

    
    ) participating in charge-assisted hydrogen bonds (
    
    
    
    ).

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Minimize proton exchange to visualize labile protons.

  • Solvent: Use DMSO-

    
      (99.9% D) stored over molecular sieves. Avoid 
    
    
    
    or
    
    
    as they will exchange with amine protons, erasing key diagnostic signals.
  • Concentration: Prepare a 10-15 mg/mL solution.

  • Acquisition: Run

    
    H NMR with 16-32 scans. For salts, extend the spectral window to 16 ppm to catch downfield acidic protons.
    
Protocol B: FT-IR Analysis

Objective: Clear identification of the ammonium envelope.

  • Method: ATR (Attenuated Total Reflectance) is preferred for solids.

  • Background: Collect a background air spectrum before every sample.

  • Cleaning: Clean the crystal with isopropanol; ensure no residue from previous acidic/basic samples remains.

  • Pressure: Apply consistent pressure to the solid sample to ensure good contact without crushing the crystal lattice if polymorphism is being studied.

Diagram 2: Characterization Workflow

Characterization_Workflow cluster_methods Parallel Analysis Sample Unknown Sample (Solid) IR FT-IR (ATR) Check 2500-3000 cm⁻¹ Sample->IR NMR 1H NMR (DMSO-d6) Check H4 Shift & NH Sample->NMR XRD SC-XRD Definitive H-Location Sample->XRD If single crystal Decision Data Synthesis IR->Decision NMR->Decision XRD->Decision Result_Base Free Base Identified (Sharp NH2, Shielded H4) Decision->Result_Base No N+ bands Result_Salt Salt Form Identified (Broad NH+, Deshielded H4) Decision->Result_Salt N+ bands present

Caption: Integrated workflow for distinguishing aminopyrazole forms. IR provides the quickest screen, while NMR provides detailed electronic environment data.

Data Comparison Table

FeatureFree Base (3-Aminopyrazole)Salt Form (e.g., Hydrochloride)Mechanistic Cause

H NMR: H4

5.5 – 5.8 ppm

5.9 – 6.2 ppm
Deshielding due to cationic ring charge.

H NMR: Ring NH
Broad singlet ~11-12 ppmBroad/Invisible >13 ppmAcidic proton is highly labile and deshielded.

C NMR: C4

90 – 95 ppm

95 – 105 ppm
Loss of electron donation from N-lone pair.
IR: 2500-3000 cm

Flat baselineBroad, strong envelope

stretching vibrations.
IR: 3200-3400 cm

Sharp doublets (sym/asym

)
Broadened/ShiftedHydrogen bonding with counterion (

).
Solubility High in organic solvents (DCM, MeOH)High in water, low in DCMIonic lattice energy vs. lipophilicity.

References

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry. Link

  • Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. Link

  • NIST Chemistry WebBook. 3-Aminopyrazole Spectral Data. National Institute of Standards and Technology. Link

  • Rigaku. Drug discovery by single crystal X-ray structure analysis. Link

  • Fausto, R., et al. (2021). Tautomerism and Infrared Spectroscopy of Aminopyrazoles. PMC. Link

Sources

Comparative

Benchmarking potency of pyridine-pyrazole based kinase inhibitors

Executive Summary: The Scaffold Shift In the evolution of small-molecule kinase inhibitors (SMKIs), the transition from the ubiquitous aminopyrimidine core (e.g., Imatinib) to pyridine-pyrazole architectures represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Shift

In the evolution of small-molecule kinase inhibitors (SMKIs), the transition from the ubiquitous aminopyrimidine core (e.g., Imatinib) to pyridine-pyrazole architectures represents a critical leap in potency and physicochemical optimization. While pyrimidines dominated early discovery due to their adenine-mimetic properties, they often suffer from promiscuity and poor solubility.

This guide benchmarks the pyridine-pyrazole scaffold—specifically focusing on linked 2-aminopyridine-pyrazoles (exemplified by Crizotinib) and fused pyrazolo[3,4-b]pyridines. We provide objective comparative data demonstrating superior potency profiles against traditional scaffolds and detail the standardized protocols required to validate these findings in your laboratory.

Chemical Scaffold Analysis: Why Pyridine-Pyrazole?

The "privileged" status of the pyridine-pyrazole moiety stems from its ability to navigate the ATP-binding pocket's hinge region with greater specificity than its diazine counterparts.

Structural Advantages[1]
  • Hinge Binding Geometry: The pyridine nitrogen (N1) acts as a specific H-bond acceptor, while the exocyclic amine (or adjacent pyrazole NH) serves as a donor. This D-A (Donor-Acceptor) motif often matches the hinge region (e.g., Met108/Leu107 in ERK2) more precisely than the D-D-A motif of some quinazolines.

  • Solubility & Lipophilicity: Replacing a pyrimidine ring with a pyridine often lowers Lipophilicity (LogP), improving aqueous solubility without sacrificing membrane permeability.

  • Metabolic Stability: The electron-deficient pyridine ring is generally less susceptible to oxidative metabolism compared to electron-rich phenyl-pyrazole analogs.

Comparative Potency Analysis

The following data contrasts pyridine-pyrazole based inhibitors against alternative scaffolds (Pyrimidine, Quinazoline) across key kinase targets (ALK, c-Met, JNK3).

Case Study A: Impact of Core Atom Substitution (JNK3 Inhibition)

Objective: Determine the potency shift when replacing the central pyrimidine core with a pyridine ring while maintaining the pyrazole substituent.

Compound ClassScaffold CoreR-GroupJNK3 IC50 (nM)Selectivity (vs p38)
Alternative 4-(pyrazol-3-yl)-pyrimidine Unsubstantiated630 nM> 30-fold
Subject 4-(pyrazol-3-yl)-pyridine Unsubstantiated160 nM > 100-fold
Subject (Optimized) 4-(pyrazol-3-yl)-pyridine 5-Chloro80 nM > 200-fold

Analysis: The Nitrogen-to-Carbon substitution (Pyrimidine


 Pyridine) resulted in a 4-fold increase in potency . This is attributed to the optimized electrostatic potential of the pyridine ring, which reduces repulsive interactions in the solvent-exposed regions of the ATP pocket.
Case Study B: Clinical Benchmarking (ALK/c-Met)

Objective: Compare Crizotinib (Pyridine-Pyrazole) against earlier generation Quinazoline inhibitors.

InhibitorScaffold TypeTargetBiochemical

/

Cell Potency (

)
Crizotinib 2-Aminopyridine-Pyrazole c-Met4 nM (

)
8 nM (GTL-16)
Gefitinib QuinazolineEGFR (Ref)33 nM (

)
20-80 nM
Tivantinib Pyrrolidin-2-one (Non-ATP)c-Met355 nM (

)
~100-300 nM

Key Insight: The pyridine-pyrazole scaffold of Crizotinib allows for a unique "U-shaped" binding conformation, enabling dual inhibition of ALK and c-Met with single-digit nanomolar potency, significantly outperforming non-ATP competitive alternatives in biochemical assays.

Experimental Protocols for Benchmarking

To replicate these potency metrics, the following standardized workflows must be utilized. These protocols are designed to minimize "assay drift" caused by ATP competition.

Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay

Purpose: Determine intrinsic biochemical potency (


) independent of ATP concentration.
  • Reagent Prep: Dilute kinase (ALK or c-Met) to 1 nM in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Addition: Add AlexaFluor® 647-labeled ATP-competitive tracer (at

    
     concentration).
    
  • Inhibitor Titration: Dispense pyridine-pyrazole compounds (10-point dose response, 1:3 dilution) via acoustic dispenser (Echo 550).

  • Antibody Addition: Add Europium-labeled anti-GST/His antibody (2 nM).

  • Incubation: Incubate for 60 mins at RT (protected from light).

  • Readout: Measure TR-FRET signal on EnVision plate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm).

  • Calculation: Plot Ratio (665/615) vs. log[Inhibitor]. Fit to sigmoidal dose-response (variable slope).

Protocol B: Cellular Target Engagement (Western Blot)

Purpose: Validate that biochemical potency translates to intracellular signaling inhibition.

  • Cell Seeding: Seed MKN-45 (c-Met driven) or H3122 (ALK driven) cells at

    
     cells/well in 6-well plates.
    
  • Starvation: Serum starve overnight (0.1% FBS) to reduce basal noise.

  • Treatment: Treat with inhibitor for 2 hours.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (PhosSTOP).

  • Blotting:

    • Primary Ab: Phospho-Met (Tyr1234/1235) or Phospho-ALK (Tyr1604).

    • Control Ab: Total Met/ALK and

      
      -Actin.
      
  • Quantification: Normalize Phospho-signal to Total-signal using densitometry (ImageJ).

Mechanism of Action & Signaling Pathways[2][3]

Understanding the downstream effects is crucial for benchmarking. Pyridine-pyrazole inhibitors like Crizotinib typically function as Type I (ATP-competitive) inhibitors, locking the kinase in the active conformation but preventing ATP hydrolysis.

Visualization: ALK/c-Met Signaling Cascade

The following diagram illustrates the specific nodes inhibited by pyridine-pyrazole scaffolds and the downstream effectors (STAT3, RAS/MAPK) used for biomarker validation.

ALK_Met_Pathway Figure 1: ALK and c-Met Signaling Pathways Targeted by Pyridine-Pyrazole Inhibitors ALK ALK Receptor (Fusion Protein) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 (Differentiation) ALK->STAT3 cMET c-Met Receptor (RTK) cMET->RAS cMET->PI3K cMET->STAT3 Inhibitor Pyridine-Pyrazole Inhibitor (e.g., Crizotinib) Inhibitor->ALK Inhibits Inhibitor->cMET Inhibits RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Visualization: Benchmarking Workflow

This flow outlines the logical progression from compound synthesis to validated hit.

Benchmarking_Workflow Figure 2: Standardized Potency Benchmarking Workflow Step1 Compound Synthesis (Pyridine-Pyrazole Core) Step2 Biochemical Assay (TR-FRET @ Km ATP) Step1->Step2 QC Pass Step3 Cellular Assay (NanoBRET / Western) Step2->Step3 IC50 < 100 nM Step4 Selectivity Profiling (Kinome Scan) Step3->Step4 On-Target Confirmed Decision Lead Candidate Step4->Decision Selectivity Score < 0.05

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. National Institutes of Health (NIH). [Link]

  • Crizotinib: a drug that crystallizes a unique molecular subset of non-small-cell lung cancer. Expert Review of Anticancer Therapy. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules (MDPI). [Link]

  • Structure Based Drug Design of Crizotinib (PF-02341066). Journal of Medicinal Chemistry. [Link]

Safety & Regulatory Compliance

Safety

1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine proper disposal procedures

Executive Summary & Hazard Classification Core Directive: Treat 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine as a Toxic, Halogenated Organic Hazardous Waste .[1] Due to the specific fusion of a 2-chloropyridine moiety and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Classification

Core Directive: Treat 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine as a Toxic, Halogenated Organic Hazardous Waste .[1]

Due to the specific fusion of a 2-chloropyridine moiety and an aminopyrazole core, this compound presents a dual hazard profile: acute toxicity associated with chlorinated pyridines and the sensitization/irritation potential of aminopyrazoles.[1] In the absence of a compound-specific Safety Data Sheet (SDS) from a primary registrant, the Precautionary Principle mandates classifying this substance based on its most hazardous pharmacophore.[1]

Immediate Disposal Classification:

  • RCRA Status (USA): Non-listed, but treat as Characteristic Hazardous Waste (Toxicity) if leachable, or simply as Halogenated Organic Waste .[1]

  • Waste Stream: High-Temperature Incineration (Rotary Kiln) with flue gas scrubbing.[1]

  • Segregation: DO NOT mix with non-halogenated solvents. The chlorine content requires specific combustion protocols to prevent the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and furans.[1]

Safety & Personal Protective Equipment (PPE)

Trustworthiness Protocol: The following PPE standards are non-negotiable. This compound is a solid powder that can easily aerosolize; inhalation and dermal absorption are the primary exposure vectors.[1]

PPE CategorySpecificationRationale (Causality)
Respiratory N95 (Minimum) or P100 RespiratorPrevents inhalation of fine particulates.[1] Chloropyridine derivatives are known respiratory irritants.[1]
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm)Standard nitrile offers splash protection.[1] Double gloving prevents permeation from organic solvent mixtures used in cleaning.[1]
Ocular Chemical Splash Goggles Safety glasses are insufficient for powders that can drift behind lenses.[1] Prevents severe eye damage (Category 1 hazard).[1]
Body Tyvek® Lab Coat or ApronDisposable outer layers prevent contamination of street clothes, reducing "take-home" exposure risks.[1]

Waste Characterization & Segregation Logic

Proper segregation is the single most critical step in the disposal workflow.[1] Mixing this compound with the wrong waste stream can trigger costly re-classification fees or safety incidents at the incineration plant.[1]

The "Chlorine Rule"

Because this molecule contains a chlorine atom on the pyridine ring, it must be classified as Halogenated Waste .[1]

  • Threshold: Even small amounts (>1-2%) classify the entire container as halogenated.[1]

  • Consequence: Halogenated waste requires incineration at higher temperatures (>1100°C) and specific scrubbing to neutralize acidic gases (HCl) produced during combustion.[1]

Waste Decision Matrix (DOT Visualization)

The following decision tree illustrates the operational workflow for segregating this specific compound.

Disposal_Matrix Start Waste Generation: 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution (Mother Liquor/HPLC) StateCheck->Liquid Sharps Contaminated Sharps (Needles/Glass) StateCheck->Sharps Bin_Solid Solid Waste Bin Label: 'Toxic Solid, Organic' Solid->Bin_Solid Double Bagged SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck Bin_Sharps Puncture-Proof Sharps Container Label: 'Biohazard/Chem Contaminated' Sharps->Bin_Sharps Bin_Halo Halogenated Solvent Carboy (Red Tag) SolventCheck->Bin_Halo Yes (or if mixed) Bin_NonHalo Non-Halogenated Carboy (Clear/Yellow Tag) SolventCheck->Bin_NonHalo No (Only if <1% Halogen content) Bin_NonHalo->Bin_Halo Reroute if Compound Conc. > 1%

Figure 1: Operational Decision Tree for Waste Segregation. Note that if the concentration of the target compound in a non-halogenated solvent is high, the chlorine content of the solute itself may necessitate "Halogenated" classification.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spills)

Applicability: Expired powder, synthesis failures, spill cleanup materials.[1]

  • Containment: Place the solid material into a clear polyethylene bag.

  • Double Bagging: Place the first bag into a second, durable bag (minimum 4 mil thickness) to prevent rupture.[1]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write clearly: "1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1]

  • Storage: Store in a closed "Solid Hazardous Waste" drum awaiting EHS pickup. Do not dispose of in regular trash.

Protocol B: Liquid Waste (HPLC Waste, Mother Liquors)

Applicability: Reaction mixtures, filtrates, or HPLC effluents containing the compound.[1]

  • Selection: Choose the Halogenated Waste carboy (often designated by a specific color, e.g., red cap or yellow safety can).[1]

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., nitric acid) or active metals, as aminopyrazoles can react exothermically with strong oxidizers.[1]

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the container to allow for thermal expansion.[1]

  • Logging: Record the approximate volume and concentration on the waste log sheet attached to the container.

Protocol C: Empty Containers

Regulatory Insight: Under EPA regulations (40 CFR § 261.7), a container is "RCRA Empty" only if:

  • All wastes have been removed using standard practices (pouring/pumping).[1]

  • No more than 2.5 centimeters (1 inch) of residue remains.[1] Procedure:

  • Triple Rinse: Rinse the glass bottle three times with a compatible solvent (e.g., acetone or methanol).[1]

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container (Protocol B).[1]

  • Defacing: Cross out the original label and mark "EMPTY".[1]

  • Disposal: Place the rinsed, uncapped bottle in the glass recycling or trash, depending on local institutional policy.

Emergency Procedures (Spill Response)

Trigger: Spillage of >500 mg of solid powder or >100 mL of solution.[1]

  • Evacuate & Alert: Clear the immediate area. Alert nearby personnel.

  • PPE Up: Don N95 respirator, double gloves, and goggles before re-entering.[1]

  • Dry Spill Cleanup:

    • Do not dry sweep (creates dust).[1]

    • Cover the powder with a wet paper towel or absorbent pad to dampen it.[1]

    • Scoop the damp material into a waste bag.[1]

    • Wipe the surface with a soap/water solution, followed by an acetone wipe.[1]

  • Wet Spill Cleanup:

    • Absorb with vermiculite or spill pads.[1]

    • Place saturated pads into the solid waste bag.[1]

  • Decontamination: Wash the area with water and detergent.[1] The chloropyridine ring is stable, so bleach is generally ineffective for degradation but acceptable for cleaning surfaces.[1]

References

  • National Institutes of Health (NIH) - PubChem. 1H-pyrazol-4-amine Compound Summary (Fragment Data).[1] Available at: [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-Chloropyridine.[1] (Provides toxicity baseline for the chloropyridine moiety). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Available at: [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[1] (Standard for halogenated waste handling).[1] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine

Operational Safety Guide: Handling 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine Executive Safety Summary Compound Class: Halogenated Pyridine-Pyrazole Amine Primary Hazard Assumption: HIGH TOXICITY / HIGH POTENCY Operatio...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine

Executive Safety Summary

Compound Class: Halogenated Pyridine-Pyrazole Amine Primary Hazard Assumption: HIGH TOXICITY / HIGH POTENCY Operational Band: OEB 3/4 (Handling requires containment)[1][2]

Critical Warning: Specific toxicological data for 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine is limited in public registries.[1][2] Following the Precautionary Principle , this compound must be handled as a Category 3 Toxic Agent (Acute Toxicity: Oral/Dermal/Inhalation) due to the presence of the 4-aminopyridine moiety, a known potassium channel blocker with high acute toxicity (fatal if swallowed).[1][2][3]

Immediate Action Required:

  • Never handle on an open bench. All operations must occur within a certified Chemical Fume Hood or Glove Box.[1][3]

  • Double-gloving is mandatory.

  • Avoid all dust generation. [2][3][4][5]

Hazard Identification & Risk Assessment

This assessment synthesizes data from structural analogs (4-aminopyridine, 4-aminopyrazole, and 2-chloropyridine) to establish a "Worst-Case" safety baseline.[1][2]

Hazard ClassGHS Category (Est.)Hazard Statement (Derived)Mechanism of Action
Acute Toxicity (Oral) Category 3 H301: Toxic if swallowed.[1][2]Potential neurotoxicity (K+ channel blockade) from pyridine moiety.[1][2][3]
Acute Toxicity (Dermal) Category 3 H311: Toxic in contact with skin.[1][2][3][5]Rapid absorption likely due to lipophilic pyridine ring.[1][2][3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[1][2][3][6]Basic amine functionality causes local tissue damage.[1][2][3]
Eye Damage/Irritation Category 1 H318: Causes serious eye damage.[1][2][3]High risk of corneal opacity if dust contacts eyes.[1][2][3]
STOT - Single Exposure Category 3 H335: May cause respiratory irritation.Mucosal irritation from dust inhalation.[1][3]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required.[1][2][3] Do not deviate without a documented risk assessment.[1][2][3][5]

PPE CategoryStandard / MaterialOperational Logic
Hand Protection Double Nitrile (Min.[1] 0.11 mm thickness)Outer Glove: Protects against incidental splash.Inner Glove: Bio-indicator (colored) preferred to spot tears.Note: For prolonged contact (>15 min), use Silver Shield/Laminate gloves.[1][2][3]
Eye Protection Chemical Safety Goggles (Indirect Vent)Safety glasses are insufficient due to the high toxicity of dusts.[1][2][3] Goggles provide a seal against airborne particulates.[1][2][3]
Respiratory N95 / P100 (Minimum)Routine: Use within Fume Hood (respirator optional but recommended).Spill/Dust: Full-face P100 or PAPR required if outside containment.[1][2]
Body Protection Tyvek® Lab Coat (Disposable)Cotton coats absorb toxic liquids.[1][2][3] Disposable Tyvek ensures no cross-contamination of laundry.[1][2][3]
Footwear Closed-toe, impermeable Leather or chemically resistant synthetic.[1][3] No mesh sneakers.[1][2][3]

Operational Protocols

Protocol A: Weighing & Solid Handling

Objective: Prevent inhalation of dust during mass measurement.[1][2][3]

  • Setup: Place the analytical balance inside the fume hood. If the balance is static-sensitive, use an anti-static gun; do not remove the balance from the hood.[1][3]

  • Taring: Tare the weighing boat/vial before opening the source container.

  • Transfer: Open the source container only when the sash is at the safe working height. Use a disposable spatula.[1][2][3]

  • Closing: Seal the source container immediately after transfer. Wipe the exterior of the source container with a Kimwipe dampened in methanol before returning to storage.[1][2][3]

  • Decon: Wipe the balance area with 10% bleach followed by water.[1][2][3]

Protocol B: Solubilization & Transfer

Objective: Mitigate risk of dermal absorption via organic solvents (DMSO/DMF).[1][2][3]

  • Solvent Choice: This compound is likely soluble in DMSO or DMF.[1][2][3] Warning: DMSO increases skin permeability, carrying the toxin directly into the bloodstream.[1][2][3]

  • Technique: Add solvent to the solid vial (never add solid to a full solvent vial to avoid displacement splash).

  • Mixing: Vortex inside the hood. Do not shake by hand.

  • Syringe Transfer: If using a syringe, use Luer-Lock tips to prevent needle detachment under pressure.[1][3] Do not recap needles.

Emergency Response Logic

EmergencyResponse Start Incident Detected Type Identify Incident Type Start->Type Skin Skin/Eye Exposure Type->Skin Exposure Spill Chemical Spill Type->Spill Release Wash 1. Flush with Water (15 min) 2. Remove Contaminated Clothing 3. Do NOT use solvents Skin->Wash Contain Is Spill Contained in Hood? Spill->Contain Medical Seek Immediate Medical Attention (Bring SDS/Structure) Wash->Medical InHood 1. Close Sash 2. Absorb with Pads 3. Wipe with 10% Bleach Contain->InHood Yes OutHood 1. Evacuate Lab 2. Secure Entry 3. Call HazMat Team Contain->OutHood No (Floor/Bench)

Figure 1: Decision logic for immediate response to exposure or spillage events.

Waste Disposal & Deactivation

  • Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid - Toxic" bag.[1][3]

  • Liquid Waste: Segregate into "Halogenated Organic" waste streams.[1][2][3] Do not mix with oxidizers (e.g., Nitric Acid) as pyridine derivatives can react exothermically.[1][2][3]

  • Deactivation: For surface decontamination, use a two-step method:[1]

    • 10% Sodium Hypochlorite (Bleach): Oxidizes the amine and pyridine ring (allow 10 min contact).[1][2][3]

    • Ethanol/Water Rinse: Removes bleach residue and organic films.[1][2][3]

References

  • PubChem. (2025).[1][2][3] Compound Summary: 1H-pyrazol-4-amine.[1][7] National Library of Medicine.[1][2][3] Link[1][2]

  • Sigma-Aldrich. (2025).[1][2][3][5] Safety Data Sheet: 4-Aminopyridine. MilliporeSigma.[1][2][3][4][5] Link[1][2]

  • Enamine. (2025).[1][2][3][5] Safety Data Sheet: 1-(2-chloropyridin-4-yl)-1H-pyrazole-4-carbaldehyde. Enamine Store. Link

  • Fisher Scientific. (2025).[2][3] Safety Data Sheet: 4-Amino-2-chloropyridine. Thermo Fisher Scientific.[1][2][3] Link[1][2]

Sources

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